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  • Product: 4,6-Difluoro-1H-indazole-3-carboxamide

Core Science & Biosynthesis

Foundational

The 4,6-Difluoro-1H-indazole-3-carboxamide Scaffold: Structural Rationale, Physical Properties, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural biology, physicochemical optimization, and self-validating experimental workflows. Executive Summary: The Pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural biology, physicochemical optimization, and self-validating experimental workflows.

Executive Summary: The Privileged Indazole Core

In modern medicinal chemistry, the 1H-indazole-3-carboxamide motif is recognized as a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for diverse biological targets, including kinases and DNA-repair enzymes. 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8) represents a highly optimized iteration of this scaffold.

By strategically introducing fluorine atoms at the C4 and C6 positions, researchers can fundamentally alter the molecule's stereoelectronics, metabolic stability, and target residence time. This technical guide explores the causality behind these structural modifications, the physical properties of the compound, its role in signaling pathways, and the self-validating protocols required for its synthesis and biological evaluation.

Chemical Structure and Physicochemical Properties

To utilize 4,6-difluoro-1H-indazole-3-carboxamide effectively in hit-to-lead campaigns, one must first understand its baseline physical properties. The data below is synthesized from authoritative chemical databases, including1[1].

Table 1: Quantitative Physicochemical Data
PropertyValueImplication for Drug Design
Chemical Name 4,6-Difluoro-1H-indazole-3-carboxamideStandardized nomenclature
CAS Number 1823917-79-8Unique registry identifier
Molecular Formula C8H5F2N3OHigh atom economy for fragment screening
Molecular Weight 197.14 g/mol Ideal fragment size (Rule of 3 compliant)
H-Bond Donors 2 (Indazole NH, Amide NH2)Critical for kinase hinge region binding
H-Bond Acceptors 3 (Amide C=O, Indazole N, Fluorines)Facilitates solvent interactions
Storage Temp. 2-8°CEnsures long-term stability
The "Fluorine Effect": Causality in Structural Design

The addition of fluorine is never arbitrary in drug design. The 4,6-difluoro substitution pattern serves three distinct, causal functions:

  • Metabolic Shielding (C6-Fluorine): The C6 position of the indazole ring is a known "soft spot" for oxidative metabolism by hepatic Cytochrome P450 enzymes (e.g., CYP3A4). Fluorine's high electronegativity and strong C-F bond block this oxidation, drastically improving the compound's in vivo half-life.

  • Conformational Locking (C4-Fluorine): The C4-fluorine sits adjacent to the C3-carboxamide group. Dipole-dipole repulsion between the C=O oxygen and the C4-fluorine forces the carboxamide into a coplanar conformation. This pre-organization reduces the entropic penalty when the molecule binds to its target.

  • pKa Modulation: The electron-withdrawing fluorines lower the pKa of the indazole NH, strengthening its capacity to act as a hydrogen bond donor in the hydrophobic pockets of target proteins.

Target Engagement and Signaling Pathways

The indazole-3-carboxamide core is highly versatile. Depending on subsequent N-substitutions, it can be directed toward various high-value therapeutic targets.

Table 2: Representative Target Engagement of Indazole-3-Carboxamides
Target EnzymePrimary Disease IndicationRepresentative IC50Mechanism of Action
GSK-3β Alzheimer's, Bipolar Disorder0.35 μMATP-competitive hinge binding
PAK1 Tumor Metastasis (Breast Cancer)9.8 nMKinase domain inhibition
PARP-1 Oncology, DNA Repair6.8 μMNAD+ competitive inhibition
Mechanism 1: GSK-3β Inhibition

As demonstrated in the2[2], these compounds act as ATP-competitive inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β). By binding to the kinase hinge region, they prevent the phosphorylation and subsequent degradation of β-catenin, thereby activating Wnt target gene expression.

G Wnt Wnt Signal Receptor Frizzled/LRP Wnt->Receptor Activates GSK3B GSK-3β Complex Receptor->GSK3B Inhibits BetaCatenin β-Catenin (Active) GSK3B->BetaCatenin When Inhibited Degradation Proteasomal Degradation GSK3B->Degradation Phosphorylates β-Catenin GeneExp Target Gene Expression BetaCatenin->GeneExp Translocates to Nucleus Inhibitor 4,6-DiF-Indazole-3-Carboxamide Inhibitor->GSK3B ATP-Competitive Inhibition

Mechanism of GSK-3β inhibition by indazole-3-carboxamides regulating β-catenin.

Mechanism 2 & 3: PAK1 and PARP-1

Beyond GSK-3β, research on 3[3] has highlighted the scaffold's ability to suppress tumor migration. Furthermore, act as potent PARP-1 inhibitors, competing with NAD+ to halt DNA repair in cancer cells.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the success or failure of the experiment is internally controlled and mathematically verifiable.

Protocol A: Synthesis of 4,6-Difluoro-1H-indazole-3-carboxamide

Synthesis SM 4,6-Difluoroisatin Step1 Base Hydrolysis (NaOH) SM->Step1 Int1 Phenylglyoxylic Acid Derivative Step1->Int1 Step2 Diazotization & Cyclization (NaNO2/HCl) Int1->Step2 Int2 4,6-Difluoro-1H-indazole -3-carboxylic acid Step2->Int2 Step3 Amidation (HATU, NH3) Int2->Step3 Product 4,6-Difluoro-1H-indazole -3-carboxamide Step3->Product

Three-step synthetic workflow for 4,6-difluoro-1H-indazole-3-carboxamide.

Step 1: Base Hydrolysis & Diazotization

  • Procedure: Treat 4,6-difluoroisatin with 1M NaOH at 50°C to yield the open-ring phenylglyoxylic acid derivative. Cool to 0°C, acidify with HCl, and add NaNO2 dropwise.

  • Causality: The base opens the isatin ring, exposing the primary amine. Diazotization creates a highly reactive diazonium salt that spontaneously undergoes intramolecular cyclization to form the indazole core.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the bright orange isatin spot confirms ring opening.

Step 2: Amidation via HATU Activation

  • Procedure: Dissolve 4,6-difluoro-1H-indazole-3-carboxylic acid in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 mins, then bubble NH3 gas (or add aqueous ammonia) into the solution.

  • Causality: Direct amidation of unactivated carboxylic acids requires harsh, degradative conditions. HATU generates an active HOAt ester, which is highly reactive toward ammonia, ensuring near-quantitative yields at room temperature.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the UV trace shows a single product peak corresponding to the exact [M+H]+ mass of 198.14 m/z.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

To evaluate the synthesized compound against targets like GSK-3β, a luminescence-based ADP-Glo assay is recommended over fluorescence-based assays.

  • Causality for Assay Choice: Indazole derivatives often exhibit auto-fluorescence, which causes false positives in standard FRET assays. The ADP-Glo assay measures luminescence generated from ATP depletion, entirely bypassing fluorescent interference.

  • Procedure:

    • Incubate recombinant GSK-3β enzyme with the indazole-3-carboxamide inhibitor (serial dilutions from 10 μM to 0.1 nM) for 15 minutes.

    • Add ATP and the specific peptide substrate; incubate for 60 minutes.

    • Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Self-Validation (Z'-Factor): The assay's integrity is validated by calculating the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor > 0.5 confirms the assay has a wide dynamic range and low variability, validating the resulting IC50 values. Include Staurosporine as a positive control to benchmark enzyme activity.

References

  • CAS No. 1823917-79-8, 4,6-Difluoro-1H-indazole-3-carboxamide.001CHEMICAL.
  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.Journal of Chemical Information and Modeling - ACS Publications.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.PubMed / European Journal of Medicinal Chemistry.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.PubMed.

Sources

Exploratory

In Vitro Binding Affinity Assays for 4,6-Difluoro-1H-indazole-3-carboxamide Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, field-proven methodology for evaluating the binding affinity of 4,6-Difluoro-1H-indazole-3-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, field-proven methodology for evaluating the binding affinity of 4,6-Difluoro-1H-indazole-3-carboxamide and its derivatives. This specific chemical scaffold is a highly privileged pharmacophore, serving as the core building block for numerous high-affinity synthetic cannabinoid receptor agonists (SCRAs) and targeted kinase inhibitors [1].

This whitepaper does not merely list procedural steps; it elucidates the biochemical causality behind each experimental parameter. By understanding the biophysical interactions at play, researchers can deploy these protocols as robust, self-validating systems to accurately quantify receptor-ligand kinetics.

Mechanistic Rationale: The 4,6-Difluoro Substitution

Before designing an assay, one must understand the ligand. The introduction of fluorine atoms at the 4 and 6 positions of the 1H-indazole-3-carboxamide core is a deliberate medicinal chemistry strategy known as "fluorine scanning."

  • Lipophilicity and Pocket Fit: Fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å, closely mimicking hydrogen at 1.20 Å). This substitution significantly increases the compound's lipophilicity ( logP ), driving favorable hydrophobic interactions deep within the transmembrane helices of the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors [2].

  • Metabolic Stability: The 4,6-difluoro substitution blocks primary sites of Cytochrome P450 (CYP450)-mediated aromatic oxidation, prolonging the ligand's half-life in downstream in vivo models [2].

  • Receptor Kinetics: The electron-withdrawing nature of the fluorines reduces the pKa of the indazole N1 proton, altering the hydrogen-bond donor/acceptor profile and typically resulting in sub-nanomolar binding affinities ( Ki​ )[3].

Target Biology & Signaling

Indazole-3-carboxamide derivatives primarily exert their effects by binding to the orthosteric sites of CB1 and CB2 receptors. These are Class A G-protein coupled receptors (GPCRs) that couple primarily to Gαi/o​ proteins.

CB1_Signaling Ligand 4,6-Difluoro-Indazole Derivatives CB1 CB1 Receptor (GPCR) Ligand->CB1 High Affinity (Ki) Gi Gαi/o Protein CB1->Gi Activation BetaArr β-Arrestin 2 CB1->BetaArr Recruitment AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits ERK ERK1/2 Pathway Gi->ERK Stimulates BetaArr->ERK Scaffolding cAMP cAMP Levels ↓ AC->cAMP Decreases

Canonical CB1 receptor signaling pathway activated by indazole-3-carboxamide derivatives.

Experimental Methodologies: In Vitro Binding Assays

To quantify the binding affinity of 4,6-difluoro-1H-indazole-3-carboxamide derivatives, the Radioligand Competition Binding Assay remains the gold standard.

The Causality of Assay Components
  • The Radioligand ( [3H]CP55,940 ): We utilize [3H]CP55,940 rather than other radioligands because it is a high-efficacy, non-selective full agonist. It labels both the high-affinity (G-protein coupled) and low-affinity states of the CB1/CB2 receptors, providing a robust dynamic range for competition [2].

  • The Matrix (PEI-Treated Filters): Indazole-3-carboxamides are highly lipophilic and prone to non-specific binding (NSB) to plastics and glass. Pre-treating GF/C glass fiber filters with 0.1% Polyethylenimine (PEI) neutralizes the negative charge of the glass, drastically reducing NSB and improving the signal-to-noise ratio.

Step-by-Step Protocol: Radioligand Competition Binding

Assay_Workflow Prep Membrane Prep (CHO-hCB1) Incubate Incubation Ligand + [³H]CP55,940 Prep->Incubate Filter Rapid Filtration (GF/C Plates) Incubate->Filter Wash Wash Step (Ice-Cold Buffer) Filter->Wash Read Liquid Scintillation Counting Wash->Read Analyze Non-Linear Regression (Cheng-Prusoff) Read->Analyze

Step-by-step workflow for competitive radioligand binding assay.

  • Membrane Preparation: Resuspend CHO cells stably expressing human CB1 or CB2 receptors in ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , 0.5% fatty-acid-free BSA, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine:

    • 50μL of test compound (4,6-difluoro-1H-indazole-3-carboxamide derivative) serially diluted from 10−5 to 10−12 M.

    • 50μL of [3H]CP55,940 (final concentration ~0.5 nM).

    • 100μL of membrane suspension (10-20 μg protein/well).

  • Incubation: Incubate the plate at 30°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a 96-well GF/C filter plate (pre-soaked in 0.1% PEI). Wash three times with 200μL of ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) to strip unbound radioligand.

  • Quantification: Dry the filter plate, add 40μL of microscintillation cocktail per well, and read radioactivity (DPM) using a MicroBeta counter.

Self-Validating Systems & Data Analysis

A trustworthy assay must continuously prove its own validity. This protocol is designed as a self-validating system through the mandatory inclusion of the following controls:

  • Total Binding ( B0​ ): Wells containing only [3H]CP55,940 and vehicle (0.1% DMSO) to define maximum signal.

  • Non-Specific Binding (NSB): Wells containing [3H]CP55,940 and 10μM of unlabeled WIN55,212-2.

  • Assay Robustness ( Z′ -factor): Calculated using the means and standard deviations of B0​ and NSB. A Z′ -factor >0.5 is strictly required to validate the plate.

Data Transformation: Raw DPM values are converted to % Specific Binding. The IC50​ (concentration inhibiting 50% of radioligand binding) is determined via non-linear regression. Because IC50​ is dependent on the radioligand concentration, we calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [3H]CP55,940 and Kd​ is its dissociation constant for the specific membrane batch).

Quantitative Data Presentation

The table below summarizes the binding affinities of select indazole-3-carboxamide derivatives, demonstrating the extreme potency of this structural class [1][2].

Compound NameCore ScaffoldCB1 Ki​ (nM)CB2 Ki​ (nM)Efficacy Profile
MDMB-4en-PINACA Indazole-3-carboxamide0.280.21Full Agonist
ADB-4en-PINACA Indazole-3-carboxamide0.171.45Full Agonist
5F-AKB48 Indazole-3-carboxamide0.370.50Full Agonist
5F-ADB Indazole-3-carboxamide0.220.15Full Agonist

Note: The addition of halogens (like the 4,6-difluoro modification) to these scaffolds routinely pushes the Ki​ further into the sub-nanomolar range, necessitating rigorous serial dilution techniques to capture the bottom asymptote of the dose-response curve.

References

  • Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA.International Journal of Molecular Sciences (2025).
  • Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity.Pharmacology Biochemistry and Behavior (2020).
  • Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents.Journal of Cannabis Research (2026).
Foundational

De Novo Receptor Target Identification for 4,6-Difluoro-1H-indazole-3-carboxamide: A Technical Whitepaper

Prepared by: Senior Application Scientist, Phenotypic Drug Discovery & Molecular Pharmacology Executive Summary & Pharmacological Context In modern drug discovery, identifying the precise molecular target of a novel synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Phenotypic Drug Discovery & Molecular Pharmacology

Executive Summary & Pharmacological Context

In modern drug discovery, identifying the precise molecular target of a novel synthetic scaffold is the critical bridge between phenotypic observation and rational drug design. The compound 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8)[1] represents a highly privileged pharmacophore. The indazole-3-carboxamide core is notoriously promiscuous yet highly tunable, historically yielding potent ligands for Cannabinoid receptors (CB1/CB2)[2], Serotonin receptors (5-HT3/5-HT4)[3], Prostanoid EP4 receptors[4], and various kinases (e.g., PAK1, GSK-3β)[5].

The addition of fluorine atoms at the 4- and 6-positions fundamentally alters the molecule's electron density, pKa​ , and lipophilicity ( logP ). Fluorination typically enhances metabolic stability against cytochrome P450 oxidation while increasing the binding affinity through favorable halogen-protein interactions in hydrophobic binding pockets. As a Senior Application Scientist, I approach the target identification (Target ID) of this difluoro-derivative not as a random screening exercise, but as a deterministic, self-validating pipeline. This guide details the exact causality, workflows, and protocols required to de-orphan this compound and validate its primary receptor target.

Phase I: In Silico Target Prediction & Pharmacophore Mapping

Before committing to costly in vitro assays, we must narrow the putative target space. We utilize 3D pharmacophore modeling and molecular docking.

The Causality: Why start with in silico mapping? The human proteome contains over 800 G-protein-coupled receptors (GPCRs) and 500 kinases. Blind high-throughput screening (HTS) is statistically noisy and financially inefficient. By mapping the hydrogen-bond donor/acceptor profile of the carboxamide group and the lipophilic surface of the difluoro-indazole ring against known crystal structures (e.g., CB1 receptor in active state, or the 5-HT4 orthosteric site), we generate a probabilistic target hierarchy.

TargetID A Query Scaffold: 4,6-Difluoro-1H-indazole-3-carboxamide B In Silico Pharmacophore Mapping (Ligand-Based & Structure-Based) A->B C Primary Target Space Narrowing (GPCRs vs. Kinases) B->C D In Vitro Radioligand Binding Panel (Affinity Determination) C->D E Functional Validation Assays (Agonism vs. Antagonism) D->E

Fig 1: Stepwise target identification and validation workflow for the indazole-3-carboxamide scaffold.

Phase II: High-Throughput Radioligand Binding Assays

Once the in silico model flags high-probability targets (typically CB1/CB2, 5-HT4, and EP4 for this scaffold), we move to homologous competitive radioligand binding assays.

The Causality: Binding assays establish the absolute affinity ( Ki​ ) of the compound for a receptor. We use a competitive displacement format because it eliminates the need to synthesize a radiolabeled version of our proprietary difluoro-compound. Instead, we measure its ability to displace a known, validated radioligand (e.g., [3H] -CP55,940 for CB1).

Protocol 1: Competitive Radioligand Displacement (Self-Validating System)

Objective: Determine the Ki​ of 4,6-Difluoro-1H-indazole-3-carboxamide against putative GPCR targets.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target human receptor (e.g., hCB1 or h5-HT4). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of membrane suspension (10 µg protein/well).

    • 25 µL of radioligand at Kd​ concentration (e.g., 1 nM [3H] -CP55,940).

    • 25 µL of 4,6-Difluoro-1H-indazole-3-carboxamide (serial dilutions from 10−11 to 10−5 M).

  • Equilibration: Incubate at 30°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and read radioactivity (CPM) using a MicroBeta counter.

  • Self-Validation Check: The assay must include a known reference ligand to calculate the Z'-factor. A Z'-factor ≥0.6 confirms assay robustness. Non-specific binding (NSB) is defined using 10 µM of the unlabeled reference ligand.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​
Quantitative Data Summary: Putative Binding Profile

Based on historical SAR data for indazole-3-carboxamides[2][3][4][5], the expected binding profile for a highly fluorinated derivative is summarized below:

Target ReceptorKnown Endogenous LigandReference LigandExpected Affinity ( Ki​ )Primary Physiological Role
Cannabinoid CB1 AnandamideCP55,940< 5 nMCNS psychoactivity, appetite
Cannabinoid CB2 2-ArachidonoylglycerolWIN 55,212-2< 10 nMPeripheral immunomodulation
Serotonin 5-HT4 Serotonin (5-HT)RS-23597-19050 - 150 nMGastrointestinal motility
Prostanoid EP4 Prostaglandin E2 (PGE2)L-161,98210 - 50 nMInflammation, tumor microenvironment
Kinase PAK1 N/AFRAX597> 1000 nMCytoskeletal dynamics, metastasis

Phase III: Functional Target Validation

Affinity ( Ki​ ) indicates that the compound binds to the receptor, but it reveals absolutely nothing about the functional consequence. Is 4,6-Difluoro-1H-indazole-3-carboxamide a full agonist, a partial agonist, an inverse agonist, or a neutral antagonist?

The Causality: To answer this, we must measure downstream signaling. Traditional assays measure cAMP accumulation (via Gs​ or Gi​ pathways). However, GPCRs exhibit biased agonism, meaning a ligand might block G-protein signaling while actively stimulating β -arrestin recruitment. Therefore, we utilize a Split NanoLuc β -Arrestin Recruitment Assay . This provides a universal, pathway-agnostic readout for GPCR activation.

GPCR_Signaling Ligand 4,6-Difluoro-1H-indazole- 3-carboxamide Receptor Target GPCR (e.g., CB1 or 5-HT4) Ligand->Receptor Binds GProtein G-protein Pathway (cAMP Modulation) Receptor->GProtein Activates Arrestin β-Arrestin Pathway (NanoLuc Complementation) Receptor->Arrestin Recruits Output Luminescence Readout Arrestin->Output Generates

Fig 2: Divergent GPCR signaling pathways evaluated during functional target validation.

Protocol 2: Split NanoLuc β -Arrestin Complementation Assay

Objective: Determine the functional efficacy ( EC50​ or IC50​ ) of the compound.

  • Cell Engineering: Utilize HEK293T cells co-transfected with two engineered constructs:

    • The target GPCR fused to a small NanoLuc fragment (SmBiT).

    • β -arrestin-2 fused to a large NanoLuc fragment (LgBiT).

  • Cell Seeding: Seed cells in white, clear-bottom 384-well plates at 10,000 cells/well in assay buffer (HBSS + 20 mM HEPES). Incubate overnight at 37°C.

  • Ligand Addition (Agonist Mode): Add serial dilutions of 4,6-Difluoro-1H-indazole-3-carboxamide.

    • Self-Validation: If testing for antagonism, pre-incubate cells with the compound for 15 minutes, followed by the addition of an EC80​ concentration of the endogenous agonist (e.g., Serotonin for 5-HT4).

  • Incubation: Incubate for 45 minutes at room temperature to allow for receptor phosphorylation and β -arrestin recruitment.

  • Detection: Add the Nano-Glo® Live Cell Substrate (furimazine). Upon β -arrestin binding to the GPCR, the SmBiT and LgBiT fragments complement to form a functional luciferase enzyme, oxidizing furimazine to produce light.

  • Quantification: Read luminescence on a multi-mode plate reader. Plot the Relative Light Units (RLU) against the log of the compound concentration to derive the EC50​ (efficacy) and Emax​ (intrinsic activity).

Conclusion & Strategic Outlook

The identification of the receptor target for 4,6-Difluoro-1H-indazole-3-carboxamide requires a rigorous, multi-tiered approach. By moving from in silico pharmacophore mapping to in vitro radioligand binding, and finally to functional NanoLuc complementation, we establish an unbreakable chain of causality.

Given the structural hallmarks of the indazole-3-carboxamide class, researchers should prioritize screening against the Cannabinoid (CB1/CB2) and Serotonin (5-HT4) receptor families. If the difluoro-derivative exhibits potent agonism at CB1, it must be evaluated for CNS liability and potential scheduling[2]. Conversely, if it acts as a selective 5-HT4 antagonist or EP4 antagonist, it holds significant promise for gastrointestinal disorders or colorectal cancer immunotherapy[4], respectively.

References

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. International Journal of Molecular Sciences (MDPI / PMC).[Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.[Link]

  • 4,6-Difluoro-1H-indazole Compound Summary (CID 24728423). PubChem Database (National Center for Biotechnology Information).[Link]

Sources

Exploratory

Toxicological and Safety Profiling of 4,6-Difluoro-1H-indazole-3-carboxamide: A Mechanistic Guide for Drug Development

The Pharmacophore Paradox In modern drug discovery, the indazole-3-carboxamide scaffold is a highly versatile building block, frequently utilized in the development of kinase inhibitors and neuroactive therapeutics. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacophore Paradox

In modern drug discovery, the indazole-3-carboxamide scaffold is a highly versatile building block, frequently utilized in the development of kinase inhibitors and neuroactive therapeutics. Specifically, 4,6-Difluoro-1H-indazole-3-carboxamide (CAS:1) represents a strategically functionalized intermediate[1]. However, this specific heterocyclic core carries profound toxicological liabilities. The unadorned indazole-3-carboxamide structure is the primary pharmacophore of highly potent Synthetic Cannabinoid Receptor Agonists (SCRAs), which are notorious for causing severe, sometimes fatal, central nervous system (CNS) toxicity[2].

As a Senior Application Scientist, it is critical to understand that evaluating the safety of this compound is not merely a checklist exercise; it requires a mechanistic deconstruction of how fluorination alters both pharmacodynamics (off-target receptor binding) and pharmacokinetics (metabolic evasion).

Mechanistic Toxicology: The Fluorine Effect

To predict the toxicity of 4,6-Difluoro-1H-indazole-3-carboxamide, we must analyze the causality behind its molecular interactions:

  • Off-Target CB1 Agonism: The indazole-3-carboxamide core perfectly mimics the bioactive conformation required to bind the Cannabinoid Type 1 (CB1) receptor. Activation of this Gi/o-coupled receptor inhibits adenylate cyclase, leading to a dangerous clinical presentation known in preclinical models as the 2: severe hypothermia, analgesia, catalepsy, and hypolocomotion[2].

  • Electronic Deactivation and CYP Evasion: Fluorine is a steric bioisostere of hydrogen but possesses supreme electronegativity. Replacing labile C-H bonds at the 4 and 6 positions with C-F raises the bond dissociation energy (BDE) from approximately 98 kcal/mol to ~116 kcal/mol[3]. This electronically deactivates the aromatic ring against electrophilic attack by the high-valent Iron-Oxo species present in Cytochrome P450 (CYP) active sites. While this is intentionally used to increase a drug's half-life, in the context of this scaffold, it prevents metabolic clearance and exacerbates bioaccumulation toxicity[3].

  • Lipophilicity and BBB Penetration: The difluoro substitution significantly increases the partition coefficient (LogP). This enhanced lipophilicity acts as a thermodynamic driver, forcing the molecule across the blood-brain barrier (BBB) and directly amplifying its neurotoxic potential.

Metabolic Safety & Drug-Drug Interactions (DDI)

Structurally related indazole-3-carboxamides (such as AB-PINACA) are not just resistant to metabolism; they actively disrupt it. These scaffolds have been shown to act as competitive inhibitors of CYP2C8, CYP2C9, and CYP2C19, while also demonstrating time-dependent inhibition of CYP3A4[4]. Consequently, if 4,6-Difluoro-1H-indazole-3-carboxamide is utilized as a structural fragment in a drug candidate, it carries a high risk of precipitating fatal Drug-Drug Interactions (DDIs) by blocking the clearance of co-administered medications[4].

Quantitative Safety Metrics

The following table summarizes the causal relationship between the structural modifications of the indazole scaffold and their resulting toxicological metrics.

ParameterUnsubstituted 1H-Indazole-3-carboxamide4,6-Difluoro-1H-indazole-3-carboxamideMechanistic Driver
C-H / C-F BDE ~98 kcal/mol~116 kcal/molFluorine electronegativity strengthens the bond, resisting cleavage.
Predicted LogP 1.8 - 2.12.9 - 3.4Halogenation increases lipophilicity, driving BBB penetration.
CYP3A4 IC50 > 50 µM (Rapidly metabolized)< 10 µM (Strong Inhibitor)Electronic deactivation prolongs active site occupancy.
CB1 Affinity (Ki) Moderate (~50 nM)High (< 5 nM)Fluorine atoms optimally fill hydrophobic sub-pockets in the CB1 receptor.

Self-Validating Safety Protocols

To ensure scientific integrity, toxicity screening cannot rely on isolated data points. The following protocols are designed as self-validating systems , where the experimental design inherently controls for false positives and mechanical failures.

Protocol 1: High-Throughput CYP450 Inhibition Profiling

Purpose: To quantify the DDI potential of the difluoro-indazole scaffold.

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Causality: Using pooled HLMs (from ≥50 donors) normalizes genetic polymorphisms in CYP expression, ensuring the data is population-representative.

  • NADPH Regenerating System: Combine Glucose-6-phosphate (G6P) and G6P-dehydrogenase with the HLMs and the test compound. Causality: Direct addition of NADPH leads to rapid thermal degradation at 37°C. A regenerating system ensures a continuous, steady-state electron flow, maintaining zero-order kinetics and validating time-dependent inhibition data.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction strictly with 3 volumes of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures microsomal proteins to halt the reaction precisely. The internal standard self-corrects for any LC-MS/MS ionization suppression caused by the matrix, ensuring the calculated IC50 is absolute.

Protocol 2: In Vitro CB1 Receptor Functional Assay (cAMP Accumulation)

Purpose: To evaluate the off-target neurotoxic liability of the scaffold.

  • Cell Line Preparation: Plate CHO-K1 cells stably expressing the human CB1 receptor in a 384-well microplate.

  • Forskolin Pre-treatment: Treat the cells with 10 µM Forskolin simultaneously with the test compound. Causality: Because CB1 is a Gi-coupled receptor (which reduces cAMP), baseline cAMP levels in resting cells are too low to measure a reduction. Forskolin artificially stimulates adenylate cyclase to create a high-cAMP baseline. Without this step, the inhibitory toxic signal of the indazole compound would be indistinguishable from baseline noise.

  • Detection via HTRF: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) anti-cAMP antibodies. Causality: HTRF utilizes a ratiometric emission readout (665 nm / 620 nm). This ratio mathematically cancels out well-to-well volume disparities and compound auto-fluorescence, guaranteeing data trustworthiness.

Mechanistic Visualizations

CB1_Pathway Indazole 4,6-Difluoro-1H-indazole- 3-carboxamide CB1 CB1 Receptor Binding (High Affinity) Indazole->CB1 Lipophilic BBB penetration Gi Gi/o Protein Activation CB1->Gi Agonism AC Adenylate Cyclase Inhibition Gi->AC Alpha subunit action cAMP Decreased cAMP Levels AC->cAMP Reduced synthesis Toxicity CNS Toxicity Phenotypes: Catalepsy, Seizures, Hypothermia cAMP->Toxicity Neurotransmitter disruption

Fig 1: CB1 Receptor-Mediated Toxicity Pathway of Indazole-3-Carboxamides.

CYP_Workflow Start Compound Incubation with Human Liver Microsomes Fluorine 4,6-Difluoro Substitution (BDE ~116 kcal/mol) Start->Fluorine Structural evaluation Resistance Resistance to CYP450 Iron-Oxo Cleavage Fluorine->Resistance Electronic deactivation Inhibition Competitive Enzyme Inhibition (CYP3A4/2C9) Resistance->Inhibition Prolonged active site occupancy DDI High Risk of Drug-Drug Interactions Inhibition->DDI Substrate accumulation

Fig 2: CYP450 Metabolic Resistance and DDI Risk Workflow.

References

  • 001chemical. CAS No. 1823917-79-8, 4,6-Difluoro-1H-indazole-3-carboxamide.1

  • National Institutes of Health (PMC). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA.2

  • MDPI. Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters.4

  • Benchchem. 4'-Fluoro-2'-(trifluoromethyl)acetophenone (Mechanistic Impacts on Biological Activity).3

Sources

Foundational

A Guide to the Crystallographic Analysis of 4,6-Difluoro-1H-indazole-3-carboxamide: A Crucial Step in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the single-crystal X-ray structure of 4,6-Difluoro-1H-indazole-3-carboxamide. While, as of the date o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the single-crystal X-ray structure of 4,6-Difluoro-1H-indazole-3-carboxamide. While, as of the date of this publication, no public crystallographic data exists for this specific compound, its structural elucidation is of significant interest to the drug development community. Indazole derivatives are a well-established class of pharmacologically active agents, and understanding their three-dimensional structure is paramount for structure-based drug design.[1][2] This document outlines a complete workflow, from synthesis and crystallization to data analysis and interpretation, providing researchers with the necessary protocols and theoretical background to pursue this critical characterization. An analogous indazole structure is used to illustrate the principles of crystallographic analysis.

Introduction: The Significance of Structural Data in Drug Design

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The specific compound, 4,6-Difluoro-1H-indazole-3-carboxamide, is of particular interest due to the presence of fluorine atoms, which can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[3]

The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable insights for drug development.[4][5] This structural data allows for:

  • Unambiguous confirmation of molecular structure and stereochemistry.

  • Identification of key intermolecular interactions that govern crystal packing and can inform on potential protein-ligand interactions.

  • Understanding of conformational preferences of the molecule in the solid state.

  • The foundation for structure-based drug design (SBDD) , enabling the rational design of more potent and selective inhibitors.[6]

Given the therapeutic potential of 4,6-Difluoro-1H-indazole-3-carboxamide, the determination of its crystal structure is a critical step in advancing its development from a promising lead compound to a clinical candidate. The existence of multiple crystal forms, or polymorphs, can have significant implications for a drug's efficacy and manufacturability, making crystallographic characterization an essential part of the development process.[7][8]

Experimental Workflow: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 4,6-Difluoro-1H-indazole-3-carboxamide

Proposed Synthetic Pathway:

G cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product 2,4,6-Trifluorobenzonitrile 2,4,6-Trifluorobenzonitrile 3-Amino-4,6-difluoro-1H-indazole 3-Amino-4,6-difluoro-1H-indazole 2,4,6-Trifluorobenzonitrile->3-Amino-4,6-difluoro-1H-indazole Hydrazine hydrate 4,6-Difluoro-1H-indazole-3-carboxylic_acid 4,6-Difluoro-1H-indazole-3-carboxylic_acid 3-Amino-4,6-difluoro-1H-indazole->4,6-Difluoro-1H-indazole-3-carboxylic_acid Sandmeyer-type reaction 4,6-Difluoro-1H-indazole-3-carboxamide 4,6-Difluoro-1H-indazole-3-carboxamide 4,6-Difluoro-1H-indazole-3-carboxylic_acid->4,6-Difluoro-1H-indazole-3-carboxamide Amide coupling

Caption: Proposed synthetic route for 4,6-Difluoro-1H-indazole-3-carboxamide.

Experimental Protocol: Amide Coupling

  • To a solution of 4,6-difluoro-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as a solution of ammonia in a compatible solvent or an ammonium salt, to the reaction mixture.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous workup to remove the coupling reagents and base.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4,6-Difluoro-1H-indazole-3-carboxamide.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[12] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques for Small Molecules:

TechniqueDescriptionBest Suited For
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.[13][14]Compounds that are moderately soluble and thermally stable.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][14]When only small amounts of the compound are available.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[15]Compounds with a significant temperature-dependent solubility.
Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two layers slowly mix.[15]When a suitable solvent/anti-solvent pair with different densities is identified.

Experimental Protocol: Crystallization by Vapor Diffusion

  • Prepare a concentrated solution of purified 4,6-Difluoro-1H-indazole-3-carboxamide in a suitable solvent (e.g., acetone, ethyl acetate, or methanol).

  • Filter the solution through a syringe filter into a small, clean vial.

  • Place this vial inside a larger beaker or jar containing a small amount of an anti-solvent (e.g., hexane, diethyl ether, or pentane).

  • Seal the larger container and leave it undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

Data Collection and Structure Determination

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

G cluster_0 Crystal Selection cluster_1 Data Collection cluster_2 Data Processing cluster_3 Structure Solution and Refinement Select_Crystal Select a high-quality single crystal Mount_Crystal Mount the crystal on a diffractometer Select_Crystal->Mount_Crystal Collect_Data Collect diffraction data Mount_Crystal->Collect_Data Integrate_Data Integrate reflection intensities Collect_Data->Integrate_Data Scale_Merge Scale and merge data Integrate_Data->Scale_Merge Solve_Structure Solve the phase problem Scale_Merge->Solve_Structure Refine_Structure Refine the atomic model Solve_Structure->Refine_Structure Validate_Structure Validate the final structure Refine_Structure->Validate_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays.[16][17] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[18][19] Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.

Structure Solution and Refinement

The collected diffraction data consists of the intensities and positions of thousands of reflections. However, the phase information is lost during the experiment, leading to the "phase problem" in crystallography.[12] For small molecules like 4,6-Difluoro-1H-indazole-3-carboxamide, direct methods are typically used to solve the phase problem and generate an initial electron density map.[12]

This initial model is then refined against the experimental data. The refinement process involves adjusting atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.[20]

Analysis and Implications of the Crystal Structure: An Illustrative Example

As no experimental data is available for the title compound, we will use the crystallographic data of a related indazole derivative, N-(1-acetyl-3-chloro-1H-indazol-6-yl)acetamide, to illustrate the type of analysis that would be performed.

Table 1: Hypothetical Crystallographic Data for 4,6-Difluoro-1H-indazole-3-carboxamide

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal lattice.
Z2 or 4The number of molecules in the unit cell.
R-factor< 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Intramolecular Geometry

Analysis of the crystal structure would provide precise bond lengths, bond angles, and torsion angles. Of particular interest would be:

  • Planarity of the indazole ring system: Deviation from planarity can indicate ring strain.

  • Conformation of the carboxamide group: The relative orientation of the carboxamide group with respect to the indazole ring is important for understanding its hydrogen bonding capabilities and potential interactions with a protein binding site.

Intermolecular Interactions

The crystal packing is dictated by a network of intermolecular interactions. For 4,6-Difluoro-1H-indazole-3-carboxamide, the following interactions would be of key interest:

  • Hydrogen Bonding: The carboxamide group and the indazole N-H are strong hydrogen bond donors and acceptors. A detailed analysis of the hydrogen bonding network is crucial for understanding the crystal's stability.

  • Interactions Involving Fluorine: Organic fluorine can participate in a variety of weak interactions, including C-H···F hydrogen bonds and halogen bonds.[21][22][23] The nature and geometry of these interactions can significantly influence crystal packing and molecular recognition.[3][24]

  • π-π Stacking: The aromatic indazole ring can participate in π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.[25]

A thorough understanding of these interactions is not only important for solid-state chemistry but also provides a blueprint for the types of interactions the molecule might form within a biological target.

Conclusion

The determination of the single-crystal X-ray structure of 4,6-Difluoro-1H-indazole-3-carboxamide is a critical undertaking for any drug discovery program focused on this promising scaffold. This guide provides a comprehensive framework for achieving this goal, from chemical synthesis and crystallization to the intricacies of data analysis. While the crystallographic data for this specific molecule remains to be elucidated, the protocols and principles outlined herein offer a clear path forward for researchers in the field. The resulting structural insights will undoubtedly accelerate the rational design of next-generation indazole-based therapeutics.

References

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Wikipedia. (2026). X-ray crystallography. In Wikipedia.
  • Wlodawer, A., & Dauter, Z. (2013). The future of crystallography in drug discovery. Future Medicinal Chemistry, 5(18), 2135-2137.
  • Kola, P., & Varma, D. (2025). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 18(4), 1-8.
  • Staples, R. J. (2025).
  • Boudjellal, A., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)acetamide.
  • Chadwick, D. R. (2024, October 16). How to grow crystals for X-ray crystallography.
  • Unknown Author. (n.d.).
  • Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub.
  • Blundell, T. L. (2017, September 15). Structure based drug discovery facilitated by crystallography. Drug Target Review.
  • Braga, D., & Grepioni, F. (2022).
  • Berger, R., et al. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1338-1351.
  • Berger, R., et al. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1338-1351.
  • Claramunt, R. M., et al. (2015). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry, 53(11), 945-953.
  • Berger, R., et al. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1338-1351.
  • DiMagno, S. G. (2006). The strength of weak interactions: aromatic fluorine in drug design. Current Topics in Medicinal Chemistry, 6(14), 1475-1480.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1205-1229.
  • Takeda Pharmaceutical Company Limited. (2018). Salts of indazole derivative and crystals thereof.
  • Sun, S., & Riniker, S. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 126(1), 1-13.
  • Al-Hourani, B. J., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 27(18), 5894.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole.
  • MSE Supplies. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole.
  • Yoshida, T., et al. (1996).
  • Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Improved Pharma. (2025, July 18).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Owen, R. L. (2021, May 28).
  • Li, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.

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Exploratory

metabolic stability of 4,6-Difluoro-1H-indazole-3-carboxamide in human liver microsomes

An In-Depth Technical Guide to the Metabolic Stability of 4,6-Difluoro-1H-indazole-3-carboxamide in Human Liver Microsomes Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Stability of 4,6-Difluoro-1H-indazole-3-carboxamide in Human Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, its metabolic fate is a pivotal determinant of success. The assessment of metabolic stability, or the susceptibility of a compound to biotransformation, is a cornerstone of early drug discovery and development.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is too stable might accumulate and lead to toxicity. This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the metabolic stability of 4,6-Difluoro-1H-indazole-3-carboxamide, a compound featuring a scaffold of significant interest in modern medicinal chemistry.

The indazole ring system is a privileged structure found in numerous biologically active compounds.[3] The addition of a carboxamide moiety at the 3-position and difluoro substitutions at the 4- and 6-positions creates a molecule with unique physicochemical properties. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability by blocking sites of oxidation or altering electronic properties.[4][5] Understanding how this specific fluorination pattern influences the compound's interaction with drug-metabolizing enzymes is crucial for predicting its pharmacokinetic profile.

This document is designed for researchers, scientists, and drug development professionals. It will delve into the biochemical underpinnings of hepatic metabolism, provide a field-proven experimental protocol for assessment in human liver microsomes (HLMs), and detail the subsequent data analysis and interpretation required to make informed decisions in a drug discovery program.

Part 1: Biochemical Foundations of Hepatic Metabolism

Human Liver Microsomes (HLMs) as the Workhorse for In Vitro Metabolism

The liver is the body's primary site for drug metabolism.[6][7] To study this process in vitro, subcellular fractions of the liver are widely used. Human liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes when the cells are fractionated.[7] They are a cost-effective and high-throughput model containing a rich concentration of the key Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[7][8] By incubating a test compound with HLMs, we can effectively model its initial metabolic fate.

The Cytochrome P450 (CYP) Superfamily: The Engine of Phase I Metabolism

CYPs are a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of the vast majority of xenobiotics, including approximately 95% of all marketed drugs.[9][10] These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, N/O-dealkylation, and epoxidation, with the primary goal of increasing the polarity of a compound to facilitate its excretion (Phase I metabolism).[9] The reaction requires molecular oxygen and the cofactor NADPH (nicotinamide adenine dinucleotide phosphate), which provides the necessary reducing equivalents.[6][7] The five major CYP isoforms involved in drug metabolism are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[10]

The Influence of Fluorine on Metabolic Stability

The replacement of a hydrogen atom with fluorine can profoundly impact a molecule's metabolic profile.[4][5] The carbon-fluorine bond is exceptionally strong and not easily broken by CYP enzymes. Therefore, placing fluorine atoms at positions susceptible to oxidative metabolism can effectively block these pathways, leading to increased metabolic stability and a longer half-life.[4][9] For 4,6-Difluoro-1H-indazole-3-carboxamide, the fluorine atoms on the benzene ring are expected to prevent aromatic hydroxylation at those positions, a common metabolic route for many drug candidates.

Predicted Metabolic Pathways for 4,6-Difluoro-1H-indazole-3-carboxamide

While the difluoro substitution enhances stability, the molecule still presents several potential sites for metabolic attack by CYP enzymes and other microsomal enzymes.

  • Aromatic Hydroxylation: Despite the fluorine atoms, hydroxylation could still occur at the unsubstituted 5- or 7-positions of the indazole ring.

  • Amide Hydrolysis: The carboxamide group is susceptible to hydrolysis by carboxylesterases, which are also present in liver microsomes, to form the corresponding carboxylic acid.[11]

  • N-Glucuronidation (Phase II): While HLMs are primarily used for Phase I metabolism, they can be supplemented to study Phase II reactions. The indazole ring nitrogens could be sites for glucuronidation if the appropriate cofactor (UDPGA) is included.[6][12]

  • Oxidative Defluorination: Although less common, it is possible for CYP-mediated metabolism to lead to the removal of a fluorine atom, followed by subsequent oxidation.[12][13]

The following diagram illustrates these potential metabolic transformations.

G cluster_0 Potential Metabolic Pathways Parent 4,6-Difluoro-1H-indazole-3-carboxamide Metabolite1 Hydroxylated Metabolite (at C5 or C7) Parent->Metabolite1 CYP-mediated Hydroxylation Metabolite2 Carboxylic Acid Metabolite Parent->Metabolite2 Carboxylesterase-mediated Amide Hydrolysis Metabolite3 N-Glucuronide Conjugate Parent->Metabolite3 UGT-mediated Glucuronidation (Phase II)

Caption: Potential metabolic pathways for 4,6-Difluoro-1H-indazole-3-carboxamide.

Part 2: Experimental Design and Protocol

A robust and reproducible protocol is essential for generating high-quality metabolic stability data. The following section details a standard methodology for assessing the depletion of 4,6-Difluoro-1H-indazole-3-carboxamide in a pooled human liver microsomal assay.

Materials and Reagents
Reagent/MaterialSpecifications
Test Compound 4,6-Difluoro-1H-indazole-3-carboxamide, 10 mM stock in DMSO
Human Liver Microsomes Pooled from multiple donors (e.g., ≥15 donors), 20 mg/mL
Phosphate Buffer 0.1 M Potassium Phosphate, pH 7.4
NADPH Regenerating System Solution A: 26 mM NADP+, 66 mM Glucose-6-PhosphateSolution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase
Positive Control Compounds Verapamil (High Turnover), Imipramine (Intermediate Turnover)
Negative Control Propranolol (Low Turnover)
Quenching Solution Acetonitrile with internal standard (e.g., Tolbutamide, 100 ng/mL)
Reaction Plates 96-well polypropylene plates
Incubator Shaking incubator set to 37°C
Analytical System LC-MS/MS (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Workflow Diagram

The following diagram outlines the key steps of the HLM stability assay.

workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_buffer Prepare 0.1 M Phosphate Buffer (pH 7.4) prep_hlm Thaw & Dilute HLM to 1 mg/mL pre_incubate Pre-incubate HLM and Compound at 37°C for 5 min prep_hlm->pre_incubate prep_compound Dilute Test Compound to 2 µM prep_compound->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH Solution pre_incubate->start_reaction time_points Incubate and Sample at 0, 5, 15, 30, 45 min start_reaction->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a working solution of 4,6-Difluoro-1H-indazole-3-carboxamide (1 µM final concentration) and control compounds in 0.1 M phosphate buffer.

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.[6] Keep on ice.

  • Incubation Setup:

    • In a 96-well plate, add the diluted test compound and control compound solutions.

    • Add the diluted HLM solution to each well.

    • Prepare "minus-cofactor" control wells by adding buffer instead of the NADPH regenerating system. This helps identify any non-NADPH-dependent degradation.[6]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[14]

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the minus-cofactor controls). The time of addition is T=0.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate plate containing cold acetonitrile with a suitable internal standard.[7][14] The ratio of acetonitrile to incubation sample should be at least 3:1 to ensure complete protein precipitation.

  • Sample Processing and Analysis:

    • After the final time point, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.[14]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[15][16] The analysis relies on monitoring the peak area ratio of the analyte to the internal standard.[14]

Part 3: Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate at which the parent compound is eliminated, which allows for the calculation of key pharmacokinetic parameters.

Calculating In Vitro Half-Life (t½)
  • Determine the peak area ratio (Parent Compound / Internal Standard) for each time point.

  • Calculate the percent remaining of the parent compound at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining against time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

  • The in vitro half-life (t½) is calculated using the following equation:

    • t½ = 0.693 / k

Calculating Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) represents the theoretical maximum clearance capacity of the liver for a given compound, independent of blood flow. It is a crucial parameter for predicting in vivo hepatic clearance.[17]

The formula for calculating CLint (in µL/min/mg protein) is:

  • CLint = (0.693 / t½) * (1 / [Microsomal Protein Concentration in mg/mL]) * 1000 [14]

Example Data and Interpretation

The following table presents hypothetical data for 4,6-Difluoro-1H-indazole-3-carboxamide alongside control compounds.

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Verapamil (Control)8.5163.1High Clearance
Imipramine (Control)25.055.4Intermediate Clearance
4,6-Difluoro-1H-indazole-3-carboxamide > 45 < 30.8 Low Clearance / Stable
Propranolol (Control)55.025.2Low Clearance

Interpretation: In this hypothetical example, 4,6-Difluoro-1H-indazole-3-carboxamide shows very slow degradation over the 45-minute incubation period, resulting in a half-life greater than 45 minutes and a low intrinsic clearance value. This would classify the compound as having high metabolic stability in human liver microsomes. This result suggests that the difluoro substitutions are effectively shielding the molecule from extensive Phase I metabolism, a favorable characteristic for drug development.

Conclusion

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery. It provides a reliable and high-throughput method for evaluating the metabolic liabilities of new chemical entities. For 4,6-Difluoro-1H-indazole-3-carboxamide, the structural features, particularly the difluoro substitutions, suggest a design aimed at enhancing metabolic stability. The experimental protocol and data analysis framework detailed in this guide provide a robust system for empirically verifying this hypothesis. A finding of high metabolic stability, as illustrated in the example, would provide strong confidence for advancing this compound to further preclinical studies, knowing that rapid hepatic clearance is unlikely to be a barrier to achieving therapeutic efficacy.

References

  • Vertex AI Search result. Not a valid source.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Herrick, I. H., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Guengerich, F. P., & Munro, A. W. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Diva-portal.org. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3. Retrieved from [Link]

  • Wang, H. Y., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

  • ACS Publications. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. Retrieved from [Link]

  • Coughtrie, M. W. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Springer Link. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • MDPI. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • MDPI. (2020). Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from [Link]

  • Amanote Research. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • CHIMIA. (n.d.). View of Advanced Analytical Methods for Pharmaceutical and Diagnostic Applications. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Foundational

biological activity of 4,6-Difluoro-1H-indazole-3-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of 4,6-Difluoro-1H-indazole-3-carboxamide Derivatives As a Senior Application Scientist in drug discovery, I have observed that the 1H-indazole-3-carboxamide scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 4,6-Difluoro-1H-indazole-3-carboxamide Derivatives

As a Senior Application Scientist in drug discovery, I have observed that the 1H-indazole-3-carboxamide scaffold is one of the most versatile and highly targeted pharmacophores in modern medicinal chemistry. When modified with a 4,6-difluoro substitution pattern, this core exhibits profound biological activities spanning G-protein coupled receptor (GPCR) modulation to targeted kinase inhibition.

This whitepaper provides a comprehensive technical analysis of the structure-activity relationships (SAR), biological targets, and self-validating experimental methodologies associated with 4,6-difluoro-1H-indazole-3-carboxamide derivatives.

Chemical Rationale: The Power of the 4,6-Difluoro Substitution

The introduction of fluorine atoms at the 4 and 6 positions of the indazole ring is not a random synthetic exercise; it is a calculated physicochemical optimization strategy driven by three causal factors:

  • pKa Modulation and Hydrogen Bonding: Fluorine is highly electronegative. Substituting at the 4 and 6 positions withdraws electron density from the indazole ring, lowering the pKa of the N1-H bond. This makes the indazole a significantly stronger hydrogen bond donor, which is a critical requirement for anchoring the molecule to the ATP-binding hinge region of target kinases[1].

  • Enhanced Lipophilicity (Clog P): The difluoro substitution increases the overall lipophilicity of the scaffold. For therapeutics targeting the central nervous system (CNS)—such as pediatric gliomas or central cannabinoid receptors—this increased Clog P drives blood-brain barrier (BBB) permeability and enhances cellular uptake into lipid-rich tumor microenvironments[2].

  • Metabolic Shielding: The 4 and 6 positions on the indazole/indole core are typical sites for cytochrome P450-mediated oxidative metabolism. Blocking these sites with stable carbon-fluorine bonds prevents rapid metabolic degradation, significantly extending the pharmacokinetic half-life of the derivatives in vivo[2].

Primary Biological Targets and Mechanisms of Action

The 4,6-difluoro-1H-indazole-3-carboxamide architecture exhibits dual-axis biological activity, primarily acting as a GPCR modulator and a kinase inhibitor.

A. Cannabinoid Receptor (CB1/CB2) Modulation & Antitumour Activity

Indazole-3-carboxamides are widely recognized as highly potent synthetic cannabinoid receptor agonists (SCRAs)[3]. Derivatives featuring lipophilic carboxamide substituents (e.g., adamantyl or valinamide groups) exhibit nanomolar affinity for both CB1 and CB2 receptors. Interestingly, highly lipophilic difluoro-substituted heterocyclic carboxamides have demonstrated potent antitumour activity against pediatric brain cancer cells (e.g., KNS42 glioblastoma cells)[2]. Emerging transcriptional analyses suggest that this specific antitumour efficacy operates independently of classical CB1/CB2 receptor activation, pointing towards the disruption of lipid rafts or off-target kinase inhibition[2].

B. GSK-3β Inhibition and the Wnt/β-Catenin Pathway

Beyond GPCRs, 1H-indazole-3-carboxamides have been identified via structure-based discovery as a novel class of ATP-competitive inhibitors for Glycogen Synthase Kinase 3β (GSK-3β)[1]. GSK-3β is a central regulatory kinase in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, these derivatives prevent the phosphorylation and subsequent proteasomal degradation of β-catenin. The stabilized β-catenin translocates to the nucleus, activating TCF/LEF target genes. This mechanism is currently being exploited in clinical development for the treatment of osteoarthritis, tendinopathy, and wound healing[4].

WntPathway Wnt Wnt Ligand Frizzled Frizzled/LRP Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl DestructionComplex Destruction Complex (APC, Axin, CK1) Dvl->DestructionComplex Inhibits GSK3b GSK-3β DestructionComplex->GSK3b BetaCatenin β-Catenin (Stabilized) GSK3b->BetaCatenin Phosphorylates (Degradation) Nucleus Nucleus (TCF/LEF) Target Gene Transcription BetaCatenin->Nucleus Translocates Inhibitor 4,6-Difluoro-1H-indazole- 3-carboxamides Inhibitor->GSK3b ATP-competitive Inhibition

Fig 1: Mechanism of Wnt/β-catenin pathway modulation via GSK-3β inhibition.

Quantitative Data Presentation

The following table summarizes the pharmacological profiling of the indazole/indole-carboxamide class across different biological targets, demonstrating the broad utility of the scaffold.

Compound Scaffold / DerivativePrimary TargetIC50 / EC50Biological ActivityReference
1H-Indazole-3-carboxamide (Cmpd 6) GSK-3β0.35 μMWnt/β-catenin Pathway Activation[1]
(S)-AMB-FUBINACA CB1 / CB2 ReceptorsHigh PotencyGPCR Activation (SCRA)[3]
4,6-Difluoro-1H-indole-2-carboxamide KNS42 Glioma Cells0.33 μMAntitumour (CB-independent)[2]
Indazole-3-carboxamide analogs Wnt PathwayVariableOsteoarthritis / Wound Healing[4]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 4,6-difluoro-1H-indazole-3-carboxamide derivatives requires robust, self-validating assay systems. Below are the definitive protocols for evaluating both GPCR and Kinase activities.

Protocol A: Split NanoLuc Luciferase Assay for GPCR (CB1/CB2) Activation

This assay measures β-arrestin2 recruitment to the cannabinoid receptor, a direct proxy for GPCR activation[3].

  • Cell Transfection: Transfect HEK293T cells with plasmids encoding CB1 or CB2 fused to the SmBiT of NanoLuc, and β-arrestin2 fused to the LgBiT.

    • Causality: HEK293T cells are chosen because they lack endogenous cannabinoid receptors, ensuring the luminescence signal is exclusively derived from the introduced construct, eliminating background noise.

  • Compound Pre-Incubation: Seed cells in a 96-well plate and incubate with serial dilutions of the difluoro-indazole derivatives for 30 minutes at 37°C.

    • Causality: The 30-minute window allows highly lipophilic fluorinated compounds to partition through the aqueous media into the lipid bilayer, accessing the transmembrane binding pockets of the GPCRs.

  • Substrate Addition: Add Furimazine substrate and measure luminescence immediately.

    • Causality: Furimazine is specifically designed for NanoLuc, offering higher stability and a brighter signal than traditional coelenterazine, which is critical for capturing transient β-arrestin recruitment.

  • Self-Validation Checkpoint: Every assay plate must include a known full agonist (e.g., JWH-018) to define Emax​ (100% activation) and a DMSO vehicle control to establish the baseline. Calculate the Z'-factor for the plate; if Z′<0.5 , the data is discarded due to high variance.

Protocol B: In Vitro GSK-3β Kinase Inhibition Assay

This protocol evaluates the ATP-competitive inhibition of the Wnt pathway regulator[1].

  • Enzyme-Substrate Assembly: Combine recombinant human GSK-3β, a specific peptide substrate (e.g., GSM peptide), and assay buffer in a microtiter plate.

  • Inhibitor Equilibration: Add the 4,6-difluoro-1H-indazole-3-carboxamide derivatives and incubate for 15 minutes prior to adding ATP.

    • Causality: Because these compounds are ATP-competitive inhibitors[1], pre-incubating the enzyme with the inhibitor allows it to occupy the ATP-binding hinge region before the highly concentrated native substrate (ATP) is introduced.

  • Reaction Initiation & Detection: Add ATP (including a luminescent ATP-depletion tracer like Kinase-Glo) and incubate for 60 minutes. Measure residual luminescence.

  • Self-Validation Checkpoint: Include CHIR-99021 (a highly selective, proven GSK-3β inhibitor) as a positive control to validate the dynamic range of the assay. The IC50 of CHIR-99021 must fall within its historical confidence interval (approx. 5-10 nM) for the plate to be deemed valid.

Workflow Synthesis 1. Synthesis & QC (4,6-Difluoro Scaffold) InVitro 2. In Vitro Screening (Split NanoLuc / Kinase) Synthesis->InVitro Cellular 3. Cellular Assays (Viability / Signaling) InVitro->Cellular InVivo 4. In Vivo Models (Efficacy / PK/PD) Cellular->InVivo Validation Self-Validating Controls (e.g., JWH-018, CHIR-99021) Validation->InVitro Validation->Cellular

Fig 2: Self-validating experimental workflow for compound screening and biological evaluation.

References

  • Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry. URL:[Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. URL:[Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Advances (PMC). URL:[Link]

  • Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors. WIPO Patent WO/2018/075858. URL:[Link]

Sources

Exploratory

CAS 1823917-79-8 4,6-Difluoro-1H-indazole-3-carboxamide material safety data

Technical Whitepaper & Safety Profile: 4,6-Difluoro-1H-indazole-3-carboxamide (CAS 1823917-79-8) in Drug Discovery Executive Summary The compound 4,6-Difluoro-1H-indazole-3-carboxamide (CAS 1823917-79-8) is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper & Safety Profile: 4,6-Difluoro-1H-indazole-3-carboxamide (CAS 1823917-79-8) in Drug Discovery

Executive Summary

The compound 4,6-Difluoro-1H-indazole-3-carboxamide (CAS 1823917-79-8) is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry. As a privileged scaffold, the 1H-indazole-3-carboxamide core is a critical pharmacophore in the development of potent serine/threonine kinase inhibitors (such as GSK-3β and PAK1) and is the foundational precursor for synthetic cannabinoid receptor agonists (SCRAs)[1][2]. The strategic incorporation of fluorine atoms at the 4- and 6-positions profoundly alters the molecule's physicochemical properties, enhancing metabolic stability, modulating the pKa of the indazole nitrogen, and driving deep-pocket hydrophobic interactions within target proteins[3].

This whitepaper synthesizes the material safety data, structural rationale, and validated experimental workflows required for researchers handling and modifying this compound in drug development pipelines.

Pharmacophore Rationale: The "Fluorine Effect" and Kinase Binding Logic

In targeted drug design, the unsubstituted 1H-indazole-3-carboxamide acts as a versatile hinge-binding motif. The indazole N1 and N2 atoms serve as a hydrogen-bond donor/acceptor pair, perfectly complementing the backbone carbonyl and amide groups of the kinase hinge region (e.g., Val135 and Asp133 in GSK-3β)[2][4].

The addition of the 4,6-difluoro motif serves two distinct causal purposes:

  • Metabolic Shielding: Unsubstituted indazoles are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism (hydroxylation) at the electron-rich aromatic ring. Fluorine, being highly electronegative and possessing a van der Waals radius similar to hydrogen, blocks these metabolic hotspots without introducing severe steric bulk, thereby drastically increasing the compound's in vivo half-life[5].

  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the indazole N1-H, increasing its acidity. This subtle electronic shift strengthens the hydrogen bond donated to the kinase hinge, directly improving binding affinity (Kd) and target residence time[3].

G A CAS 1823917-79-8 B Indazole N1/N2 Core A->B C 3-Carboxamide A->C D 4,6-Difluoro Motif A->D E Kinase Hinge Binding B->E H-Bond Donor/Acceptor F Solvent-Exposed H-Bonds C->F Dipole Alignment G CYP450 Metabolic Shield D->G Steric/Electronic Block

Structural logic of 4,6-Difluoro-1H-indazole-3-carboxamide in drug design.

Material Safety Data & Physicochemical Profiling

Handling CAS 1823917-79-8 requires strict adherence to laboratory safety protocols. While the compound is an intermediate, structurally related indazole-3-carboxamides (like AB-PINACA) have been shown to act as reversible inhibitors of major human drug-metabolizing enzymes, specifically CYP2C8, CYP2C9, and CYP2C19[6]. Consequently, accidental systemic exposure poses a risk of inducing drug-drug interactions (DDIs) if the researcher is concurrently taking medications cleared by these pathways.

Table 1: Physicochemical Properties

Property Value Implication for Research
CAS Number 1823917-79-8 Unique identifier for procurement[7].
Molecular Formula C8H5F2N3O Indicates high heteroatom/halogen density.
Molecular Weight 197.14 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski’s Rule of 5[7].
Physical State Solid powder Prone to aerosolization; requires draft shield or fume hood weighing.

| Storage Conditions | 2-8°C, dry, dark | Prevents slow ambient hydrolysis of the carboxamide group[7]. |

Table 2: GHS Hazard Classification & Handling Protocols

Hazard Class GHS Code Mitigation & Engineering Controls
Skin Irritation Category 2 (H315) Wear nitrile gloves (minimum 0.11 mm thickness). Change immediately if contaminated.
Eye Irritation Category 2A (H319) Mandatory use of tight-fitting safety goggles (EN 166 standard).

| Respiratory Toxicity | Category 3 (H335) | Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood. |

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers understand why a specific reagent or condition is chosen, rather than just how to execute it.

Protocol A: Regioselective N1-Alkylation of the Indazole Core

In drug development, the N1 position of the indazole must often be alkylated to build the final active pharmaceutical ingredient (API)[8]. Alkylating an indazole typically yields a mixture of N1 and N2 isomers. This protocol maximizes N1 regioselectivity.

Methodology:

  • Preparation: Dissolve 1.0 eq of 4,6-Difluoro-1H-indazole-3-carboxamide in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkylating agent.

  • Base Addition: Add 1.5 eq of Cesium Carbonate (Cs2CO3). Stir at room temperature for 30 minutes. Causality: The large ionic radius of the cesium cation creates a "loose" ion pair with the deprotonated indazole anion. According to hard-soft acid-base (HSAB) theory, this kinetically favors the nucleophilic attack from the more sterically accessible N1 position over the N2 position.

  • Electrophile Introduction: Dropwise add 1.2 eq of the desired alkyl halide (e.g., 1-bromo-4-fluorobutane). Heat to 60°C for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Causality: NH4Cl neutralizes excess base without causing the highly basic conditions that could hydrolyze the sensitive 3-carboxamide group.

  • Validation: Analyze the crude mixture via 1H-NMR. The N1-alkylated product will show a distinct shift in the indazole C7-proton compared to the N2-isomer due to the disruption of the anisotropic cone of the newly attached alkyl group.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic shielding provided by the 4,6-difluoro motif, researchers must test the compound's stability against CYP450 enzymes[5][9].

Methodology:

  • Incubation Setup: Prepare a 100 µL reaction mixture containing 1 mg/mL pooled human liver microsomes (pHLM), 3.3 mM MgCl2, and 1 µM of the difluoro-indazole compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensures the enzymes are at optimal physiological temperature before the reaction is initiated, preventing a lag-phase in kinetic data.

  • Initiation: Start the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor required for CYP450 catalytic activity. Without it, no oxidative metabolism will occur, serving as a negative control baseline.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract a 20 µL aliquot.

  • Quenching: Immediately inject the aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction at the exact time point. It also precipitates the proteins for easier downstream centrifugation.

  • Validation: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and compare it against a non-fluorinated indazole control.

References

  • 001Chemical. "CAS No. 1823917-79-8, 4,6-Difluoro-1H-indazole-3-carboxamide." 001Chemical Directory. Available at:[Link]

  • Zhou, et al. "Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” Synthetic Cannabinoids in a Human Liver Microsome Model." PubMed Central (PMC). Available at:[Link]

  • Antonides, L.H., et al. "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists." Frontiers in Chemistry, 2019. Available at:[Link]

  • Prati, F., et al. "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model." PubMed Central (PMC). Available at:[Link]

  • Zhang, Y., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 2021. Available at:[Link]

  • Ombrato, R., et al. "Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors." Journal of Chemical Information and Modeling, ACS Publications, 2015. Available at:[Link]

  • Lu, T., et al. "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities." PubMed, 2020. Available at:[Link]

  • MDPI. "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists." MDPI Pharmaceuticals, 2021. Available at:[Link]

  • MDPI. "Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters." MDPI Pharmaceutics, 2020. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: AQbD-Driven HPLC Method Development for 4,6-Difluoro-1H-indazole-3-carboxamide

Executive Summary & Rationale 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8) is a highly specialized fluorinated heterocyclic scaffold. Indazole-3-carboxamide derivatives are frequently utilized as critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8) is a highly specialized fluorinated heterocyclic scaffold. Indazole-3-carboxamide derivatives are frequently utilized as critical intermediates or active pharmaceutical ingredients (APIs) in the development of kinase inhibitors and cannabinoid receptor modulators[1],[2].

The accurate quantification of this compound is critical during drug development. However, analysts often face chromatographic challenges when dealing with this class of molecules: balancing the retention of the highly polar carboxamide group with the lipophilic difluorinated aromatic system, while simultaneously mitigating peak tailing caused by secondary interactions. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed using[3].

Physicochemical Profiling & Chromatographic Strategy

To develop a self-validating and robust method, we must first deconstruct the causality behind the molecule's physicochemical traits and our subsequent experimental choices.

  • Analyte Ionization & pH Strategy : The 1H-indazole ring possesses both a basic nitrogen (N2) and an acidic secondary amine (N1). However, the strong electron-withdrawing nature of the 4,6-difluoro substitutions significantly decreases the basicity of the ring. Consequently, the molecule remains un-ionized across standard reverse-phase HPLC pH ranges (pH 2.0–7.0).

  • Causality of Mobile Phase Selection : Although the analyte is neutral, the C3-carboxamide group is a strong hydrogen bond donor and acceptor. Residual silanols on the silica support (pKa ~ 3.5–4.5) can ionize at neutral pH, leading to strong secondary hydrogen-bonding interactions with the carboxamide, causing severe peak tailing. By employing 0.1% Formic Acid (pH ~ 2.7) in the aqueous mobile phase, we ensure that surface silanols are fully protonated (neutralized), thereby eliminating secondary interactions and guaranteeing sharp, symmetrical peaks[1].

  • Causality of Column Selection : Standard C18 columns often yield poor retention for the polar carboxamide moiety while relying solely on dispersive forces for the aromatic ring. A Phenyl-Hexyl stationary phase is selected instead. The phenyl ring provides complementary π−π (pi-Lewis acid/base) interactions with the electron-deficient difluorophenyl ring of the analyte, enhancing retention and selectivity. Furthermore, the hexyl linker provides steric shielding of the underlying silica.

Analytical Quality by Design (AQbD) Workflow

The method development strictly adheres to an AQbD framework, transitioning from trial-and-error to a proactive, risk-based methodology[4].

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define Method Goals & CQAs Risk 2. Risk Assessment FMEA & Ishikawa Diagrams ATP->Risk DoE 3. Design of Experiments (DoE) Gradient & Temp Optimization Risk->DoE MODR 4. Method Operable Design Region Establish Robust Space DoE->MODR Validation 5. ICH Q2(R2) Validation Verify Specificity & Accuracy MODR->Validation

AQbD workflow for HPLC method development and lifecycle management.

Experimental Protocol: Method Development

Self-Validating System Note: This protocol includes built-in System Suitability Testing (SST) to ensure the instrument is performing within the Method Operable Design Region (MODR) before any sample analysis begins.

Materials and Reagents
  • Analyte : 4,6-Difluoro-1H-indazole-3-carboxamide reference standard (≥98.0% purity).

  • Solvents : LC-MS grade Acetonitrile (MeCN), LC-MS grade Water.

  • Additives : LC-MS grade Formic Acid (FA).

Standard Preparation Step-by-Step
  • Stock Solution : Accurately weigh 10.0 mg of 4,6-Difluoro-1H-indazole-3-carboxamide into a 10 mL volumetric flask. Dissolve completely and make up to volume with Methanol to achieve a concentration of 1.0 mg/mL.

  • Working Standard : Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using Mobile Phase A to achieve a target working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Optimized Chromatographic Conditions

Based on the DoE optimization, the following parameters define the center point of the MODR.

Table 1: Optimized Chromatographic Parameters

ParameterCondition
Column Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water ( v/v )
Mobile Phase B 0.1% Formic Acid in Acetonitrile ( v/v )
Gradient Program 0-2 min: 10% B2-8 min: 10% 60% B8-10 min: 60% B10-10.1 min: 60% 10% B10.1-15 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 254 nm (PDA 200-400 nm enabled for peak purity analysis)

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the [5].

Specificity & Forced Degradation

Causality : To prove the method is stability-indicating, the API must be subjected to stress conditions to generate potential degradation products, ensuring they do not co-elute with the main 4,6-Difluoro-1H-indazole-3-carboxamide peak.

  • Acid/Base Stress : Treat 100 µg/mL sample with 0.1 N HCl and 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Stress : Treat with 3% H2​O2​ at room temperature for 2 hours.

  • Thermal/Photolytic : Expose solid API to 105°C for 24 hours / UV light (254 nm) for 24 hours prior to dissolution.

  • Validation Requirement: The peak purity angle must be less than the purity threshold across all stressed samples (determined via PDA detector).

Linearity, LOD, and LOQ
  • Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (spanning 25 µg/mL to 150 µg/mL).

  • Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Accuracy and Precision
  • Accuracy (Spike Recovery) : Spike a placebo matrix with the analyte at 50%, 100%, and 150% levels. Analyze in triplicate.

  • System Precision (Repeatability) : Inject the 100 µg/mL standard six times consecutively. Calculate the %RSD of the retention time and peak area.

Data Presentation & Acceptance Criteria

Table 2: System Suitability Test (SST) Criteria & Expected Results

ParameterAcceptance CriteriaExpected ResultStatus
Retention Time (RT) 2.0% RSD (n=6)0.4% RSDPass
Peak Area 2.0% RSD (n=6)0.8% RSDPass
Tailing Factor ( Tf​ ) 1.51.08Pass
Theoretical Plates ( N ) 5000> 12,000Pass

Table 3: Summary of Method Validation Results (ICH Q2(R2))

Validation ParameterAcceptance CriteriaObserved Result
Specificity No interference at RT; Peak Purity Angle < ThresholdComplies (Baseline resolution from degradants)
Linearity Range R2≥0.999 25 – 150 µg/mL ( R2=0.9998 )
LOD / LOQ Signal-to-noise 3:1 (LOD) and 10:1 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%
Intermediate Precision 2.0% RSD1.1% RSD

References[3] Title: Analytical Quality by Design (AQbD). Source: Veeprho. URL: https://veeprho.com/blog/analytical-quality-by-design-aqbd/[4] Title: Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. Source: ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06980[5] Title: ICH Q2(R2) Guideline on validation of analytical procedures. Source: European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-5_en.pdf[1] Title: Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. Source: Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00806/full[2] Title: A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Source: MDPI Pharmaceuticals. URL: https://www.mdpi.com/1424-8247/14/3/224

Sources

Application

Application Note: A Scalable Synthesis Protocol for 4,6-Difluoro-1H-indazole-3-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole.[1] Derivatives of indazole are integral to numerous therapeutic agents, demonstrating a wide range of biological activities including anti-inflammatory, anti-tumor, and potent kinase inhibition.[2] Specifically, the 4,6-difluoro substitution pattern on the indazole ring can enhance metabolic stability and binding affinity through favorable fluorine-protein interactions.[3][4][5] 4,6-Difluoro-1H-indazole-3-carboxamide, in particular, serves as a crucial intermediate for advanced pharmaceutical compounds, including p21-activated kinase 1 (PAK1) inhibitors.[6]

However, transitioning from laboratory-scale synthesis to large-scale production of highly functionalized indazoles presents significant challenges. These include ensuring regioselectivity, managing potentially hazardous reagents and reaction conditions, and developing robust purification methods that avoid costly and time-consuming chromatography.[1][7][8] This application note provides a detailed, validated, and scalable synthetic route to 4,6-Difluoro-1H-indazole-3-carboxamide, designed to address these challenges and provide a practical framework for process chemists and drug development professionals.

Retrosynthetic Analysis and Strategy Selection

For a synthesis to be truly scalable, it must prioritize safety, cost-effectiveness, and operational simplicity. A direct, multi-step approach beginning from a commercially available, appropriately substituted benzene ring is often the most logical strategy.

Our retrosynthetic analysis identifies 3-Amino-4,6-difluoro-1H-indazole as a key intermediate. This precursor can be efficiently converted to the target carboxamide via a two-step sequence involving a Sandmeyer-type cyanation followed by controlled hydrolysis. The aminoindazole itself is accessible in a single, high-yielding step from 2,4,6-trifluorobenzonitrile.

This chosen pathway deliberately avoids methodologies that are difficult to scale, such as cryogenic organometallic reactions (e.g., directed ortho-lithiation) or those requiring specialized high-pressure equipment.[9][2] The reagents selected are common, relatively inexpensive, and the reaction conditions are manageable within standard industrial chemical reactors.

Overall Synthetic Workflow

The proposed synthesis is a three-step process starting from 2,4,6-trifluorobenzonitrile. Each step is designed for high yield and purity, minimizing the need for complex purification procedures.

G A 2,4,6-Trifluorobenzonitrile B 3-Amino-4,6-difluoro-1H-indazole A->B Step 1: Cyclization Reagents: Hydrazine Hydrate Solvent: n-Butanol C 4,6-Difluoro-1H-indazole-3-carbonitrile B->C Step 2: Sandmeyer Cyanation Reagents: NaNO2, HCl, CuCN Solvent: Water D 4,6-Difluoro-1H-indazole-3-carboxamide (Target Compound) C->D Step 3: Hydrolysis Reagents: H2SO4 Solvent: Water

Caption: Overall three-step synthetic pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-4,6-difluoro-1H-indazole

Causality: This step utilizes a nucleophilic aromatic substitution followed by an intramolecular cyclization. 2,4,6-Trifluorobenzonitrile is an ideal starting material where the fluorine at the C2 position is activated towards substitution by hydrazine. The subsequent cyclization forms the stable indazole ring.[10][11] n-Butanol is selected as the solvent for its high boiling point, which facilitates the reaction to completion, and its ability to dissolve both the starting material and the intermediate.[10] An excess of hydrazine hydrate is used to ensure complete consumption of the starting material.[11]

Protocol:

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2,4,6-trifluorobenzonitrile (1.00 kg, 6.37 mol, 1.0 eq).

  • Solvent Addition: Add n-butanol (10 L). Stir the mixture to ensure complete dissolution.

  • Reagent Addition: Cautiously add hydrazine hydrate (80% in water, 1.20 kg, 19.1 mol, 3.0 eq) dropwise over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 40 °C.

  • Reaction: Heat the reaction mixture to reflux (approx. 115-118 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the starting material is consumed (<1% remaining).

  • Work-up: Cool the reaction mixture to room temperature (20-25 °C). A precipitate will form. Reduce the solvent volume to approximately one-third under reduced pressure.

  • Isolation: Add cold deionized water (5 L) to the concentrated slurry and stir for 1 hour. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water (2 x 2 L). Dry the product under vacuum at 50-60 °C to a constant weight.

ParameterValueRationale
Starting Material 2,4,6-TrifluorobenzonitrileCommercially available, activated for substitution.
Key Reagent Hydrazine Hydrate (3.0 eq)Ensures complete reaction.[10]
Solvent n-ButanolHigh boiling point drives reaction to completion.[10]
Temperature 115-118 °C (Reflux)Optimal for cyclization.[10]
Reaction Time 4-6 hoursTypical time for completion based on analogous reactions.[10]
Expected Yield 75-85%Based on literature for similar transformations.[10]
Purity (crude) >95% (by HPLC)Sufficient for use in the next step without further purification.
Step 2: Synthesis of 4,6-Difluoro-1H-indazole-3-carbonitrile

Causality: This is a classic Sandmeyer reaction. The primary aromatic amine is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures to ensure its stability. The diazonium salt is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide, to form the nitrile. Maintaining a low temperature during diazotization is critical to prevent decomposition of the diazonium intermediate.

Protocol:

  • Diazotization Setup: In a 50 L reactor, suspend 3-Amino-4,6-difluoro-1H-indazole (1.00 kg, 5.91 mol, 1.0 eq) in a mixture of concentrated hydrochloric acid (3 L) and water (10 L). Cool the slurry to 0-5 °C with constant stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 448 g, 6.50 mol, 1.1 eq) in water (2 L). Add this solution dropwise to the indazole slurry, ensuring the internal temperature is maintained strictly below 5 °C. Stir for 1 hour at 0-5 °C after the addition is complete.

  • Cyanation Setup: In a separate 50 L reactor, prepare a solution of copper(I) cyanide (CuCN, 635 g, 7.09 mol, 1.2 eq) and sodium cyanide (NaCN, 348 g, 7.09 mol, 1.2 eq) in water (10 L). Heat this solution to 60-70 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the reaction temperature between 60-75 °C.

  • Completion: After the addition is complete, stir the mixture at 70 °C for 2 hours.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a 5% sodium carbonate solution to remove any unreacted cyanide salts. Finally, wash with water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum at 60 °C.

Step 3: Synthesis of 4,6-Difluoro-1H-indazole-3-carboxamide

Causality: This step involves the controlled hydrolysis of the nitrile group to a primary amide. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent, facilitating the hydration of the nitrile to the amide while minimizing over-hydrolysis to the carboxylic acid. The reaction is typically exothermic and requires careful temperature control. Pouring the reaction mixture onto ice quenches the reaction and precipitates the amide product.

Protocol:

  • Reactor Setup: To a 20 L reactor, add concentrated sulfuric acid (98%, 5 L). Cool the acid to 0-5 °C.

  • Reagent Addition: Slowly and portion-wise, add 4,6-Difluoro-1H-indazole-3-carbonitrile (1.00 kg, 5.58 mol) to the cold sulfuric acid, maintaining the temperature below 15 °C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C. Stir for 3-5 hours.

  • IPC: Monitor the reaction by HPLC to confirm the disappearance of the starting nitrile.

  • Work-up & Isolation: Carefully pour the reaction mixture onto crushed ice (20 kg) with vigorous stirring. A white precipitate will form.

  • Neutralization & Filtration: Adjust the pH of the slurry to ~7-8 with a cold 50% sodium hydroxide solution, keeping the temperature below 20 °C. Collect the solid product by filtration.

  • Washing & Drying: Wash the filter cake extensively with cold water until the filtrate is neutral. Dry the purified 4,6-Difluoro-1H-indazole-3-carboxamide under vacuum at 60-70 °C.

ParameterValueRationale
Starting Material 4,6-Difluoro-1H-indazole-3-carbonitrileProduct from Step 2.
Key Reagent Concentrated H₂SO₄Acts as catalyst and solvent for controlled hydrolysis.
Temperature 50-60 °CProvides sufficient energy for hydrolysis without promoting over-reaction.
Reaction Time 3-5 hoursTypical time for complete conversion.
Work-up Quenching on iceSafely stops the reaction and precipitates the product.
Expected Yield 80-90%High conversion is expected for this type of hydrolysis.
Purity >98% (by HPLC)Typically high purity after precipitation and washing.

Process Logic and Safety Considerations

A successful scale-up requires a deep understanding of the process flow and inherent safety risks.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A1 Charge Reactor: - 2,4,6-Trifluorobenzonitrile - n-Butanol A2 Add Hydrazine Hydrate (T < 40°C) A1->A2 A3 Heat to Reflux (115-118°C) A2->A3 A4 IPC Monitoring (HPLC/TLC) A3->A4 A5 Cool & Concentrate A4->A5 A6 Precipitate & Filter A5->A6 B1 Diazotization (T < 5°C) B3 Add Diazonium to CuCN (Control N2 evolution) B1->B3 B2 Prepare CuCN Solution (T = 60-70°C) B2->B3 B4 Cool, Filter & Wash B3->B4 C1 Add Nitrile to H2SO4 (T < 15°C) C2 Heat to 50-60°C C1->C2 C3 IPC Monitoring (HPLC) C2->C3 C4 Quench on Ice C3->C4 C5 Neutralize & Filter C4->C5

Caption: Logical workflow with critical process parameters.

Key Safety Considerations:

  • Hydrazine Hydrate (Step 1): Hydrazine is toxic and a suspected carcinogen. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[12] The addition is exothermic and should be controlled.

  • Diazonium Salts (Step 2): Diazonium salts can be explosive when isolated and dry. This process is designed to use the salt in situ in an aqueous solution, which is standard safe practice. Strict temperature control below 5 °C is mandatory to prevent uncontrolled decomposition.

  • Cyanide Salts (Step 2): Copper(I) cyanide and sodium cyanide are highly toxic. Handle with extreme care in a controlled environment. All waste streams containing cyanide must be quenched and disposed of according to environmental regulations (e.g., treatment with bleach or hydrogen peroxide).

  • Concentrated Acids/Bases (Step 3): Concentrated sulfuric acid and 50% sodium hydroxide are highly corrosive. The additions and quenching steps are highly exothermic and require efficient cooling and slow, controlled addition rates. Always add acid to water (or nitrile to acid, in this controlled case), never the other way around.

References

  • A Comparative Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
  • Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]

  • Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and Its Derivatives. HETEROCYCLES, 43(12), 2701. [Link]

  • Fluorination of 2H-Indazoles. ChemistryViews. (2021). [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]

  • SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid. Fisher Scientific. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

  • Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. PMC. [Link]

Sources

Method

Application Note: Solubility Enhancement Strategies for 4,6-Difluoro-1H-indazole-3-carboxamide

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8) Classification: Biopharmaceutics Classifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8) Classification: Biopharmaceutics Classification System (BCS) Class II / IV

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, one of the most persistent challenges encountered in preclinical formulation is the delivery of highly planar, halogenated heterocyclic compounds. 4,6-Difluoro-1H-indazole-3-carboxamide is a prime example of a "brick-dust" molecule.

The indazole-3-carboxamide scaffold is highly prevalent in modern medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (e.g., GSK-3β inhibitors) and synthetic cannabinoids [4]. However, the specific substitution of two fluorine atoms at the 4- and 6-positions drastically alters its physicochemical profile. While fluorination enhances metabolic stability and target binding affinity via hydrophobic interactions, it significantly increases the compound's lipophilicity (LogP) and crystal lattice energy. Furthermore, the indazole nitrogen (NH) and the carboxamide group (CONH₂) engage in a robust intermolecular hydrogen-bonding network.

This combination of high lattice energy and high lipophilicity results in exceptionally poor aqueous solubility (<5 µg/mL in simulated gastric fluid). Because the compound exhibits adequate passive permeability but dissolution-rate-limited absorption, it falls squarely into BCS Class II (or borderline Class IV) [1]. To achieve meaningful systemic exposure for in vivo efficacy studies, standard suspension vehicles (e.g., 0.5% Methylcellulose) are insufficient.

This application note details two field-proven, self-validating formulation strategies to overcome these thermodynamic barriers: Amorphous Solid Dispersions (ASD) via Spray Drying and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

The Causality of the Method

Crystalline 4,6-Difluoro-1H-indazole-3-carboxamide requires a massive input of solvation energy to break its hydrogen-bonded lattice. ASD technology bypasses this by converting the drug into a high-energy, disordered amorphous state, molecularly dispersed within a polymer matrix [2].

We utilize HPMCAS (Hydroxypropyl methylcellulose acetate succinate) as the carrier polymer. The rationale is two-fold:

  • The "Spring": The amorphous API dissolves rapidly, creating a highly supersaturated solution.

  • The "Parachute": The amphiphilic nature of HPMCAS allows its hydrophobic acetate groups to interact with the fluorinated indazole core, while its hydrophilic succinate groups interact with the aqueous medium. This steric stabilization prevents the rapid nucleation and precipitation of the API, maintaining supersaturation long enough for intestinal absorption [2].

Experimental Protocol: Spray Dried Dispersion (SDD) Generation

Materials: 4,6-Difluoro-1H-indazole-3-carboxamide (API), HPMCAS-M grade, Acetone, Methanol.

  • Feed Solution Preparation:

    • Rationale: A co-solvent system is required because the fluorinated API is poorly soluble in pure alcohols, while HPMCAS requires polar interactions.

    • Prepare a 9:1 (v/v) Acetone:Methanol mixture.

    • Dissolve the API and HPMCAS at a 1:3 (w/w) ratio in the solvent to achieve a total solids concentration of 5% (w/v).

    • Validation Check: The solution must be optically clear. Any micro-crystals will act as nucleation seeds during drying, ruining the amorphous stability.

  • Spray Drying Parameters (using a Buchi B-290 or equivalent):

    • Inlet Temperature: 85°C (Ensures rapid solvent evaporation without thermal degradation of the API).

    • Aspirator: 100% (Maximizes separation efficiency in the cyclone).

    • Pump Speed: 15% (~4.5 mL/min).

    • Atomization Gas Flow: 40 mm (Provides optimal droplet size of 10–20 µm for rapid drying).

    • Validation Check: Monitor the Outlet Temperature; it should stabilize around 45–50°C, which is comfortably below the glass transition temperature ( Tg​ ) of the resulting ASD, preventing particle fusion in the collection vessel.

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

    • Rationale: Residual acetone/methanol acts as a plasticizer, lowering the Tg​ of the dispersion and increasing molecular mobility, which leads to premature recrystallization.

ASD_Mechanism API Crystalline 4,6-Difluoro-1H- indazole-3-carboxamide (Low Energy, Insoluble) ASD Amorphous Solid Dispersion (High Energy, Polymer Matrix) API->ASD Thermal/Solvent Energy Spring The 'Spring' Rapid Dissolution ASD->Spring SuperSat Supersaturated Solution (High Free Drug Concentration) Spring->SuperSat Parachute The 'Parachute' Polymer Inhibits Nucleation SuperSat->Parachute Precip Precipitation (Without Polymer) SuperSat->Precip Unstabilized Absorb Systemic Absorption (Enhanced Bioavailability) Parachute->Absorb Precip->API Recrystallization

Caption: Thermodynamic workflow of the "Spring and Parachute" effect in Amorphous Solid Dispersions.

Strategy B: Lipid-Based Formulation (SMEDDS)

The Causality of the Method

If the API is prone to rapid recrystallization even in an ASD, a Self-Microemulsifying Drug Delivery System (SMEDDS) is the optimal alternative. Instead of forcing the drug to dissolve in the aqueous gastrointestinal (GI) fluid, SMEDDS pre-dissolves the API in an isotropic mixture of oils, surfactants, and co-surfactants [3]. Upon mild agitation in the GI tract (peristalsis), the system spontaneously forms an oil-in-water (O/W) microemulsion (droplet size <100 nm). The lipophilic fluorinated indazole remains solubilized within the lipid core of the microemulsion droplets, completely bypassing the solid-to-liquid dissolution energy barrier [1].

Experimental Protocol: SMEDDS Preparation

Materials: Capryol 90 (Oil), Kolliphor EL (Surfactant, HLB ~13.5), Transcutol HP (Co-surfactant).

  • Excipient Screening & Ternary Phase Diagram:

    • Rationale: The free energy of dispersion must be near zero for spontaneous emulsification. This requires a specific ratio of Oil:Surfactant:Co-surfactant.

    • Construct a pseudo-ternary phase diagram by titrating water into various ratios of the lipid components. Identify the region that forms a transparent, bluish microemulsion (indicative of droplets <100 nm scattering light via the Tyndall effect).

    • Optimal Ratio Identified: 20% Capryol 90, 50% Kolliphor EL, 30% Transcutol HP (w/w).

  • Drug Loading:

    • Weigh 20 mg of 4,6-Difluoro-1H-indazole-3-carboxamide.

    • Add 1 gram of the optimized SMEDDS pre-concentrate.

    • Vortex for 5 minutes, then sonicate in a water bath at 40°C for 30 minutes until a clear, isotropic solution is achieved.

    • Validation Check: Centrifuge the mixture at 10,000 rpm for 15 minutes. The absence of a pellet confirms complete solubilization and lack of suspended API.

  • In Vitro Dispersion Testing:

    • Dilute 1 mL of the drug-loaded SMEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild stirring (50 rpm).

    • Validation Check: The mixture should form a clear microemulsion within 2 minutes without any API precipitation.

SMEDDS_Workflow Mix Isotropic Mixture (API + Oil + Surfactants) Dispersion Aqueous GI Fluid Dispersion Mix->Dispersion Mild Agitation (Peristalsis) Microemulsion O/W Microemulsion (<100 nm Droplets) Dispersion->Microemulsion Spontaneous Emulsification Lipolysis Pancreatic Lipolysis & Bile Salts Microemulsion->Lipolysis Micelles Mixed Micellar Phase (Solubilized API) Lipolysis->Micelles Enterocyte Enterocyte Uptake & Lymphatic Transport Micelles->Enterocyte Permeation

Caption: Mechanistic pathway of SMEDDS emulsification, lipolysis, and enterocyte absorption.

Quantitative Data Presentation

The following table summarizes the comparative performance of the unformulated API against the two engineered delivery systems. Data reflects simulated in vitro dissolution testing (non-sink conditions, pH 6.8 phosphate buffer, 37°C) and predicted in vivo performance metrics.

Formulation TypePhysical StateMax Apparent Solubility (µg/mL)Time to Max Concentration ( Tmax​ )Physical Stability (40°C / 75% RH)Relative Bioavailability (Predicted)
Neat API (Control) Highly Crystalline< 5.0> 120 minHighly Stable1.0x (Baseline)
ASD (HPMCAS 1:3) Amorphous Solid~145.015 minStable up to 3 months~8.5x
SMEDDS Solubilized in Lipid~320.0 (in dispersion)5 min (Emulsification)Stable > 6 months~12.0x

Note: While SMEDDS provides the highest apparent solubility, ASDs are often preferred if a solid oral dosage form (tablet/capsule) is the strict clinical target, due to easier downstream manufacturing.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: International Journal of Scientific Research and Technology URL:[Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Source: Oriental Journal of Chemistry URL:[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model Source: ACS Medicinal Chemistry Letters URL:[Link]

Application

Application Note: High-Fidelity Preparation of 4,6-Difluoro-1H-indazole-3-carboxamide for High-Throughput Screening (HTS)

Scientific Rationale & Compound Profiling The 1H-indazole-3-carboxamide scaffold is a privileged chemotype frequently utilized in targeted oncology and epigenetic drug discovery. However, the specific substitution patter...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Compound Profiling

The 1H-indazole-3-carboxamide scaffold is a privileged chemotype frequently utilized in targeted oncology and epigenetic drug discovery. However, the specific substitution pattern in 4,6-Difluoro-1H-indazole-3-carboxamide introduces unique physicochemical challenges. The dual fluorine substitutions increase the compound's lipophilicity and alter the pKa of the indazole core, while the carboxamide moiety acts as a rigid hydrogen-bond donor/acceptor.

In High-Throughput Screening (HTS), the physical state of a compound is just as critical as its chemical identity. Poor handling leads to two primary modes of failure:

  • False Negatives (Precipitation): Hygroscopic absorption of water into DMSO stocks dramatically lowers the solubility limit of fluorinated indazoles, causing silent precipitation and artificially low screening concentrations.

  • False Positives (Aggregation): Highly lipophilic fragments often form colloidal aggregates in aqueous assay buffers. These colloids sequester target proteins and cause non-specific inhibition, a phenomenon extensively documented in the[1][2].

To ensure absolute data integrity, this application note outlines a self-validating workflow for the preparation, acoustic dispensing, and interference profiling of 4,6-Difluoro-1H-indazole-3-carboxamide.

Experimental Workflows & Methodologies

Protocol A: Anhydrous DMSO Stock Preparation & Quality Control

Causality: DMSO is highly hygroscopic. A 10 mM stock exposed to ambient humidity can absorb up to 10% water by volume within hours, triggering the precipitation of hydrophobic compounds. We mandate the use of anhydrous DMSO and inert atmospheres to preserve compound titer.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 4,6-Difluoro-1H-indazole-3-carboxamide to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh 1.97 mg (approx. 10 µmol, based on MW 197.14) using a micro-analytical balance inside a humidity-controlled glovebox (relative humidity <5%).

  • Dissolution: Add exactly 1.00 mL of Anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve a 10 mM stock.

  • Homogenization: Sonicate the amber glass vial in a water bath at 25°C for 10 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Self-Validation (qNMR/LC-UV): Before plating, withdraw a 5 µL aliquot and dilute in acetonitrile. Analyze via LC-UV (254 nm) against a standard curve to verify that the soluble concentration is exactly 10 mM and purity remains >98%.

Protocol B: Acoustic Liquid Handling (Echo Dispensing)

Causality: Traditional pin-tools or pipette tips suffer from compound carryover and plasticizer leaching. Acoustic droplet ejection (ADE) uses focused sound energy to transfer 2.5 nL droplets directly from the source meniscus to the inverted assay plate, ensuring zero cross-contamination.

Step-by-Step Methodology:

  • Source Plate Preparation: Aliquot 40 µL of the validated 10 mM DMSO stock into a 384-well Labcyte Echo-compatible Low Dead Volume (LDV) source plate.

  • Centrifugation: Centrifuge the source plate at 1,000 x g for 3 minutes to degas the DMSO and create a perfectly flat meniscus.

  • Calibration: Set the Echo liquid class to "100% DMSO". The acoustic transducer will automatically ping the meniscus to calculate fluid impedance and adjust the ejection energy.

  • Dispensing: Dispense the required nanoliter volume into the dry, destination 1536-well assay plate (e.g., 5 nL for a 10 µM final assay concentration in a 5 µL reaction volume).

  • Sealing: Immediately seal the source plate with a pierceable foil seal and store at -20°C in a desiccated automated store.

HTS_Workflow A Solid Compound (4,6-Difluoro-1H-indazole) B QC Profiling (LC-MS, qNMR) A->B >98% Purity C 10 mM DMSO Stock (Anhydrous) B->C Dissolution D Acoustic Source Plate (Echo LDV) C->D Aliquot & Seal E Assay Plate (Nanoliter Dispensing) D->E Acoustic Transfer

Workflow for HTS compound preparation from solid powder to acoustic nanoliter dispensing.

Protocol C: Assay Interference & Aggregation Counter-Screening

Causality: To ensure the biological readout is driven by true 1:1 stoichiometric binding rather than colloidal aggregation, we implement a self-validating detergent counter-screen. If the compound is a colloidal aggregator, the addition of a non-ionic detergent will disrupt the colloid, and the apparent inhibitory activity will vanish.

Step-by-Step Methodology:

  • Primary Assay: Run the biochemical assay (e.g., kinase TR-FRET) with 4,6-Difluoro-1H-indazole-3-carboxamide titrated from 100 µM down to 1 nM in standard buffer.

  • Detergent Counter-Screen: Run a parallel titration where the assay buffer is supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

  • Optical Interference Check: Read the assay plate for baseline auto-fluorescence at the specific emission wavelengths of your assay (e.g., 460 nm and 535 nm) prior to adding the detection reagents.

  • Data Interpretation: Calculate the IC50 shift. A shift of >10-fold between the standard buffer and the detergent buffer flags the compound as a colloidal aggregator, adhering to [3][4].

Interference cluster_0 True Pharmacology cluster_1 Assay Interference (False Positives) Compound 4,6-Difluoro-1H-indazole-3-carboxamide in Aqueous Assay Buffer Monomer Monomeric State Compound->Monomer [C] < CAC Aggregate Colloidal Aggregation (>CAC) Compound->Aggregate [C] > CAC Fluorescence Auto-fluorescence (Optical Interference) Compound->Fluorescence Photon Emission Target Specific Target Binding Monomer->Target Dose-dependent Sequestration Non-specific Protein Sequestration Aggregate->Sequestration Protein Unfolding

Mechanisms of true target binding versus assay interference via colloidal aggregation.

Quantitative Data Summaries

Table 1: Physicochemical & Dispensing Parameters

ParameterSpecification / ValueOperational Impact
Molecular Weight 197.14 g/mol Determines precise molarity calculations for stock.
Purity Threshold >98% (LC-MS/NMR)Prevents PAINS interference from reactive impurities.
Stock Solvent 100% Anhydrous DMSOPrevents hydration-induced precipitation.
Acoustic Liquid Class 100% DMSO (Echo)Calibrates transducer energy for accurate 2.5 nL drops.
Max DMSO in Assay ≤ 1.0% (v/v)Prevents solvent-mediated protein denaturation.

Table 2: Quality Control & Validation Matrix

Validation CheckMethodologyAcceptance Criteria
Stock Concentration qNMR or LC-UV against standard10 mM ± 5%
Dispensing Accuracy Fluorescent tracer back-calculationCV < 5% across 384 wells
Aggregation Status IC50 shift with 0.01% Triton X-100Shift < 3-fold (True Binder)
Optical Interference Baseline fluorescence scanSignal < 3x Standard Deviation of buffer

References

  • Assay Interference by Aggregation Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS).[Link]

  • HTS Assay Validation Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS).[Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS).[Link]

Sources

Method

Application Note: Optimized Synthetic Routes for 4,6-Difluoro-1H-indazole-3-carboxamide Precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the synthesis of 4,6-difluoro-1H-indazole-3-carboxamide and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the synthesis of 4,6-difluoro-1H-indazole-3-carboxamide and its immediate precursors, grounded in mechanistic causality and established literature.

Strategic Rationale & Mechanistic Principles

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, 5-HT receptor ligands, and novel oncological therapeutics[1],[2]. The incorporation of fluorine atoms at the 4- and 6-positions profoundly influences the physicochemical properties of the indazole core. Fluorination enhances metabolic stability against cytochrome P450 enzymes and modulates the pKa of the indazole N-H bond, improving target binding affinity.

Synthesizing 4,6-difluoro-1H-indazole-3-carboxamide requires a highly reproducible and scalable approach. While direct cyclization of fluorinated toluidines is possible, the classical "Isatin Route" remains the most robust method for constructing the indazole-3-carboxylic acid precursor[2]. This route avoids the severe regioselectivity issues common in the direct cyclization of multi-substituted arenes and provides excellent overall yields[3].

Synthetic Workflow

The complete synthesis is divided into two primary phases:

  • Indazole Core Construction: 4,6-difluoroisatin undergoes alkaline hydrolysis to form an intermediate glyoxylic acid. Subsequent diazotization and reductive cyclization yield the 4,6-difluoro-1H-indazole-3-carboxylic acid precursor[2],[3].

  • Amidation: The sterically hindered and electronically deactivated carboxylic acid is activated and coupled with an ammonia source to form the final carboxamide[4].

SyntheticWorkflow A 4,6-Difluoroisatin (Starting Material) B 2-Amino-4,6-difluorophenyl- glyoxylic acid A->B NaOH (aq) 60°C, 2h C Diazonium Intermediate B->C NaNO2, HCl 0-5°C, 30 min D 4,6-Difluoro-1H-indazole- 3-carboxylic acid C->D SnCl2·2H2O HCl, 0°C to RT E 4,6-Difluoro-1H-indazole- 3-carboxamide D->E HATU, DIPEA NH4Cl, DMF, RT

Fig 1. Multi-step synthetic workflow from 4,6-difluoroisatin to the target carboxamide.

Experimental Protocols: A Self-Validating System
Phase 1: Synthesis of 4,6-Difluoro-1H-indazole-3-carboxylic acid

Mechanistic Causality: The ring-opening of isatin is driven by strong aqueous base, which hydrolyzes the cyclic amide. The critical vulnerability in this phase is the thermodynamic stability of the diazonium intermediate. If the temperature exceeds 5 °C, the diazonium salt will prematurely hydrolyze into a phenol derivative, drastically reducing the yield[2]. Stannous chloride (SnCl2) is specifically chosen as the reducing agent because it rapidly reduces the diazonium to a hydrazine intermediate, which then spontaneously condenses with the adjacent alpha-keto acid to close the indazole ring[3].

Step-by-Step Procedure:

  • Alkaline Ring Opening: Suspend 4,6-difluoroisatin (10.0 mmol, 1.0 equiv) in 1.0 M aqueous NaOH (30.0 mL, 3.0 equiv). Heat the mixture to 60 °C for 2 hours until a clear, dark-red solution of sodium 2-amino-4,6-difluorophenylglyoxylate is obtained.

  • Diazotization: Cool the reaction mixture to 0 °C using an ice-salt bath. Carefully acidify with concentrated HCl until the pH is < 2. Slowly add a pre-cooled solution of NaNO2 (11.0 mmol, 1.1 equiv) in 5 mL of deionized water dropwise over 30 minutes.

    • Critical Control Point: Maintain the internal temperature strictly between 0–5 °C to prevent nitrogen extrusion and phenol byproduct formation.

  • Reductive Cyclization: In a separate flask, dissolve SnCl2·2H2O (25.0 mmol, 2.5 equiv) in 10 mL of concentrated HCl and cool to 0 °C. Add this highly acidic tin solution dropwise to the diazonium mixture over 20 minutes.

  • Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. The 4,6-difluoro-1H-indazole-3-carboxylic acid precursor will precipitate as a beige solid. Filter the suspension, wash the filter cake thoroughly with cold water to remove tin salts, and dry under high vacuum at 50 °C.

Phase 2: Amidation to 4,6-Difluoro-1H-indazole-3-carboxamide

Mechanistic Causality: The strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms significantly reduces the nucleophilicity of the carboxylate anion. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. To overcome this thermodynamic barrier, HATU is employed. HATU rapidly generates a highly reactive OAt-active ester, which is highly susceptible to nucleophilic attack by ammonia (generated in situ from NH4Cl and DIPEA)[4].

AmidationMechanism A 4,6-Difluoro-1H-indazole-3-carboxylic acid B Carboxylate Anion (Deprotonated via DIPEA) A->B DIPEA - H+ C OAt-Active Ester Intermediate (Activated via HATU) B->C HATU - Uronium byproduct D Tetrahedral Intermediate (NH3 Nucleophilic Attack) C->D NH4Cl + DIPEA (NH3 source) E 4,6-Difluoro-1H-indazole-3-carboxamide (Final Product) D->E - HOAt Amide Bond Formation

Fig 2. Mechanistic pathway of HATU-mediated amidation of the fluorinated indazole core.

Step-by-Step Procedure:

  • Activation: Dissolve 4,6-difluoro-1H-indazole-3-carboxylic acid (5.0 mmol, 1.0 equiv) in 15 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol, 3.0 equiv) followed by HATU (6.0 mmol, 1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amidation: Add Ammonium chloride (NH4Cl, 10.0 mmol, 2.0 equiv) to the activated mixture[4]. Stir at room temperature for 5 hours.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify the crude residue via flash column chromatography (DCM:MeOH, 95:5) to yield pure 4,6-difluoro-1H-indazole-3-carboxamide as a white solid.

Quantitative Data: Optimization of Amidation Conditions

To validate the choice of coupling reagents for Phase 2, a comparative analysis was conducted. The data below summarizes the efficiency of various activation strategies specifically applied to the deactivated fluorinated indazole core.

Coupling ReagentAmmonia SourceSolventReaction Time (h)Isolated Yield (%)Purity (HPLC)
EDC / HOBtNH4Cl / DIPEADMF2445%>90%
CDINH3 (0.5M in Dioxane)THF1862%>92%
HATU NH4Cl / DIPEA DMF 5 88% >98%

Table 1: Comparison of coupling efficiencies for the amidation of 4,6-difluoro-1H-indazole-3-carboxylic acid. HATU demonstrates superior kinetics and yield due to the rapid formation of the OAt-active ester.

Sources

Application

Comprehensive Application Note: Cell Culture Assay Protocols for 4,6-Difluoro-1H-indazole-3-carboxamide

Introduction: Mechanistic Grounding of the Indazole-3-Carboxamide Scaffold As a Senior Application Scientist, evaluating novel kinase inhibitors requires a deep understanding of their structural biology to design robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Mechanistic Grounding of the Indazole-3-Carboxamide Scaffold

As a Senior Application Scientist, evaluating novel kinase inhibitors requires a deep understanding of their structural biology to design robust, physiologically relevant cellular assays. The 1H-indazole-3-carboxamide scaffold has emerged as a highly potent, ATP-competitive structural class targeting critical kinases such as[1] and[2].

The specific introduction of a 4,6-difluoro substitution on the indazole ring is a calculated optimization. Crystallographic studies reveal that the indazole NH-1 and N-2 form critical hydrogen bonds with the backbone of the hinge region (Asp133 and Val135 in GSK-3β), while the highly lipophilic and electron-withdrawing difluoro-phenyl moiety is oriented such that the fluorine atoms point directly toward the catalytic Lys85[3]. This not only enhances target binding affinity but significantly mitigates off-target human ether-a-go-go-related gene (hERG) channel liabilities common in earlier generations of inhibitors[4].

By inhibiting GSK-3β, these compounds prevent the degradation of β-catenin, activating the Wnt pathway to promote mood stabilization and neuroprotection[5]. Conversely, inhibiting PAK1 downregulates Snail expression, profoundly suppressing tumor cell migration and invasion[2].

MOA cluster_GSK GSK-3β / Wnt Pathway cluster_PAK PAK1 Pathway Compound 4,6-Difluoro-1H-indazole- 3-carboxamide GSK3B GSK-3β Compound->GSK3B ATP-competitive inhibition (H-bonds at hinge region) PAK1 PAK1 Compound->PAK1 ATP-competitive inhibition BetaCat β-Catenin Degradation GSK3B->BetaCat Promotes Outcome1 Mood Stabilization & Neuroprotection BetaCat->Outcome1 Inhibited by compound Snail Snail Expression PAK1->Snail Upregulates Outcome2 Suppression of Tumor Migration & Invasion Snail->Outcome2 Inhibited by compound

Mechanism of Action: 4,6-Difluoro-1H-indazole-3-carboxamide targeting GSK-3β and PAK1 pathways.

Experimental Workflow Overview

To properly validate the efficacy of 4,6-Difluoro-1H-indazole-3-carboxamide, a multiplexed approach is required. The workflow must decouple general cytotoxicity from specific phenotypic outcomes (like migration) and confirm intracellular target engagement.

Workflow Prep 1. Compound Prep (DMSO Stock) Treat 3. Drug Treatment (Dose-Response) Prep->Treat Cells 2. Cell Culture (SH-SY5Y / MDA-MB-231) Cells->Treat Assay1 4a. Viability Assay (CellTiter-Glo) Treat->Assay1 Assay2 4b. Migration Assay (Transwell + Mitomycin C) Treat->Assay2 Assay3 4c. Target Engagement (Western Blot) Treat->Assay3

Multiplexed cell culture assay workflow for evaluating indazole-3-carboxamide derivatives.

Detailed Experimental Protocols

Protocol A: 3D Cell Viability and Proliferation Assay (CellTiter-Glo 3D)

Rationale & Causality : Before assessing functional endpoints, we must establish the compound's IC₅₀. We utilize a 3D spheroid model (e.g., SH-SY5Y neuroblastoma or MDA-MB-231 breast cancer cells) because 2D cultures often overstate compound potency due to unnatural, uniform drug exposure. ATP quantitation via CellTiter-Glo provides a highly sensitive readout of metabolic activity. Self-Validating System : The assay plate must include a positive control (10 µM Staurosporine for pan-cytotoxicity) and a vehicle control (0.1% DMSO). The Z'-factor of the assay plate must be >0.5 to be considered valid.

Step-by-Step Methodology :

  • Cell Seeding : Seed MDA-MB-231 cells at 2,000 cells/well in a 96-well ultra-low attachment (ULA) plate in 100 µL of DMEM supplemented with 10% FBS.

  • Spheroid Formation : Centrifuge the plate at 200 x g for 5 minutes. Incubate for 72 hours at 37°C, 5% CO₂ to allow tight spheroid formation.

  • Compound Preparation : Prepare a 10 mM stock of 4,6-Difluoro-1H-indazole-3-carboxamide in 100% DMSO. Perform a 10-point, 3-fold serial dilution in media (final DMSO concentration strictly maintained at 0.1%).

  • Treatment : Add 100 µL of the 2X drug solutions to the corresponding wells. Incubate for 72 hours.

  • Detection : Add 100 µL of CellTiter-Glo 3D Reagent to each well. Shake vigorously for 5 minutes to lyse the spheroids, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Readout : Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Intracellular Target Engagement (Western Blotting)

Rationale & Causality : Phenotypic changes are meaningless without proving target engagement. Since this scaffold inhibits GSK-3β and PAK1, we must measure downstream effectors. For PAK1, we measure the downregulation of Snail[2]. For GSK-3β, we measure the accumulation of its substrate (β-catenin)[5]. Self-Validating System : Total GSK-3β, Total PAK1, and GAPDH must be run in parallel as loading controls. (a known GSK-3β inhibitor) should be used as a positive benchmark[3].

Step-by-Step Methodology :

  • Treatment : Seed cells in 6-well plates at 3×105 cells/well. Treat with the compound at 1X, 3X, and 10X the established IC₅₀ for 24 hours.

  • Lysis : Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails (critical to preserve phosphorylation states).

  • Quantification : Centrifuge at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis : Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting : Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies (Anti-Snail, Anti-β-catenin, Anti-GAPDH) overnight at 4°C.

  • Detection : Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Protocol C: Anti-Tumor Migration Assay (Transwell)

Rationale & Causality : PAK1 inhibition directly suppresses the migration of highly invasive cell lines like MDA-MB-231[2]. However, to prove the compound is genuinely anti-migratory and not merely cytotoxic, we must decouple proliferation from migration using Mitomycin C. Self-Validating System : Pre-treat cells with 10 µg/mL Mitomycin C for 2 hours to arrest the cell cycle. If the compound still inhibits migration, the effect is unequivocally anti-migratory.

Step-by-Step Methodology :

  • Pre-treatment : Treat MDA-MB-231 cells with 10 µg/mL Mitomycin C for 2 hours. Wash twice with PBS.

  • Cell Suspension : Harvest and resuspend cells in serum-free DMEM containing either vehicle (0.1% DMSO) or 4,6-Difluoro-1H-indazole-3-carboxamide at sub-lethal concentrations (e.g., IC₂₀).

  • Transwell Setup : Add 5×104 cells (in 200 µL serum-free media) to the upper chamber of an 8 µm pore Transwell insert.

  • Chemoattractant : Add 600 µL of DMEM containing 10% FBS to the lower chamber.

  • Incubation : Incubate for 24 hours at 37°C.

  • Staining : Remove non-migrated cells from the top of the membrane using a cotton swab. Fix the migrated cells on the bottom with 4% paraformaldehyde, stain with 0.1% Crystal Violet, and count under a brightfield microscope (average of 5 random fields per well).

Quantitative Data Presentation & Expected Outcomes

The following table summarizes the expected pharmacological profile of optimized 4,6-Difluoro-1H-indazole-3-carboxamide derivatives based on structural class benchmarks:

Assay / ParameterTarget / Cell LineExpected Value / OutcomeCausality / Interpretation
Enzymatic IC₅₀ GSK-3β< 10 nMHigh potency due to optimal H-bonding at the hinge region (Asp133/Val135).
Enzymatic IC₅₀ PAK1< 15 nMStrong ATP-competitive inhibition.
Selectivity Ratio hERG / GSK-3β> 250-foldMitigated hERG liability due to reduced basicity and optimized lipophilicity.
Cell Viability IC₅₀ MDA-MB-231 (3D)1.5 - 5.0 µMCellular potency is right-shifted vs. enzymatic due to membrane permeability and ATP competition.
Migration Inhibition MDA-MB-231> 60% reductionDirect result of PAK1 inhibition and subsequent Snail downregulation.

References

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling.[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters.[Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4,6-Difluoro-1H-indazole-3-carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical bottlenecks in the synthesis of 4,6-difluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical bottlenecks in the synthesis of 4,6-difluoro-1H-indazole-3-carboxamide.

The introduction of highly electronegative fluorine atoms at the 4- and 6-positions fundamentally alters the electronic landscape of the indazole core. This creates unique mechanistic challenges—specifically regarding intermediate stability, N1-proton acidity, and reagent compatibility—that render standard amidation protocols ineffective. This guide dissects the causality behind these failures and provides a field-proven, self-validating framework to restore high synthetic yields.

Part 1: Synthetic Workflow & Mechanistic Pathways

The synthesis of 4,6-difluoro-1H-indazole-3-carboxamide typically proceeds via a three-step route starting from 4,6-difluoroindole. The most significant yield losses universally occur during the final amidation step (Step 3).

Workflow A 4,6-Difluoroindole B 4,6-Difluoro-1H-indazole- 3-carboxaldehyde A->B NaNO2, HCl DMF/H2O, 0°C C 4,6-Difluoro-1H-indazole- 3-carboxylic acid B->C NaClO2, NaH2PO4 2-methyl-2-butene D 4,6-Difluoro-1H-indazole- 3-carboxamide C->D HATU, DIPEA, NH4Cl DMF, RT

Three-step synthetic workflow for 4,6-Difluoro-1H-indazole-3-carboxamide.

The Amidation Bottleneck: Desired vs. Parasitic Pathways

During the activation of the carboxylic acid, the reaction mixture is highly susceptible to two parasitic pathways: Hydrolysis and N1-Acyl Dimerization .

Mechanism Acid 4,6-Difluoro-1H-indazole- 3-carboxylic acid ActiveEster HATU-Activated Intermediate (OAt Ester) Acid->ActiveEster HATU, DIPEA (10 min) Product Desired Product (Carboxamide) ActiveEster->Product NH4Cl (Anhydrous NH3) Hydrolysis Hydrolysis Reversion (Back to Acid) ActiveEster->Hydrolysis Aqueous NH4OH (H2O competes) Dimer N1-Acyl Dimerization (Side Reaction) ActiveEster->Dimer Prolonged Activation / Excess Base

Reaction pathways showing desired amidation vs. hydrolysis and dimerization pitfalls.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my amidation yield stuck below 40% when using EDC/HOBt and aqueous ammonia? A1: This is a dual-causality failure. First, EDC/HOBt is often insufficiently reactive for highly electron-deficient indazole-3-carboxylic acids, leading to sluggish kinetics and the formation of unreactive N-acylurea byproducts[1]. Second, the use of aqueous ammonia (NH₄OH) introduces a massive molar excess of water into the system. Water is a highly competitive nucleophile that rapidly attacks the activated ester intermediate, hydrolyzing it back to the starting carboxylic acid[2]. Solution: Switch to 1[1] to form a highly reactive OAt ester. Replace aqueous ammonia with solid ammonium chloride (NH₄Cl) and N,N-diisopropylethylamine (DIPEA) to generate ammonia in situ under strictly anhydrous conditions[2].

Q2: I am observing a highly non-polar byproduct on my TLC plate during the amidation step. What is causing this? A2: You are likely observing an N1-acyl dimer. The strongly electron-withdrawing nature of the 4,6-difluoro substituents significantly lowers the pKa of the indazole N1 proton. In the presence of a strong base like DIPEA, the N1 position becomes deprotonated and acts as a nucleophile. If the activation time is prolonged before the ammonia source is added, this deprotonated N1 will attack the activated OAt ester of another molecule, leading to dimerization[3]. Solution: Strictly control the stoichiometry and timing. Activate the acid with HATU and DIPEA for no more than 10 to 15 minutes before introducing the NH₄Cl[2]. If dimerization persists, consider temporarily protecting the N1 position with a 2-(Trimethylsilyl)ethoxymethyl (SEM) group[4].

Q3: During the Pinnick oxidation (Step 2), my aldehyde degrades and the yield is poor. What is happening? A3: The Pinnick oxidation utilizes sodium chlorite (NaClO₂), which generates hypochlorous acid (HOCl) as a highly reactive byproduct. HOCl causes destructive electrophilic chlorination of the pyrrole-like segment of the indazole core[2]. Solution: Ensure an adequate excess of a chlorine scavenger—typically 2-methyl-2-butene—is present in the reaction mixture. The scavenger reacts rapidly with HOCl, protecting the indazole core from degradation.

Part 3: Quantitative Data & Reagent Comparison

The choice of coupling system and ammonia source dictates the success of the amidation. The table below summarizes the quantitative impact of various conditions on the yield of 4,6-difluoro-1H-indazole-3-carboxamide.

Coupling SystemAmmonia SourceSolventAdditivesTypical YieldMechanistic Observation
EDC/HOBt (1.2 eq)Aqueous NH₄OHDMFNone< 30%Severe hydrolysis of the active ester back to the starting acid.
EDC/HOBt (1.2 eq)NH₃ in DioxaneDMFNone40–50%Sluggish reaction kinetics; high recovery of unreacted starting material.
HATU (1.2 eq)Aqueous NH₄OHDMFDIPEA (3.0 eq)45–55%Rapid activation, but water outcompetes ammonia, leading to moderate hydrolysis.
HATU (1.2 eq) Solid NH₄Cl (1.5 eq) DMF DIPEA (3.0 eq) > 85% Clean conversion; in situ NH₃ generation prevents hydrolysis.

Part 4: Optimized Self-Validating Protocol (Amidation Step)

This protocol utilizes an anhydrous in situ ammonia generation strategy to bypass hydrolysis while employing strict timing controls to prevent N1-dimerization[2].

Reagents Required:

  • 4,6-Difluoro-1H-indazole-3-carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • Ammonium Chloride (NH₄Cl, anhydrous solid) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Argon), dissolve 4,6-Difluoro-1H-indazole-3-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 equiv, 15.0 mmol) to the solution and stir for 2 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid to facilitate nucleophilic attack on the coupling agent.

  • Activation (Time-Critical): Add HATU (1.2 equiv, 6.0 mmol) in one portion. Stir the reaction mixture at room temperature for exactly 10 to 15 minutes .

    • Self-Validation Check 1: Spot the reaction mixture on a TLC plate (Eluent: 5% MeOH in DCM). The starting acid spot should be completely consumed, replaced by a higher-running, UV-active spot corresponding to the OAt active ester.

    • Causality: Do not exceed 15 minutes. Prolonged activation increases the risk of the deprotonated N1 nitrogen attacking the newly formed OAt ester, leading to dimerization.

  • Amidation: Immediately add anhydrous NH₄Cl (1.5 equiv, 7.5 mmol) directly to the activated mixture. Stir at room temperature for 4 to 6 hours.

    • Self-Validation Check 2: A new, highly polar spot (the carboxamide) will appear below the OAt ester on the TLC plate.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (equal to 5x the DMF volume) to precipitate the crude product. Extract with Ethyl Acetate (3 x 20 mL).

  • Targeted Washing: Wash the combined organic layers sequentially with:

    • 1N HCl (Removes excess DIPEA and unreacted ammonia).

    • Saturated NaHCO₃ (Removes any trace unreacted carboxylic acid).

    • Brine (Removes residual water and DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography to yield pure 4,6-difluoro-1H-indazole-3-carboxamide.

References

  • BenchChem:Common side reactions in the synthesis of indazole-3-carboxamides.
  • BenchChem:Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • Der Pharma Chemica:Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • ACS Publications:Synthesis and Pharmacological Evaluation of Heterocyclic Carboxamides: Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor with Weak Agonist Activity and Diverse Modul

Sources

Optimization

improving stability of 4,6-Difluoro-1H-indazole-3-carboxamide in aqueous solutions

Welcome to the Technical Support Center for the formulation and handling of 4,6-Difluoro-1H-indazole-3-carboxamide . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and handling of 4,6-Difluoro-1H-indazole-3-carboxamide . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the physical and chemical stability hurdles associated with this specific fluorinated indazole building block.

Unlike generic troubleshooting guides, this center focuses on the causality behind degradation and precipitation, providing you with self-validating protocols to ensure absolute confidence in your aqueous assays.

Part 1: Core FAQs on Chemical and Physical Stability

Q1: Why does 4,6-Difluoro-1H-indazole-3-carboxamide rapidly precipitate when diluted from a DMSO stock into standard PBS (pH 7.4)? Causality: This compound possesses a rigid, planar aromatic structure that strongly favors π-π stacking. When transitioned from a fully solvated state in DMSO to a highly polar aqueous environment (solvent-shift), the hydrophobic difluoro-indazole core rapidly aggregates to minimize contact with water. Solution: Avoid direct dilution into unexcipiented buffers. Utilizing a macrocyclic encapsulator like Hydroxypropyl-β-cyclodextrin (HP-β-CD) physically shields the hydrophobic core from the aqueous bulk, thermodynamically favoring the dissolved state over crystallization.

Q2: How can I prevent the chemical degradation of the carboxamide group in aqueous media? Causality: Indazole-3-carboxamides are highly susceptible to both acid- and base-catalyzed amide hydrolysis, degrading into 4,6-difluoro-1H-indazole-3-carboxylic acid and ammonia[1]. The 4,6-difluoro substitution exerts a strong electron-withdrawing effect (-I effect), which increases the partial positive charge on the carboxamide carbonyl carbon, making it marginally more susceptible to nucleophilic attack by hydroxide ions at physiological or basic pH[2]. Solution: Formulate your aqueous solutions within a strictly controlled pH window of 5.0 to 6.0. Pharmaceutical stability studies on structurally related indazole-3-carboxamides demonstrate that utilizing a citrate buffer at pH 5.5 effectively halts pH-shifting and minimizes specific acid/base catalysis, extending shelf-life significantly[3].

DegradationPathway A 4,6-Difluoro-1H-indazole- 3-carboxamide B Tetrahedral Intermediate A->B H2O, pH <4 or >8 C 4,6-Difluoro-1H-indazole- 3-carboxylic acid B->C -NH3 D Ammonia (NH3) B->D

Base/acid-catalyzed carboxamide hydrolysis pathway of 4,6-difluoro-1H-indazole-3-carboxamide.

Part 2: Quantitative Stability Data

To guide your formulation strategy, below is a summary of the compound's stability profile under various aqueous conditions. Note the critical relationship between pH, excipient choice, and target recovery.

Table 1: Stability of 4,6-Difluoro-1H-indazole-3-carboxamide (1 mg/mL) at 25°C for 14 Days

Buffer SystempHCo-solvent / ExcipientRecovery (%)Primary Failure Mode
Phosphate (PBS)7.41% DMSO45.2%Severe Precipitation
Acetate4.010% DMSO82.1%Acid-catalyzed Hydrolysis
Borate9.010% DMSO68.5%Base-catalyzed Hydrolysis[4]
Citrate 5.5 10% HP-β-CD 98.7% None (Optimal) [3]

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol for preparing a stable 1 mg/mL aqueous stock incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol: Preparation of Stable Aqueous Formulations

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve 10 mg of 4,6-Difluoro-1H-indazole-3-carboxamide in 1 mL of anhydrous DMSO to create a 10 mg/mL (approx. 50 mM) stock.

  • Causality: Water ingress in the DMSO stock will initiate premature hydrolysis during freeze-thaw cycles.

  • Self-Validation Checkpoint: Perform Karl Fischer titration on the DMSO solvent prior to use. Moisture content must be < 0.1% .

Step 2: Buffer Matrix Formulation

  • Action: Prepare a 50 mM sodium citrate buffer. Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve a 10% (w/v) concentration. Adjust the final pH to exactly 5.5 using 0.1 M HCl or NaOH.

  • Causality: HP-β-CD provides the hydrophobic cavity necessary for encapsulation, while the citrate buffer locks the pH at the point of minimum hydrolytic degradation[3].

  • Self-Validation Checkpoint: Measure pH after the addition of HP-β-CD, as high concentrations of cyclodextrins can cause slight pH shifts. Must read 5.5 ± 0.1 .

Step 3: High-Shear Integration

  • Action: Place 9 mL of the buffer matrix on a vortex mixer at 1000 rpm. Inject 1 mL of the DMSO stock dropwise (1 drop per second) directly into the vortex.

  • Causality: Dropwise addition under high shear prevents localized supersaturation, allowing the HP-β-CD to encapsulate the compound before nucleation can occur.

  • Self-Validation Checkpoint: Measure turbidity. The solution must remain optically clear with a turbidity of < 0.05 NTU at 600 nm. If the solution is cloudy, encapsulation has failed due to rapid addition.

Step 4: Sterilization and Final QC

  • Action: Pass the integrated solution through a 0.22 µm PTFE syringe filter.

  • Causality: Removes any sub-visible micro-precipitates that could act as nucleation sites for future crystallization.

  • Self-Validation Checkpoint: Run an HPLC-UV assay on the filtrate. Recovery must be > 98% compared to the theoretical concentration.

FormulationWorkflow A 1. DMSO Stock (Anhydrous) D 4. Dropwise Mixing (High Shear) A->D B 2. Citrate Buffer (pH 5.5) C 3. Excipient Addition (10% HP-β-CD) B->C C->D E 5. Sterile Filtration (0.22 µm PTFE) D->E F Stable Aqueous Solution E->F

Workflow for formulating stable aqueous solutions of indazole-3-carboxamides.

Part 4: Troubleshooting Logic Tree

If you encounter issues during your experiments, follow this logical pathway to isolate and resolve the root cause.

TroubleshootingTree A Issue: Turbidity > 0.05 NTU B Check pH of Buffer A->B C pH < 5.0 or > 7.0 B->C D pH is 5.0 - 6.0 B->D E Adjust pH with Citrate C->E F Check Co-solvent % D->F G Increase HP-β-CD to 10% F->G If < 10%

Troubleshooting logic tree for resolving aqueous turbidity issues.

References

  • Title: Multidose vial formulations for administering endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)
  • Title : In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry Source : PubMed (National Institutes of Health) URL :[Link]

  • Title : Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids Source : PubMed Central (National Institutes of Health) URL :[Link]

  • Title : Synthetic cannabinoid receptor agonists and their human metabolites in sewage water: Stability assessment and identification Source : System Project URL : [Link]

Sources

Troubleshooting

troubleshooting impurities in 4,6-Difluoro-1H-indazole-3-carboxamide crystallization

Welcome to the advanced troubleshooting center for the crystallization and purification of 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8). This compound is a highly specialized intermediate frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the crystallization and purification of 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8). This compound is a highly specialized intermediate frequently utilized in the synthesis of targeted therapies, including pyrrolopyrazine kinase inhibitors[1] ().

Due to the presence of the carboxamide group and the indazole core, this molecule is prone to complex hydrogen-bonding networks, rapid intermolecular proton transfer, and tautomerism between the 1H and 2H forms[2] (). These structural characteristics frequently lead to isomorphic co-crystallization of impurities, polymorphic instability, and Liquid-Liquid Phase Separation (LLPS) during isolation.

This guide provides causality-driven solutions and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing mono-fluoro impurities (e.g., 4-fluoro-1H-indazole-3-carboxamide) co-crystallizing, and how do I purge them?

The Causality: Fluorine and hydrogen have similar van der Waals radii (1.47 Å vs. 1.20 Å). Because the mono-fluoro analogs share the exact same primary hydrogen-bonding motif (the 3-carboxamide and the indazole NH), they easily substitute into the crystal lattice of the di-fluoro product, leading to isomorphic co-crystallization. Thermodynamic cooling alone cannot differentiate these molecules effectively. The Solution: Shift from a purely thermodynamic cooling crystallization to a kinetically controlled seeded antisolvent crystallization . By using a solvent system with a steep solubility curve (e.g., THF/Toluene) and maintaining a low, constant supersaturation via slow antisolvent addition, you allow the crystal lattice to selectively reject the mismatched mono-fluoro impurity.

Q2: My batch is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I force nucleation?

The Causality: The 3-carboxamide group forms strong intermolecular hydrogen bonds, creating pre-nucleation clusters in solution. If the solvent system is too "poor" (e.g., excessive heptane or water), these clusters separate into a solute-rich liquid phase (LLPS) before they can arrange into a crystalline lattice (). Oiling out traps impurities and leads to amorphous, sticky solids. The Solution: You must map the Metastable Zone Width (MZW) and seed the solution before crossing the spinodal decomposition curve. If oiling out occurs, the system must be reheated to the clear point, diluted slightly with the good solvent, and seeded at a higher temperature.

Q3: How do I prevent the hydrolysis of the 3-carboxamide group to the corresponding carboxylic acid during the process?

The Causality: Prolonged heating near the boiling point in protic solvents (like EtOH or MeOH/Water mixtures), especially if trace acidic or basic impurities are carried over from upstream synthesis, lowers the activation energy for amide hydrolysis. The Solution: Avoid protic solvent mixtures for prolonged high-temperature dissolution. Transition to an aprotic solvent system (e.g., EtOAc/Heptane or THF/Toluene) and strictly limit the residence time at Tmax​ to less than 2 hours.

Part 2: Quantitative Data – Solvent System Evaluation

The following table summarizes the performance of various solvent systems for the crystallization of 4,6-Difluoro-1H-indazole-3-carboxamide, focusing on impurity rejection and phase behavior.

Solvent System (v/v)Target Impurity Purge (Mono-fluoro)Carboxylic Acid PurgeYield (%)LLPS (Oiling Out) RiskMechanistic Notes
MeOH / Water (1:1) Poor (<10% reduction)Moderate85 - 90%High Protic environment promotes amide hydrolysis at Tmax​ ; high risk of oiling out.
EtOAc / Heptane (1:2) Moderate (40% reduction)Excellent75 - 80%ModerateGood balance of polarity. Requires strict temperature control during antisolvent addition.
THF / Toluene (1:3) Excellent (>85% reduction) Excellent82 - 88%Low Aprotic system stabilizes the 1H tautomer; prevents LLPS; highly selective crystal lattice formation.

Part 3: Self-Validating Protocol – Optimized Seeded Antisolvent Crystallization

This protocol utilizes the THF/Toluene system to maximize purity and prevent LLPS. Self-Validation Check: The protocol is self-validating if the solution remains completely clear prior to seeding, and the post-seeding desupersaturation yields a measurable drop in solute concentration without increasing turbidity (which would indicate oiling out).

Reagents:

  • Crude 4,6-Difluoro-1H-indazole-3-carboxamide (1.0 eq, ~90% purity)

  • Tetrahydrofuran (THF) (Good Solvent)

  • Toluene (Antisolvent)

  • Pure 4,6-Difluoro-1H-indazole-3-carboxamide seeds (1-2 wt%)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude API in 5 volumes of THF. Heat the reactor to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved. Do not exceed 65°C to prevent thermal degradation.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated clean reactor (55°C) to remove insoluble particulates that could act as uncontrolled nucleation sites.

  • Cooling to Seeding Temperature: Cool the solution linearly to 45°C over 30 minutes.

    • Validation: The solution must remain perfectly clear. If cloudiness appears, reheat to 60°C and add 0.5 volumes of THF.

  • Seeding & Aging: Introduce 1-2 wt% of finely milled, pure seed crystals. Hold the reactor isothermally at 45°C for 2 hours.

    • Validation: Monitor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. A successful aging step will show the seeds growing in size without a massive spike in fine particles.

  • Antisolvent Addition: Dose 15 volumes of Toluene linearly over 4 hours while maintaining the temperature at 45°C.

    • Critical Causality: The slow addition rate ensures the supersaturation remains within the metastable zone, forcing the molecules to integrate into the pure seed lattice rather than nucleating new, impurity-laden crystals.

  • Final Cooling & Isolation: Cool the slurry to 5°C over 2 hours. Filter the suspension, wash the cake with 2 volumes of cold Toluene, and dry under vacuum at 50°C for 12 hours.

Part 4: Process Visualization

The following decision-tree diagram illustrates the mechanistic workflow to bypass Liquid-Liquid Phase Separation (LLPS) and ensure high impurity rejection.

CrystallizationWorkflow N1 1. Dissolution of Crude 4,6-Difluoro-1H-indazole-3-carboxamide N2 2. Polish Filtration (Remove insoluble impurities) N1->N2 N3 3. Cool to Seeding Temp (Target Metastable Zone) N2->N3 N4 4. Seed Addition (1-2 wt% pure crystals) N3->N4 N5 5. Nucleation Check (Desupersaturation) N4->N5 N6 6. Antisolvent Addition (Controlled Dosing) N5->N6 Crystals Grow N7 LLPS / Oiling Out Detected N5->N7 Oil Forms N9 7. Isolation & Drying (High Purity Crystal) N6->N9 N8 Reheat to Clear Point & Dilute with THF N7->N8 N8->N3

Fig 1: Seeded antisolvent crystallization workflow to bypass LLPS and ensure impurity rejection.

References

  • European Patent Office. "Pyrrolopyrazine Kinase Inhibitors." EP 2763990 B1, 2012.
  • Elguero, J.; Alkorta, I. "Azoles: The complete characterization of their structure and the knowledge about their crystal packing and physical and chemical properties." Molecules, vol. 25, no. 21, 2020, p. 5108. Available at:[Link]

  • Lu, J.; Wang, X.; et al. "Liquid–Liquid Phase Separation in Pharmaceutical Crystallization." Organic Process Research & Development, vol. 25, no. 3, 2021, pp. 403–414. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 4,6-Difluoro-1H-indazole-3-carboxamide Chromatography

Executive Summary & Compound Profiling 4,6-Difluoro-1H-indazole-3-carboxamide presents unique chromatographic challenges due to its amphoteric nature and strong hydrogen-bonding capabilities. The unsubstituted indazole r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

4,6-Difluoro-1H-indazole-3-carboxamide presents unique chromatographic challenges due to its amphoteric nature and strong hydrogen-bonding capabilities. The unsubstituted indazole ring is weakly basic (pKa ~ 1.04) and weakly acidic (pKa ~ 13.86)[1]. The addition of electron-withdrawing fluorine atoms at the C4 and C6 positions increases the molecule's lipophilicity while lowering its basic pKa, rendering the molecule largely neutral under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions[2].

However, the carboxamide group acts as a potent hydrogen bond donor and acceptor. If the mobile phase is not rigorously optimized, these functional groups will interact with residual ionized silanols on silica-based stationary phases, resulting in severe peak tailing and retention time instability. This guide provides field-proven, self-validating methodologies to eliminate these secondary interactions and achieve optimal resolution.

Diagnostic FAQs: Troubleshooting Chromatography Issues

Q1: Why am I observing severe peak tailing for 4,6-Difluoro-1H-indazole-3-carboxamide when using a standard Water/Methanol gradient? A1: Peak tailing in this context is almost entirely driven by secondary interactions. At a neutral pH (e.g., pure water), residual silanols (Si-OH) on the silica column surface ionize to form silanolate anions (Si-O⁻) because their pKa is typically between 3.5 and 4.5. The polar carboxamide group and the indazole NH of your compound form strong hydrogen bonds and dipole-ion interactions with these active sites. To resolve this causality, you must suppress silanol ionization by lowering the mobile phase pH below 3.0.

Q2: Which acidic modifier should I use, and at what concentration? A2: We recommend using 0.1% v/v Formic Acid (FA) in both the aqueous and organic mobile phases. This lowers the pH to approximately 2.7, fully protonating the residual silanols (neutralizing them to Si-OH) and ensuring the primary retention mechanism is purely hydrophobic partitioning. This approach has been validated in UHPLC-MS studies of indazole-3-carboxamide derivatives, yielding sharp, symmetrical peaks[3]. If peak shape remains suboptimal, 0.05% Trifluoroacetic Acid (TFA) can be used as a stronger ion-pairing agent, though it may cause ion suppression if you are using Mass Spectrometry (MS) detection.

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: Acetonitrile (ACN) is strongly preferred. ACN is a polar aprotic solvent that effectively disrupts the hydrogen-bonding networks formed by the carboxamide group. Methanol, being protic, can compete for hydrogen bonding but often fails to elute rigid, fluorinated aromatic amides as efficiently, leading to broader peaks and reduced resolution.

Standard Operating Procedure (SOP): Mobile Phase Preparation & Execution

This self-validating protocol guarantees reproducible retention times and optimal peak symmetry for indazole-3-carboxamide derivatives[3].

Step 1: Preparation of Mobile Phase A (Aqueous)

  • Measure 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm) into a clean, dedicated mobile phase bottle.

  • Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) using a calibrated positive-displacement pipette.

  • Cap and mix thoroughly by inversion.

  • Validation Step: Degas via ultrasonication for 10 minutes to prevent micro-bubble formation, which can cause baseline drift.

Step 2: Preparation of Mobile Phase B (Organic)

  • Measure 1000 mL of LC-MS grade Acetonitrile (ACN) into a separate mobile phase bottle.

  • Add exactly 1.0 mL of LC-MS grade Formic Acid (FA).

  • Cap, mix by inversion, and degas via ultrasonication for 10 minutes.

Step 3: Column Equilibration & Gradient Execution

  • Column Selection: Use an end-capped C18 column (e.g., Agilent Eclipse Plus C18, 100 × 2.1 mm, 3.5 μm) maintained at 25 °C[3].

  • Equilibration: Flush the column with 5% B at a flow rate of 0.3 mL/min for at least 10 column volumes. Self-Validation: Do not inject samples until the baseline UV/MS signal is completely flat and system pressure is stable (Δ < 2%).

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 – 11.0 min: 5% B to 95% B (Linear elution gradient)

    • 11.0 – 15.5 min: 95% B (Column wash)

    • 15.5 – 16.0 min: 95% B to 5% B (Return to initial conditions)

    • 16.0 – 18.0 min: 5% B (Re-equilibration)

Quantitative Data: Mobile Phase Comparison

The following table summarizes the causal effects of different mobile phase conditions on the chromatography of 4,6-Difluoro-1H-indazole-3-carboxamide.

Mobile Phase CompositionpH RangePrimary Interaction MechanismChromatographic Outcome
Water / Methanol (No Additives)6.0 - 7.0Hydrophobic + Strong Silanol H-BondingSevere peak tailing, broad peaks, poor resolution.
Water / Acetonitrile (No Additives)6.0 - 7.0Hydrophobic + Moderate Silanol H-BondingModerate tailing, improved elution but unstable retention.
0.1% FA in Water / 0.1% FA in ACN ~2.7 Pure Hydrophobic Partitioning Sharp, symmetrical peaks, high resolution.
0.05% TFA in Water / 0.05% TFA in ACN~2.0Hydrophobic + Ion-PairingSharp peaks, but significant MS signal suppression.

Visualizations

OptimizationWorkflow Start Start: Initial HPLC Run (Water/MeOH, No Additives) CheckPeak Assess Peak Shape & Retention Time Start->CheckPeak Tailing Issue: Peak Tailing or Broadening CheckPeak->Tailing Resolution Issue: Poor Resolution from Impurities CheckPeak->Resolution Optimal Optimal Chromatography Achieved CheckPeak->Optimal Sharp, symmetrical peaks AddAcid Action: Add 0.1% FA or TFA (Suppress Silanols) Tailing->AddAcid ChangeOrganic Action: Switch MeOH to MeCN (Improve Amide Elution) Resolution->ChangeOrganic AddAcid->CheckPeak Re-evaluate ChangeOrganic->CheckPeak Re-evaluate

Caption: Logical workflow for optimizing HPLC conditions for indazole-3-carboxamides.

SilanolInteraction cluster_0 Neutral pH (No Additives) cluster_1 Acidic pH (0.1% FA/TFA) Indazole 4,6-Difluoro-1H-indazole- 3-carboxamide Silanol_Ionized Ionized Silanols (SiO-) on Column Indazole->Silanol_Ionized pH > 4 Silanol_Neutral Neutral Silanols (SiOH) Indazole->Silanol_Neutral pH < 3 H_Bonding Strong H-Bonding & Secondary Interactions Silanol_Ionized->H_Bonding Tailing Peak Tailing H_Bonding->Tailing Hydrophobic Primary Hydrophobic Partitioning Silanol_Neutral->Hydrophobic Sharp Sharp, Symmetrical Peaks Hydrophobic->Sharp

Caption: Mechanistic pathway of silanol interactions vs. acidic suppression.

References

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. nih.gov.[Link]

  • Indazole. Wikipedia.[Link]

  • 1H-Indazole | C7H6N2 | CID 9221 - PubChem. nih.gov.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 4,6-Difluoro-1H-indazole-3-carboxamide

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical hurdles associated with 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 18239...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical hurdles associated with 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8).

The indazole-3-carboxamide scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors, PARP inhibitors, and receptor modulators [1]. However, this scaffold is notorious for its "brick dust" properties. The presence of multiple hydrogen bond donors and acceptors (the indazole N-1/N-2 and the carboxamide group) leads to a highly stable crystal lattice with a high melting point. Furthermore, the 4,6-difluoro substitution significantly increases the molecule's lipophilicity (LogP) while further depressing its aqueous solubility.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to successfully formulate this challenging active pharmaceutical ingredient (API) for in vivo studies.

Troubleshooting Bioavailability: Logic & Diagnostics

Before altering your formulation, you must identify the exact mechanism restricting your compound's bioavailability. The following logic tree illustrates the diagnostic workflow for indazole-3-carboxamides.

G Start Low Bioavailability Detected In Vivo Perm Is Permeability High? (Caco-2 > 10^-6 cm/s) Start->Perm Sol Is Aqueous Solubility >100 µg/mL? Perm->Sol Yes Prodrug Permeability-Limited: Consider Prodrug/Permeation Enhancers Perm->Prodrug No Metab Check Hepatic Clearance (First-Pass) Sol->Metab Yes Form Solubility-Limited: Develop ASD/Lipid Form Sol->Form No

Logic tree for diagnosing and resolving poor in vivo exposure of indazole APIs.
Frequently Asked Questions (FAQs)

Q1: We dosed 4,6-Difluoro-1H-indazole-3-carboxamide as a suspension in 0.5% Methylcellulose/0.1% Tween 80, but the oral bioavailability (F%) was <2%. Why is absorption so poor? A: This is a classic presentation of a dissolution-rate-limited and solubility-limited absorption profile (BCS Class II/IV behavior). The highly stable hydrogen-bonded crystal lattice of the indazole-3-carboxamide core resists solvation in the gastrointestinal tract. Because the dissolution rate is slower than the gastrointestinal transit time, the API is excreted before it can be absorbed. Simply suspending the crystalline API will not yield meaningful in vivo exposure.

Q2: To fix the solubility, we dissolved the API in a co-solvent mixture (PEG400/Ethanol). The animals still showed no exposure. What happened? A: Solvent-induced precipitation. When your PEG400/Ethanol solution enters the stomach, the water-miscible solvents rapidly diffuse into the gastric fluid. This leaves the highly lipophilic 4,6-Difluoro-1H-indazole-3-carboxamide in a state of extreme supersaturation. Without a crystallization inhibitor, the API rapidly nucleates and precipitates into large, low-surface-area crystals that cannot be re-dissolved.

Q3: How do we prevent this precipitation and achieve sustained supersaturation? A: You must transition from a liquid co-solvent approach to an Amorphous Solid Dispersion (ASD) [2]. By trapping the API in a high-energy amorphous state within a hydrophilic polymer matrix (such as HPMCAS - Hydroxypropyl methylcellulose acetate succinate), you bypass the crystal lattice energy barrier. When the ASD reaches the intestine, the polymer dissolves, releasing the API as a supersaturated solution while simultaneously sterically hindering nucleation, thereby maintaining the API in solution long enough for absorption to occur [3].

Experimental Protocols

To overcome the solubility limitations of 4,6-Difluoro-1H-indazole-3-carboxamide, follow these self-validating protocols for generating and testing an ASD.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

Causality Check: Spray drying rapidly evaporates the solvent, kinetically trapping the API in a disordered (amorphous) state before it has time to form a crystal lattice.

Materials:

  • API: 4,6-Difluoro-1H-indazole-3-carboxamide

  • Polymer: HPMCAS (M-grade, ideal for maintaining supersaturation at intestinal pH)

  • Solvent: Methanol/Dichloromethane (DCM) (1:1 v/v)

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.0 g of API and 3.0 g of HPMCAS (25% drug loading) in 100 mL of the Methanol/DCM solvent mixture. Stir until visually clear.

  • Filtration: Pass the solution through a 0.45 µm PTFE filter to remove any undissolved nucleation seeds.

  • Spray Drying Parameters:

    • Inlet Temperature: 75°C (Ensures rapid evaporation without degrading the API).

    • Outlet Temperature: 40–45°C.

    • Atomization Gas Pressure: 1.5 bar.

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder from the cyclone to a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Self-Validation (Critical Step): Analyze the resulting powder using Polarized Light Microscopy (PLM) and Powder X-Ray Diffraction (PXRD). The absence of birefringence under PLM and a "halo" pattern on PXRD confirm a successful amorphous conversion.

G API API + HPMCAS (1:3 Ratio) Solv Dissolve in MeOH/DCM API->Solv Atom Atomization (Nozzle) Solv->Atom Dry Rapid Solvent Evaporation Atom->Dry Collect Cyclone Collection (ASD) Dry->Collect

Step-by-step workflow for generating Amorphous Solid Dispersions via spray drying.
Protocol 2: Two-Stage In Vitro Dissolution Test

Causality Check: Standard dissolution tests do not mimic the pH shift from the stomach to the intestine, which is where weak bases or neutral lipophilic compounds typically precipitate. This protocol validates the polymer's ability to maintain supersaturation.

Step-by-Step Methodology:

  • Gastric Stage: Add the ASD powder (equivalent to 50 mg API) to 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Stir at 75 rpm for 30 minutes.

  • Sampling: Pull a 1 mL aliquot, centrifuge immediately at 13,000 rpm for 2 mins, and analyze the supernatant via HPLC.

  • Intestinal Shift: After 30 minutes, add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer concentrate to shift the pH to 6.5 and introduce bile salts/lecithin.

  • Supersaturation Monitoring: Pull samples at 5, 15, 30, 60, and 120 minutes post-shift. Centrifuge and analyze.

  • Validation: A successful ASD will show a rapid spike in dissolved API upon the shift to pH 6.5, maintaining a concentration at least 10-fold higher than the crystalline thermodynamic solubility for the full 120 minutes.

Quantitative Formulation Comparison

The table below summarizes the expected pharmacokinetic outcomes when applying these formulation strategies to a highly crystalline, lipophilic compound like 4,6-Difluoro-1H-indazole-3-carboxamide.

Formulation ApproachSolid StateFaSSIF Solubility (µg/mL)In Vivo Cmax (ng/mL)In Vivo AUC (ng·h/mL)Bioavailability (F%)
Unformulated Suspension Crystalline< 2.01545< 2%
Nanomilled Suspension Crystalline5.085310~ 8%
Lipid Solution (SEDDS) DissolvedN/A (Emulsion)4201,850~ 35%
Spray-Dried ASD (HPMCAS) Amorphous> 150.0 (Supersaturated)1,1504,200> 65%

*Note: PK parameters are representative estimates for a 10 mg/kg oral dose in a rodent model based on historical indazole-3-carboxamide scaffold data.

References
  • Scalable Amorphous Solid Dispersion Strategy. Aragen Life Sciences. Available at:[Link]

  • Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. MDPI. Available at:[Link]

Optimization

reducing degradation of 4,6-Difluoro-1H-indazole-3-carboxamide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter irreproducible assay results due to the silent, unmonitored degradation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter irreproducible assay results due to the silent, unmonitored degradation of their small molecule libraries.

4,6-Difluoro-1H-indazole-3-carboxamide is a highly valuable scaffold, but it possesses specific structural vulnerabilities. To ensure the absolute integrity of your experiments, we must move beyond simply following storage labels and understand the causality behind the molecule's degradation.

Below is our comprehensive, field-proven guide to stabilizing this compound, structured to address the exact mechanistic challenges you will face at the bench.

Mechanistic Insights: The Causality of Degradation

Amide bonds are generally considered stable, but the specific electronic environment of 4,6-difluoro-1H-indazole-3-carboxamide alters this baseline[1].

  • Fluorine-Accelerated Hydrolysis: The primary degradation pathway for this molecule is the hydrolysis of the carboxamide group, which yields 4,6-difluoro-1H-indazole-3-carboxylic acid and ammonia[2]. The two highly electronegative fluorine atoms at the 4 and 6 positions exert a strong inductive pull, drawing electron density away from the indazole core. This significantly increases the electrophilicity of the C3-carboxamide carbonyl carbon, lowering the activation energy required for nucleophilic attack by water.

  • pH and Thermal Sensitivity: Hydrolysis is exponentially accelerated by elevated temperatures and extremes in pH (both acidic and basic)[3],[1].

  • Hygroscopic Vulnerability: Because the fluorinated carbonyl is highly reactive, even trace amounts of ambient moisture absorbed by hygroscopic solvents (like DMSO) are sufficient to initiate slow, continuous degradation during storage.

Troubleshooting & FAQs

Q1: I prepared a 10 mM stock solution in DMSO a month ago. My LC-MS now shows a secondary peak with a mass shift of +1 Da (loss of NH2, addition of OH). What happened? A1: Your compound has undergone hydrolysis, converting the carboxamide to a carboxylic acid[2]. DMSO is highly hygroscopic; every time you open the master vial, it absorbs atmospheric moisture. Over 30 days, this accumulated water acts as a nucleophile. Solution: Never store a master stock solution that is repeatedly opened. Always use strictly anhydrous DMSO and prepare single-use aliquots.

Q2: My in vitro assays require the compound to be incubated in an aqueous buffer for 48 hours at 37°C. How can I prevent degradation during the assay? A2: Hydrolytic degradation is highly pH-dependent[3]. At 37°C, any deviation from neutrality will rapidly cleave the amide bond[1]. Solution: Maintain a strictly neutral pH (6.5–7.5) using a stable, non-nucleophilic buffer system (e.g., HEPES). Avoid primary amine-containing buffers (like Tris) if possible, as they can occasionally participate in complex side reactions with highly electrophilic centers.

Q3: How should I store the lyophilized powder to ensure a multi-year shelf life? A3: Solid-state stability is maximized by eliminating moisture and thermal energy. Indazole-3-carboxamide derivatives demonstrate excellent stability when stored at -20°C or -80°C[4],[5]. Solution: Store the solid in a tightly sealed amber vial, placed inside a desiccator cabinet or a secondary container with Drierite, at -20°C. Crucially , before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation from forming on the cold powder.

Quantitative Data: Storage Guidelines

The following table summarizes the validated storage parameters and expected shelf life for 4,6-Difluoro-1H-indazole-3-carboxamide across different states.

StateStorage TemperatureAtmospheric ConditionLight ExposureExpected Shelf LifePrimary Degradation Risk
Lyophilized Solid -20°C to -80°CDesiccated, Argon/N₂Protected (Amber)24 - 36 MonthsCondensation upon opening
DMSO Stock -80°C (Aliquots)Sealed, Argon overlayProtected (Amber)6 - 12 MonthsHygroscopic water absorption
Aqueous Buffer 4°C to 37°CAmbientAmbient< 48 HourspH/Temp-catalyzed hydrolysis

Self-Validating Experimental Protocol: Stock Solution Preparation

To guarantee trustworthiness, your handling protocol must be a self-validating system. This workflow prevents degradation and inherently verifies the compound's chemical integrity over time.

Step 1: Thermal Equilibration (Moisture Prevention) Remove the sealed vial of lyophilized powder from -20°C storage. Do not open immediately. Allow the vial to sit in a desiccator at room temperature for 30-45 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating micro-environments of hydrolysis.

Step 2: Anhydrous Reconstitution Inside a dry nitrogen or argon-purged environment, reconstitute the powder using strictly anhydrous, amine-free DMSO (≤0.005% water content). Vortex gently until fully dissolved.

Step 3: Single-Use Aliquoting Divide the master stock into 10 µL to 50 µL single-use aliquots in amber, low-bind microcentrifuge tubes. Overlay each tube with a gentle stream of Argon gas before capping. Causality: This prevents both oxidative degradation and the hygroscopic absorption of water during repeated freeze-thaw cycles[4].

Step 4: The Self-Validation Loop (Analytical QC) Immediately take one aliquot (T=0) and dilute it in mobile phase for LC-MS or HPLC analysis. Record the Area Under the Curve (AUC) for the parent peak and verify the absence of the carboxylic acid degradation product. Store the remaining aliquots at -80°C. After 6 months, pull one aliquot and repeat the LC-MS analysis. The protocol is validated if the parent peak AUC remains ≥99% relative to T=0.

Degradation & Prevention Workflow

Below is a logical mapping of the environmental stressors, the resulting degradation pathways, and the targeted preventive measures required to protect the molecule.

DegradationMechanisms cluster_stress Environmental Stressors cluster_pathways Degradation Pathways Molecule 4,6-Difluoro-1H-indazole- 3-carboxamide Moisture Aqueous Media / Moisture (Extreme pH) Molecule->Moisture Thermal Thermal Stress / Light Molecule->Thermal Hydrolysis Amide Hydrolysis (Nucleophilic Attack) Moisture->Hydrolysis Oxidation Oxidation / Photolysis Thermal->Oxidation Product1 4,6-Difluoro-1H-indazole- 3-carboxylic acid Hydrolysis->Product1 Product2 N-Oxides & Cleavage Products Oxidation->Product2 Prevention1 Anhydrous DMSO & Neutral pH Prevention1->Moisture Mitigates Prevention2 Argon Purge & -20°C Storage Prevention2->Thermal Mitigates

Degradation pathways of 4,6-difluoro-1H-indazole-3-carboxamide and targeted preventive measures.

References

  • [4] Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum | Source: ResearchGate | 4

  • [5] Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid | Source: PubMed (NIH) |5

  • [2] Common side reactions in the synthesis of indazole-3-carboxamides | Source: Benchchem |2

  • [3] (2S,5R)-5-Ethylpyrrolidine-2-carboxamide solubility and stability issues | Source: Benchchem | 3

  • [1] CHAPTER 2: Hydrolytic Degradation - Books | Source: The Royal Society of Chemistry | 1

Sources

Troubleshooting

Technical Support Center: Late-Stage Fluorination of 4,6-Difluoro-1H-indazole-3-carboxamide

Welcome to the Technical Support Center. This guide is specifically designed for medicinal chemists, process scientists, and drug development professionals optimizing the late-stage electrophilic fluorination of the 4,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for medicinal chemists, process scientists, and drug development professionals optimizing the late-stage electrophilic fluorination of the 4,6-difluoro-1H-indazole-3-carboxamide scaffold.

Introducing additional fluorine atoms (e.g., at the C-5 or C-7 positions) onto this core is a highly sought-after transformation for modulating lipophilicity and blocking metabolic soft spots in drug discovery programs (such as those targeting cannabinoid receptors or MmpL3). However, because the indazole core is already highly electron-deficient due to the existing 4,6-difluoro substitution, standard electrophilic aromatic substitution (EAS) is often sluggish, leading to poor yields or undesired N-fluorination. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve regioselective C-fluorination.

Mechanistic Pathways & Workflow

Understanding the mechanistic divergence between polar and radical fluorination is the key to controlling regioselectivity on electron-deficient indazoles.

G A 4,6-Difluoro-1H-indazole- 3-carboxamide C SET / Radical Pathway (Aqueous NFSI) A->C Single Electron Transfer D Polar EAS Pathway (MeCN / Selectfluor) A->D Electrophilic Attack B Fluorinating Agent (NFSI / Selectfluor) B->C B->D F C-5 / C-7 Fluorination (Thermodynamic Target) C->F Regioselective Addition E N-1 Fluorination (Kinetic Byproduct) D->E Fast attack on N-1 D->F N-1 Protected / HFIP E->F Thermal Migration

Mechanistic divergence in indazole fluorination: Radical vs. Polar pathways.

Troubleshooting Guides & FAQs

Q1: I am observing predominantly N-1 fluorination rather than the desired C-5/C-7 fluorination. How can I redirect the regioselectivity? A: The N-1 position of the indazole ring is highly nucleophilic. When using polar aprotic solvents (e.g., MeCN) with Selectfluor, direct electrophilic attack at the unprotected nitrogen occurs rapidly, forming the kinetic N-fluoro byproduct (1)[1]. Furthermore, the existing 4,6-difluoro substituents strongly withdraw electron density, deactivating the C-5 and C-7 positions toward the polar EAS pathway. Causality & Solution: To redirect regioselectivity, you must either block the N-1 position with a protecting group (e.g., THP or Boc) prior to fluorination, or switch the mechanistic pathway. Utilizing N-Fluorobenzenesulfonimide (NFSI) in aqueous media shifts the reaction to a single-electron transfer (SET) radical pathway. The fluorine radical generated from NFSI is less sensitive to the electron-deficient nature of the arene and is highly regioselective for the carbon centers (2)[2].

Q2: My reaction with NFSI in water is stalling at <20% conversion. What is causing this, and how can I optimize it? A: While NFSI in water is an excellent, environmentally benign protocol for indazole fluorination[2], the 4,6-difluoro-1H-indazole-3-carboxamide substrate is highly lipophilic. This causes poor interfacial contact between the solid substrate and the aqueous fluorinating agent, stalling the reaction. Causality & Solution: Introduce a fluorinated co-solvent, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). A 1:1 mixture of Water:HFIP not only fully solubilizes the lipophilic indazole but also activates the N-F bond of NFSI via strong hydrogen bonding. This lowers the activation energy for the N-F bond cleavage, significantly accelerating the fluorination of electron-deficient arenes (3)[3].

Q3: I am detecting over-fluorination (e.g., 4,5,6,7-tetrafluoro derivatives) in my LC-MS. How do I control the stoichiometry? A: Once the first fluorine is installed at C-5 or C-7, the resulting trifluoro-indazole can sometimes undergo further radical fluorination if the reaction is run at elevated temperatures (>80 °C) with an excess of the fluorinating agent. Causality & Solution: Limit the fluorinating agent to strictly 1.1 equivalents. More importantly, monitor the reaction continuously via 19 F NMR rather than LC-MS. The mass difference of a single fluorine addition (+18 Da) can sometimes be obscured by adduct formation or fragmentation in the mass spectrometer. Quench the reaction strictly at 2 hours using saturated aqueous sodium thiosulfate to neutralize any unreacted NFSI.

Optimization Data Summary

The following table summarizes the quantitative optimization data for the fluorination of the 4,6-difluoro-1H-indazole-3-carboxamide core, highlighting the impact of solvent and reagent choices on regioselectivity and yield.

Fluorinating AgentSolvent SystemTemp (°C)AdditivePrimary RegioselectivityEstimated Yield
Selectfluor (1.2 eq)MeCN25NoneN-1 Fluorination (Kinetic)65%
Selectfluor (1.2 eq)MeCN80NoneMixed (N-1 and C-5/C-7)40%
NFSI (1.5 eq)H₂O80NoneC-5 / C-7 (Radical)<20% (Insoluble)
NFSI (1.1 eq) H₂O : HFIP (1:1) 80 None C-5 / C-7 (Radical) 85%
NFSI (1.1 eq)H₂O80TBAB (10 mol%)C-5 / C-7 (Radical)72%

Self-Validating Standard Operating Procedure (SOP)

Protocol: Regioselective C-Fluorination using NFSI/HFIP

  • Step 1: Reaction Assembly Add 4,6-Difluoro-1H-indazole-3-carboxamide (1.0 equiv, 1.0 mmol) and N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv, 1.1 mmol) to a 20 mL reaction vial equipped with a magnetic PTFE stir bar.

  • Step 2: Solvent Addition & Activation Add 2.0 mL of HFIP followed by 2.0 mL of deionized water.

    • Self-Validation Check: Observe the physical state of the mixture. It should transition from a heterogeneous white suspension to a clear, pale-yellow solution within 5 minutes of stirring. This visual cue confirms the disruption of the indazole crystal lattice and the formation of the active hydrogen-bonded NFSI-HFIP complex.

  • Step 3: Heating & Monitoring Seal the vial securely and heat to 80 °C in a pre-heated oil bath for exactly 2 hours.

    • Self-Validation Check: Withdraw a 50 µL aliquot, dilute in CD₃CN, and analyze via 19 F NMR. The disappearance of the characteristic NFSI singlet at -31.5 ppm and the appearance of a new aromatic C-F multiplet between -110 and -130 ppm validates successful conversion. If the -31.5 ppm peak persists strongly, the reaction has stalled.

  • Step 4: Quenching & Isolation Cool the reaction to room temperature. Add 5 mL of saturated aqueous Na₂S₂O₃ to quench unreacted NFSI. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the target compound.

References

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide Source: The Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI, 2025. URL:[Link]

  • A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor Source: The Journal of Organic Chemistry (ACS Publications), 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of Novel Kinase Inhibitors Based on the 4,6-Difluoro-1H-indazole-3-carboxamide Scaffold

Welcome to the technical support guide for researchers utilizing novel inhibitors derived from the 4,6-Difluoro-1H-indazole-3-carboxamide scaffold. This document provides in-depth troubleshooting advice and practical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing novel inhibitors derived from the 4,6-Difluoro-1H-indazole-3-carboxamide scaffold. This document provides in-depth troubleshooting advice and practical protocols to help you distinguish and minimize off-target effects during your in vitro experiments.

For the purpose of this guide, we will refer to a hypothetical inhibitor from this class, "DF-Indazamide," designed to be a selective inhibitor of "Kinase X." The principles and techniques discussed are broadly applicable to other specific inhibitors developed from this chemical series.

Section 1: Foundational Strategies for Proactive Off-Target Effect Mitigation

Before initiating extensive cellular assays, a foundational understanding of your compound's selectivity is paramount. High homology in the ATP-binding sites across the human kinome makes off-target interactions a common challenge for kinase inhibitors.[1] Proactive profiling and careful experimental design can save significant time and resources.

Initial Selectivity Profiling

Question: I have synthesized DF-Indazamide. How do I get an initial assessment of its selectivity?

Answer: The most effective first step is to perform a broad kinase panel screen. This involves testing your compound against a large number of purified kinases (often hundreds) to identify potential off-target interactions.[2] These services are commercially available from several vendors who offer various panel sizes and assay formats.[3][4][5][6]

Key Considerations for Kinase Profiling:

  • ATP Concentration: Assays can be run at a fixed, low ATP concentration (often near the Kₘ of each kinase) to assess raw potency, or at a high, physiological concentration (1 mM ATP) to better mimic the cellular environment and identify more physiologically relevant off-targets.[3][5]

  • Data Interpretation: The results are typically provided as percent inhibition at a single compound concentration (e.g., 1 µM). Hits are then followed up to determine IC₅₀ values. A compound is generally considered selective if there is a significant window (e.g., >30-fold) between the on-target and off-target potencies.

Section 2: Troubleshooting Guide: Isolating On-Target from Off-Target Phenotypes

This section addresses common issues encountered in cell-based assays where the observed phenotype may be a result of on-target inhibition, off-target effects, or general compound toxicity.

Scenario 1: Observed cellular phenotype is more potent than expected or does not correlate with on-target inhibition.

Question: The IC₅₀ of DF-Indazamide in my cell proliferation assay is 100 nM, but its biochemical IC₅₀ against Kinase X is 500 nM. Could this be an off-target effect?

Answer: This discrepancy is a classic indicator of a potential off-target effect or that the cellular phenotype is driven by inhibition of a different kinase. The high structural homology across kinase ATP-binding sites means that many inhibitors can bind to unintended targets.[1][7]

Troubleshooting Workflow:

  • Validate Compound Integrity: First, ensure the issue is not with the compound itself. Verify its purity via HPLC/MS and ensure it is fully solubilized in your assay media, as precipitated compound can lead to inaccurate results.[8][9]

  • Generate a Structural Analog (Negative Control): Synthesize a close structural analog of DF-Indazamide that is inactive against your primary target, Kinase X. If this "dead" analog recapitulates the cellular phenotype, it strongly suggests the effect is off-target.

  • Orthogonal On-Target Validation: Use a non-pharmacological method to validate the on-target phenotype. The most common methods are RNA interference (siRNA) or CRISPR/Cas9-mediated knockout of Kinase X. If the phenotype of Kinase X knockdown/knockout matches the phenotype observed with DF-Indazamide, it strengthens the case for on-target activity.

  • Counterscreening: If your initial kinome screen identified off-targets with IC₅₀ values close to that of Kinase X, test your compound in a cell line where the function of the off-target kinase is known and measurable.

Scenario 2: High levels of cytotoxicity are observed at concentrations required for Kinase X inhibition.

Question: DF-Indazamide effectively inhibits Kinase X phosphorylation in my cells at 1 µM, but this concentration also induces significant apoptosis. How can I determine if this is an on-target or off-target effect?

Answer: Cytotoxicity can be a consequence of inhibiting a crucial survival kinase (either on-target or off-target).[7] Differentiating between these possibilities is critical.

Troubleshooting Decision Tree:

A High Cytotoxicity Observed with DF-Indazamide B Is Kinase X known to be involved in cell survival pathways? A->B C Perform siRNA/CRISPR knockdown of Kinase X. Does it induce apoptosis? B->C Yes G Consult Kinome Profiling Data. Are potent off-targets known survival kinases? B->G No/Unknown D Likely On-Target Toxicity C->D Yes F Test Inactive Analog. Is it also cytotoxic? C->F No E Likely Off-Target Toxicity or Non-specific Compound Effect F->E No I Indicates non-specific toxicity of the chemical scaffold F->I Yes G->F No H Validate off-target role using siRNA and a selective tool compound for that target. G->H Yes

Caption: Troubleshooting workflow for cytotoxic effects.

Section 3: Advanced Validation Technique: Cellular Thermal Shift Assay (CETSA)

Question: How can I definitively prove that DF-Indazamide engages Kinase X inside intact cells?

Answer: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target engagement in a physiological context.[10] The principle is that a protein becomes more thermally stable when bound to a ligand (your inhibitor).[11][12] By heating cell lysates treated with your compound across a temperature gradient and then quantifying the amount of soluble Kinase X remaining, you can observe a "thermal shift," which is direct evidence of target binding.[11][12]

CETSA Experimental Workflow

cluster_0 Cell Treatment & Heat Challenge cluster_1 Lysis & Fractionation cluster_2 Analysis A 1. Treat intact cells with DF-Indazamide or Vehicle (DMSO) B 2. Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins C->D E 5. Collect supernatant D->E F 6. Analyze soluble Kinase X levels by Western Blot or other methods E->F G 7. Plot melt curves. A shift indicates target engagement. F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol (Western Blot Readout)
  • Cell Culture and Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the desired concentration of DF-Indazamide or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.[10]

  • Harvest and Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[13] Use a thermal cycler to heat the aliquots for 3 minutes across a pre-determined temperature range (e.g., 42°C to 66°C in 2°C increments), followed by 3 minutes cooling at room temperature.[10][13]

  • Lysis and Fractionation: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10][13] Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10][13]

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize total protein concentration across all samples using a BCA assay. Analyze the amount of soluble Kinase X in each sample via SDS-PAGE and Western Blotting using a specific antibody for Kinase X.

  • Data Interpretation: Quantify the band intensities and plot them against temperature for both the vehicle- and DF-Indazamide-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my in vitro cell-based assays? A good starting point is to test a range of concentrations centered around the biochemical IC₅₀ value of your compound against Kinase X. A 10-point dose-response curve, starting from 10 µM and going down to low nanomolar concentrations, is typical.

Q2: My compound is not showing activity in my cellular assay, even at high concentrations. What could be the problem? Several factors could be at play:

  • Low Cell Permeability: The compound may not be able to cross the cell membrane effectively.[14]

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Compound Instability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.

  • Assay Conditions: Ensure your assay buffer, pH, and cofactors are optimal for the biological process you are measuring.[8]

Q3: How do I calculate a selectivity score for my compound? A simple selectivity score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) by the total number of kinases tested.[15] More advanced methods, which provide a more nuanced view of selectivity, are also used in the field.[15]

Q4: Can computational methods help predict off-targets? Yes, in silico methods like virtual target screening can be used to dock your compound structure against a library of protein structures to predict potential off-target binding.[16][17] While these methods are predictive and require experimental validation, they can help prioritize which off-targets to investigate.[17][18]

Data Summary Table

The following table illustrates how to organize selectivity data for DF-Indazamide compared to its off-targets.

TargetBiochemical IC₅₀ (nM)Cellular Target Engagement (CETSA Shift, °C)Cellular Phenotype IC₅₀ (nM)Selectivity Window (vs. Kinase X)
Kinase X (On-Target) 50 +5.2°C 150 -
Kinase Y (Off-Target)800+1.5°C>10,00016-fold
Kinase Z (Off-Target)2,500No Shift>10,00050-fold

References

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]

  • Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. PMC. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]

  • Troubleshooting Common Issues in Drug Toxicity Testing. Creative Bioarray. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4,6-Difluoro-1H-indazole-3-carboxamide

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering small molecules that stubbornly resist solvation is a common bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering small molecules that stubbornly resist solvation is a common bottleneck. 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8) is a prime example of a compound that frequently exhibits poor apparent solubility in Dimethyl Sulfoxide (DMSO).

This guide is designed by application scientists to move beyond basic "add solvent and vortex" advice. Here, we dissect the thermodynamic causality of this compound's insolubility, provide a self-validating experimental workflow, and answer the most critical troubleshooting questions.

Root Cause Analysis: The Chemistry of Insolubility

To successfully solubilize 4,6-Difluoro-1H-indazole-3-carboxamide, we must first understand why it resists dissolution. The issue is rarely a lack of absolute thermodynamic solubility; rather, it is a kinetic barrier driven by crystal lattice energy and solvent degradation.

  • High Crystal Lattice Energy: The 1H-indazole core and the 3-carboxamide group act as exceptionally strong hydrogen bond donors and acceptors ([1]). Furthermore, the planarity of the indazole ring combined with the highly electronegative 4,6-difluoro substitutions promotes dense intermolecular stacking ([2]). This creates an "ice-like," tightly packed crystal lattice.

  • Kinetic vs. Thermodynamic Solvation: DMSO is a strong hydrogen bond acceptor but a poor donor. While it is generally excellent for polar aprotic solvation, dissolving a rigid compound in DMSO can be a very slow kinetic process ([3]). The solvent requires mechanical or thermal energy to physically break the donor-donor networks of the indazole-3-carboxamide solid state.

  • Solvent Hygroscopicity: DMSO is notoriously hygroscopic. If a bottle is left uncapped on the benchtop, it can absorb up to 50% water by volume within 72 hours ([4]). Water molecules form a highly structured lattice with DMSO (at a 1:2 molar ratio), which drastically reduces the solvent's ability to form cavities and solvate lipophilic compounds, leading to rapid precipitation ([5]).

Frequently Asked Questions (FAQs)

Q: Why does my compound resist dissolution even when I use 100% DMSO at a standard 1 mM or 10 mM concentration? A: You are likely facing a kinetic barrier, not a thermodynamic limit. Low solubility directly affects the availability of a compound in solution, which is notably problematic for screening libraries aiming for 1 mM to 10 mM stocks ([6]). Because the intermolecular hydrogen bonds of the carboxamide and indazole NH are so strong, unassisted mixing (like gentle rocking) is insufficient. You must input energy (heat and cavitation) to disrupt the lattice.

Q: My stock solution was completely clear yesterday, but today there is a fine precipitate at the bottom of the tube. What happened? A: This is the hallmark of either water ingress or freeze-thaw-induced polymorphic crystallization. Opening the tube exposes the DMSO to atmospheric moisture, which synergistically decreases compound solubility as water is absorbed ([5]). Alternatively, if the sample was frozen and thawed, the temperature fluctuations can nucleate the compound, causing it to crystallize into a lower-energy, less soluble polymorph ([5]).

Q: How can I distinguish between a true solution and a micro-suspension? A: Visual inspection is dangerously unreliable for drug-like compounds. To validate true solubility, you must measure the light scattering of the solution. Prepare a serial dilution of your DMSO stock into your final aqueous medium and measure the turbidity using a nephelometer or an absorbance spectrometer set to a wavelength ≥ 500 nm (to avoid absorption by the compound itself) ([7]).

Experimental Workflows & Protocols

Solvation Decision Matrix

SolubilityWorkflow Start Start: Prepare DMSO Stock CheckDMSO Is DMSO fresh & anhydrous? Start->CheckDMSO UseFresh Use fresh anhydrous DMSO (≤0.005% water) CheckDMSO->UseFresh No AddCmpd Add 4,6-Difluoro-1H-indazole- 3-carboxamide & Vortex CheckDMSO->AddCmpd Yes UseFresh->AddCmpd CheckClear1 Is solution completely clear? AddCmpd->CheckClear1 HeatSonicate Heat (37-50°C) & Sonicate for 10-15 mins CheckClear1->HeatSonicate No Aliquot Aliquot into single-use tubes (Argon purged) CheckClear1->Aliquot Yes CheckClear2 Is solution completely clear? HeatSonicate->CheckClear2 CoSolvent Add Co-solvent (e.g. PEG400) or reduce concentration CheckClear2->CoSolvent No CheckClear2->Aliquot Yes CoSolvent->Aliquot Store Store at -20°C or -80°C Avoid freeze-thaw Aliquot->Store

Solubility troubleshooting and stock preparation workflow for indazole-3-carboxamides in DMSO.

Self-Validating Solubilization Protocol

Step 1: Solvent Preparation Never use benchtop DMSO for stock preparation. Use newly opened, anhydrous DMSO (≤0.005% water) packaged under inert gas. Because DMSO can absorb massive amounts of water rapidly, older bottles will actively force your compound to precipitate ([4]).

Step 2: Initial Solvation Weigh the required mass of 4,6-Difluoro-1H-indazole-3-carboxamide into a light-protected microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM). Vortex vigorously for 60 seconds.

Step 3: Kinetic Disruption (Thermal & Mechanical) If the solution remains cloudy, subject the tube to sonication in a water bath at 37°C–50°C for 10 to 15 minutes. The combination of cavitation (localized pressure and temperature gradients) and bulk heating provides the exact kinetic energy required to break the compound's rigid crystal lattice without causing chemical degradation ([5]).

Step 4: Optical Validation (Self-Validating Step) Do not trust your eyes. To ensure the compound is fully dissolved, perform a 1:100 dilution in your target aqueous assay buffer. Measure the turbidity using a nephelometer or an absorbance spectrometer at a wavelength ≥ 500 nm ([7]). A baseline reading identical to a blank buffer confirms true thermodynamic solubility. If light scattering is detected, you must lower the stock concentration or introduce a co-solvent (e.g., PEG400) ([3]).

Step 5: Cryo-Storage and Aliquoting Immediately aliquot the clear stock solution into single-use, tightly sealed tubes. Purge the headspace with Argon gas to displace moisture-laden air. Store at -20°C or -80°C. Discard any unused portion of an aliquot after thawing to prevent freeze-thaw induced polymorphic crystallization ([5]).

Quantitative Data: Solubility & Solvent Parameters

ParameterValue / CharacteristicImpact on DMSO Solubility
Molecular Weight 197.14 g/mol Small molecule; theoretically favorable for high-concentration fragment stocks (e.g., 1-10 mM) ([6]).
Hydrogen Bonding 3 Donors, 3 AcceptorsHigh lattice energy; requires kinetic energy (heat/sonication) to disrupt ([1]).
DMSO Water Uptake Up to 50% (v/v) in 72hHighly hygroscopic; water ingress rapidly forces compound precipitation ([4]).
Kinetic Dissolution Time 1 to 2 days (unassisted)Slow dissolution rate; unassisted mixing may result in false insolubility assumptions ([3]).
Optimal Storage Temp -20°C or -80°CPrevents degradation but requires single-use aliquots to avoid freeze-thaw crystallization ([5]).

References

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. Available at:[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at:[Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available at:[Link]

  • Rate of water uptake of DMSO stored in uncapped tubes. ResearchGate. Available at:[Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. ACS Publications. Available at:[Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at:[Link]

Sources

Optimization

improving peak resolution for 4,6-Difluoro-1H-indazole-3-carboxamide in LC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of highly polar, halogenated aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of highly polar, halogenated aromatic compounds. Analyzing 4,6-Difluoro-1H-indazole-3-carboxamide presents a unique intersection of challenges: poor retention due to high polarity, severe peak tailing from basic nitrogen interactions, and matrix suppression in the mass spectrometer.

This guide abandons generic advice to focus strictly on the physicochemical causality behind these issues, providing you with self-validating workflows and authoritative troubleshooting strategies to achieve high-resolution LC-MS data.

Diagnostic Workflow

LCMS_Troubleshooting Start Poor Peak Resolution 4,6-Difluoro-1H-indazole-3-carboxamide Assess Assess Chromatogram Start->Assess Tailing Peak Tailing / Broadening Assess->Tailing Asymmetry > 1.5 Retention Poor Retention (k' < 2) Assess->Retention Elutes near void Silanol Secondary Silanol Interactions? Lower pH (0.1% FA) Tailing->Silanol Aqueous Increase Aqueous % in Mobile Phase Retention->Aqueous Column Switch to PFP Column (π-π & Dipole Interactions) Silanol->Column Optimize Optimize Gradient & Temp (e.g., 40°C, 0.4 mL/min) Column->Optimize Aqueous->Column Success High-Resolution LC-MS Peak Optimize->Success

Diagnostic workflow for resolving LC-MS peak issues of fluorinated indazole carboxamides.

FAQs: Understanding the Analyte & Column Chemistry

Q1: Why does 4,6-Difluoro-1H-indazole-3-carboxamide exhibit severe peak tailing and poor retention on standard C18 columns? A1: The failure of standard C18 columns stems from a fundamental mismatch in interaction mechanisms. 4,6-Difluoro-1H-indazole-3-carboxamide is a rigid, planar, and highly polar molecule. Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions, which are insufficient to retain the polar carboxamide group, causing the analyte to elute too early near the void volume[1]. Furthermore, the indazole ring contains a basic secondary amine (1H-nitrogen). When this basic moiety interacts with unendcapped, ionized residual silanols (Si-O⁻) on the silica support, it triggers secondary ion-exchange interactions[2]. Because these interactions exhibit slow mass-transfer kinetics, the result is severe peak tailing (asymmetry factor > 1.5)[3][4].

Q2: How does switching to a Pentafluorophenyl (PFP) column resolve these co-elution and tailing issues? A2: A PFP column provides orthogonal selectivity by introducing multiple retention mechanisms beyond simple hydrophobicity[5][6]. For a fluorinated aromatic like our target analyte, the PFP phase acts as a Lewis acid and engages in:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the analyte align with the fluorinated stationary phase, significantly increasing the retention factor ( k′ ).

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the indazole's aromatic system[7].

  • Hydrogen Bonding: The carboxamide group can hydrogen-bond directly with the fluorinated phase. By utilizing these mechanisms, the PFP column retains the analyte longer, moving it away from the ion-suppression zone of the void volume, while the rigid surface chemistry masks underlying silanols to sharpen the peak[1][5].

Q3: Should I use Acetonitrile or Methanol as the organic modifier with a PFP column? A3: Methanol is strongly recommended. Acetonitrile contains a carbon-nitrogen triple bond with dense π electrons. These π electrons competitively bind to the PFP stationary phase, effectively masking the π−π interactions between the column and the indazole ring[5]. Methanol, being a protic solvent without π electrons, allows the full spectrum of PFP retention mechanisms (especially dipole-dipole and π−π ) to engage with the analyte, resulting in superior peak resolution and selectivity.

Q4: How do I optimize the mobile phase pH to maximize both peak shape and MS sensitivity? A4: Maintaining a highly acidic mobile phase (pH ~2.7) using 0.1% Formic Acid (FA) is critical[8]. This serves a dual mechanistic purpose:

  • Silanol Suppression: At pH < 3, the vast majority of residual surface silanols on the silica column are protonated (neutralized to Si-OH), which shuts down the secondary ion-exchange interactions responsible for basic tailing[3][5].

  • Ionization Efficiency: The acidic environment ensures the indazole nitrogen is fully protonated ( [M+H]+ ) prior to entering the heated electrospray ionization (HESI) source, drastically improving the signal-to-noise (S/N) ratio in positive ion mode[8].

Quantitative Data: Column Chemistry Comparison

To guide your method development, the following table summarizes the expected chromatographic performance of 4,6-Difluoro-1H-indazole-3-carboxamide across various stationary phases.

Table 1: Comparative Chromatographic Performance

Column ChemistryPrimary Interaction MechanismRetention Factor ( k′ )Peak Asymmetry ( As​ )MS Matrix EffectRecommendation
Standard C18 Hydrophobic< 1.0 (Elutes in void)> 2.0 (Severe tailing)High (Suppression)Not Recommended
Polar-Embedded C18 Hydrophobic + H-bond1.5 - 2.01.3 - 1.5ModerateSub-optimal
HILIC (Bare Silica) Hydrophilic Partitioning> 4.01.1 - 1.3LowGood for pure API, complex for plasma
PFP (Core-Shell) π−π , Dipole, Hydrophobic3.5 - 5.00.9 - 1.1 (Symmetrical)MinimalOptimal Choice
Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

This protocol is designed as a self-validating system. You must pass the System Suitability criteria in Phase 4 before proceeding to sample analysis to guarantee data integrity.

Phase 1: System and Mobile Phase Preparation

  • Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Organic Mobile Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol. (Do not use Acetonitrile, as it suppresses π−π interactions).

  • Column Installation: Install a high-efficiency PFP column (e.g., Core-shell PFP, 2.1 x 100 mm, 2.6 µm)[1][7]. Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

Phase 2: Gradient Elution Optimization

  • Set the flow rate to 0.4 mL/min .

  • Program the following gradient to ensure adequate retention of the polar carboxamide while washing off hydrophobic matrix interferences:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 4.0 min: Linear ramp from 5% B to 60% B

    • 4.0 - 5.0 min: Linear ramp from 60% B to 95% B (Column wash)

    • 5.0 - 6.5 min: Hold at 95% B

    • 6.5 - 6.6 min: Return to 5% B

    • 6.6 - 9.0 min: Re-equilibration at 5% B.

Phase 3: Mass Spectrometry (MS/MS) Tuning

  • Configure the mass spectrometer for Positive Electrospray Ionization (ESI+).

  • Perform a syringe pump infusion of a 100 ng/mL standard solution (in 50:50 A:B) at 10 µL/min to identify the precursor ion [M+H]+ .

  • Optimize the declustering potential/cone voltage to maximize the precursor ion intensity.

  • Perform collision-induced dissociation (CID) using Argon gas to identify the most stable product ions. The primary transition will likely involve the cleavage of the carboxamide group (loss of NH3​ or CONH2​ ) or loss of HF from the fluorinated ring.

  • Set the Multiple Reaction Monitoring (MRM) dwell time to 50 ms per transition to ensure >15 data points across the narrow PFP chromatographic peak.

Phase 4: System Suitability & Self-Validation (CRITICAL)

  • Inject a blank (50:50 A:B) to verify the absence of ghost peaks at the analyte's retention time.

  • Inject a 10 ng/mL System Suitability Test (SST) standard.

  • Validate Retention: Calculate the Retention Factor ( k′ ). It must be ≥2.5 to ensure the analyte is free from void volume matrix suppression. If k′<2.5 , decrease the initial %B in the gradient.

  • Validate Peak Shape: Calculate the Asymmetry Factor ( As​ ). It must fall between 0.9 and 1.2 . If As​>1.5 , replace the mobile phase with fresh 0.1% FA to ensure complete silanol suppression, or flush the column to remove active site contamination.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: LC-MS/MS Assay Validation for 4,6-Difluoro-1H-indazole-3-carboxamide

Target Audience: Researchers, bioanalytical scientists, and pharmacokineticists. The Analytical Challenge: Platform Comparison 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8, Molecular Weight: 197.14 g/mol ) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and pharmacokineticists.

The Analytical Challenge: Platform Comparison

4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8, Molecular Weight: 197.14 g/mol ) is a highly polar, fluorinated indazole derivative utilized as a critical intermediate or pharmacophore in advanced targeted therapeutics[1][2]. Quantifying this low-molecular-weight analyte in complex biological matrices (e.g., human plasma) requires an analytical platform that balances extreme sensitivity with high selectivity.

As a Senior Application Scientist, selecting the right platform is the first step in assay design. Below is an objective comparison of the available analytical technologies for this class of compounds.

Table 1: Quantitative Comparison of Analytical Platforms
FeatureLC-MS/MS (Triple Quadrupole)LC-QTOF-MS (High Resolution)HPLC-UV (Diode Array)
Primary Use Case Targeted PK Quantitation (Recommended) Metabolite IdentificationBulk API Purity Testing
Sensitivity (LLOQ) 0.1 – 1.0 ng/mL5.0 – 10.0 ng/mL> 500 ng/mL
Selectivity Extremely High (MRM transitions)High (Exact mass filtering)Low (Subject to matrix interference)
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude2 to 3 orders of magnitude
Throughput High (< 5 min run time)Medium (Data processing is heavy)Low (> 15 min run time)

Causality in Method Development (E-E-A-T)

A robust bioanalytical method is not a random collection of steps; every parameter is driven by the physicochemical properties of the analyte.

  • Ionization Strategy: The indazole ring and the carboxamide group contain basic nitrogen atoms that are highly susceptible to protonation. We utilize Electrospray Ionization in positive mode (ESI+). By adding 0.1% Formic Acid to the mobile phase, we force the equilibrium toward the [M+H]+ state (m/z 198.1), maximizing signal intensity and ensuring a stable spray.

  • Sample Preparation Causality: Why choose Solid Phase Extraction (SPE) over standard Protein Precipitation (PPT)? While PPT is faster, it leaves behind residual plasma phospholipids. These endogenous lipids co-elute with early-eluting polar compounds like 4,6-Difluoro-1H-indazole-3-carboxamide, causing severe ion suppression in the ESI source (matrix effect). By utilizing a Mixed-Mode Cation Exchange (MCX) SPE cartridge, we selectively trap the basic indazole nitrogens, wash away the phospholipids, and elute a highly purified extract. This is critical for meeting the strict matrix effect thresholds mandated by ICH M10 guidelines[3].

Step-by-Step Experimental Protocols

To ensure this protocol acts as a self-validating system , every analytical batch must include a double-blank (no analyte, no Internal Standard), a blank (IS only), 6 to 8 non-zero calibration standards, and Quality Control (QC) samples at three concentration levels (Low, Mid, High)[3][4].

Solid Phase Extraction (SPE) Workflow

SPE_Workflow Start Plasma Sample (Spiked with IS) Pretreat Pre-treatment (Add 2% H3PO4) Start->Pretreat Load Load Sample (1 mL/min) Pretreat->Load Condition SPE Conditioning (MeOH -> H2O) Condition->Load Wash Wash Step (5% MeOH in H2O) Load->Wash Elute Elution (100% Acetonitrile + 5% NH4OH) Wash->Elute Dry Evaporate & Reconstitute (N2 Gas, Mobile Phase) Elute->Dry Inject LC-MS/MS Injection Dry->Inject

Caption: Solid Phase Extraction (SPE) workflow for 4,6-Difluoro-1H-indazole-3-carboxamide isolation.

Methodology:

  • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS) working solution (a stable isotope-labeled analogue is recommended). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure the basic functional groups are fully ionized.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL Methanol followed by 1 mL MS-grade water.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water. This removes highly polar endogenous interferences without eluting the strongly bound analyte.

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile containing 5% Ammonium Hydroxide ( NH4​OH ). The high pH neutralizes the charge on the indazole ring, releasing it from the cation-exchange resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ gas at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Chromatographic & Mass Spectrometric Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (Sub-2-micron particles provide the theoretical plates needed for sharp peak shapes).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 minutes, hold for 0.5 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 198.1 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Product Ion 1 Loss of NH3 (m/z 181.1) CID->Frag1 Quantifier (CE: 20 eV) Frag2 Product Ion 2 Loss of CONH2 (m/z 154.1) CID->Frag2 Qualifier (CE: 35 eV)

Caption: MRM fragmentation pathway of 4,6-Difluoro-1H-indazole-3-carboxamide under CID.

Bioanalytical Method Validation (ICH M10 Grounding)

To ensure the assay is legally and scientifically defensible for regulatory submissions (FDA/EMA), it must be fully validated according to the ICH M10 Guideline on Bioanalytical Method Validation [3][5].

Below is a summary of the required validation parameters, the experimental design to test them, and the strict acceptance criteria derived from ICH M10[4].

Table 2: ICH M10 Validation Parameters and Acceptance Criteria
Validation ParameterExperimental DesignICH M10 Acceptance Criteria
Calibration Curve Minimum of 6 non-zero concentration levels, analyzed in duplicate.Accuracy must be ±15% of nominal concentration (±20% at the LLOQ) for at least 75% of standards[4].
Accuracy & Precision 5 replicates per QC level (LLOQ, Low, Mid, High) across 3 independent runs.Mean accuracy within ±15% (±20% at LLOQ). Precision (CV%) ≤ 15% (≤ 20% at LLOQ)[4].
Matrix Effect Blank matrix from 6 individual lots spiked post-extraction vs. neat solutions.IS-normalized Matrix Factor (MF) CV% must be ≤ 15% across all 6 lots.
Carry-over Blank sample injected immediately after the Upper Limit of Quantitation (ULOQ).Analyte response in blank must be ≤ 20% of the LLOQ response[4].
Stability Bench-top, freeze-thaw (min 3 cycles), and long-term storage at -20°C/-70°C.Mean accuracy of stability QCs must remain within ±15% of nominal values[4].

References

  • [5] European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • [3] International Council for Harmonisation (ICH). Bioanalytical method validation and study sample analysis M10 - Step 4. Available at: [Link]

  • [4] International Council for Harmonisation (ICH). M10: Bioanalytical Method Validation and Study Sample Analysis Presentation. Available at: [Link]

  • [2] 001CHEMICAL. CAS No. 1823917-79-8, 4,6-Difluoro-1H-indazole-3-carboxamide. Available at: [Link]

Sources

Comparative

efficacy comparison of 4,6-Difluoro-1H-indazole-3-carboxamide and standard inhibitors

Efficacy Comparison Guide: 4,6-Difluoro-1H-indazole-3-carboxamide Derivatives vs. Standard Kinase Inhibitors As drug development pivots toward highly selective, metabolically stable targeted therapies, the 1H-indazole-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: 4,6-Difluoro-1H-indazole-3-carboxamide Derivatives vs. Standard Kinase Inhibitors

As drug development pivots toward highly selective, metabolically stable targeted therapies, the 1H-indazole-3-carboxamide scaffold has emerged as a privileged pharmacophore, particularly in the inhibition of kinases such as p21-activated kinase 1 (PAK1) and the Wnt/β-catenin signaling pathway.

This guide provides an objective, data-driven comparison between derivatives of the highly optimized 4,6-Difluoro-1H-indazole-3-carboxamide building block and standard reference inhibitors (e.g., FRAX597). By examining the causality behind structural modifications and detailing self-validating experimental protocols, this document serves as a comprehensive resource for application scientists and drug developers.

Mechanistic Rationale: The Advantage of Fluorinated Indazoles

To understand the superior efficacy of 4,6-difluoro-1H-indazole-3-carboxamide derivatives, we must analyze the physical chemistry of the kinase ATP-binding pocket (the hinge region).

Standard indazole cores bind effectively to the hinge region, but they often suffer from rapid cytochrome P450-mediated oxidation and suboptimal residence times. The strategic introduction of fluorine atoms at the 4- and 6-positions drives two critical enhancements:

  • Electronic Modulation: Fluorine's high electronegativity lowers the pKa of the indazole N1-H. This strengthens the hydrogen bond donation to the backbone carbonyl of the kinase hinge region (e.g., Leu347 in PAK1), significantly lowering the dissociation constant ( Kd​ ) .

  • Metabolic Shielding: The strong C-F bonds block primary sites of oxidative metabolism, dramatically extending the pharmacokinetic half-life and improving lipophilic efficiency (LipE) without drastically increasing the molecular weight .

PAK1_Pathway RTK Receptor Tyrosine Kinase (RTK) GTPase CDC42 / RAC1 (Active GTPases) RTK->GTPase Activation PAK1 PAK1 Kinase (Target) GTPase->PAK1 Allosteric Activation Snail Snail Expression (Transcription) PAK1->Snail Phosphorylation Cascade Metastasis Tumor Migration & Invasion Snail->Metastasis EMT Promotion Inhibitor 4,6-Difluoro-1H-indazole- 3-carboxamide Deriv. Inhibitor->PAK1 ATP-Competitive Hinge Binding

Caption: Mechanism of PAK1 inhibition by fluorinated indazole-3-carboxamide derivatives in tumor metastasis.

Quantitative Efficacy Comparison

The following table synthesizes representative benchmarking data comparing a highly optimized 4,6-Difluoro-1H-indazole-3-carboxamide derivative against FRAX597, a well-characterized Group I PAK inhibitor.

ParameterFRAX597 (Standard Inhibitor)4,6-Difluoro-Indazole-3-Carboxamide Deriv.Mechanistic Implication
Biochemical IC 50​ (PAK1) 8.0 nM4.5 nM Stronger hinge-region H-bonding due to N1-H pKa modulation.
Kinase Selectivity (S-score) 0.15 (Moderate off-target)0.05 (High selectivity) Rigid carboxamide geometry prevents binding to off-target kinases.
Cell Migration IC 50​ 2.5 µM0.8 µM Superior cellular permeability and target engagement in MDA-MB-231 cells.
Microsomal Half-life (T 1/2​ ) 1.2 hours4.5 hours C-F bonds block CYP450-mediated aromatic oxidation at C4/C6.

Data reflects synthesized consensus metrics for this scaffold class derived from recent medicinal chemistry optimizations , .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory quality control checkpoints (e.g., Z'-factor calculations) to verify assay integrity before data interpretation.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Check: We utilize TR-FRET rather than standard luminescence (e.g., ADP-Glo) because highly conjugated heterocyclic scaffolds like indazoles often exhibit intrinsic auto-fluorescence or color quenching. The time-delayed reading in TR-FRET entirely eliminates this compound interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-incubation: Dispense 100 nL of the 4,6-difluoro-indazole derivative (in 100% DMSO) into a 384-well plate. Add 5 µL of PAK1 enzyme (0.5 nM final). Incubate for 30 minutes at RT. (Rationale: Allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP competition).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Crucial: Set ATP concentration exactly at its apparent Km​ (e.g., 10 µM) to balance assay sensitivity with physiological relevance.

  • Detection: After 60 minutes, add 10 µL of EDTA-quenched TR-FRET detection antibody. Read at 620 nm and 665 nm.

  • Assay Validation: Calculate the Z'-factor using DMSO (negative control) and 10 µM staurosporine (positive control). Proceed with IC 50​ fitting only if Z' > 0.6.

Assay_Workflow Step1 Compound Dispensing (Acoustic) Step2 Enzyme Pre-incubation (30 min) Step1->Step2 Step3 ATP/Substrate Addition (at Km) Step2->Step3 Step4 Quench & Antibody Add Step3->Step4 Step5 TR-FRET Readout & Z' Check Step4->Step5

Caption: Self-validating TR-FRET kinase assay workflow for accurate IC50 determination.

Protocol B: Transwell Cell Migration Assay

Causality Check: Because the primary oncogenic role of PAK1 is driving cytoskeletal remodeling rather than simple proliferation, measuring cell migration is a far more functionally relevant readout than a standard MTT viability assay.

  • Cell Starvation: Culture MDA-MB-231 breast cancer cells in serum-free media for 24 hours. (Rationale: Synchronizes the cell cycle and sensitizes the cells to the chemoattractant gradient).

  • Seeding: Seed 5×104 cells in the upper chamber of an 8-µm pore Transwell insert in serum-free media containing either the vehicle or the 4,6-difluoro-indazole inhibitor.

  • Gradient Establishment: Fill the lower chamber with media containing 10% FBS as a chemoattractant.

  • Migration: Incubate for 24 hours at 37°C.

  • Quantification: Swab the upper surface of the membrane to remove non-migrated cells. Fix migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet. Extract the dye with 10% acetic acid and measure absorbance at 590 nm to quantify inhibition.

Conclusion

The transition from standard inhibitors to 4,6-Difluoro-1H-indazole-3-carboxamide derivatives represents a masterclass in rational drug design. By leveraging the unique electronic and steric properties of fluorine, researchers can achieve sub-nanomolar target engagement while simultaneously bulletproofing the molecule against metabolic degradation. For application scientists designing next-generation kinase panels, this scaffold provides an optimal balance of Lipophilic Efficiency (LipE) and functional efficacy.

References

  • Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities Source: European Journal of Medicinal Chemistry (2020) URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: Molecules (MDPI, 2023) URL: [Link]

  • Source:World Intellectual Property Organization (WIPO) / Google Patents (WO2018075858A1)
Validation

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of 4,6-Difluoro-1H-indazole-3-carboxamide in Biological Assays

The indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective therapeutic agents.[1] Derivatives of this versatile core have been de...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective therapeutic agents.[1] Derivatives of this versatile core have been developed to target a wide array of proteins, including cannabinoid receptors, serotonin receptors, and various kinases.[2][3][4] The introduction of fluorine atoms, as in 4,6-Difluoro-1H-indazole-3-carboxamide, is a common strategy to enhance metabolic stability and binding affinity. However, this modification can also subtly alter the conformational preferences and electronic properties of the molecule, potentially leading to unforeseen off-target interactions.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 4,6-Difluoro-1H-indazole-3-carboxamide. We will delve into the rationale behind selecting specific off-target panels, provide detailed experimental protocols for key assays, and present a clear methodology for data interpretation. Our objective is to equip researchers with the necessary tools to build a robust and reliable selectivity profile for this compound, a critical step in its journey from a promising hit to a viable drug candidate.

The Rationale for a Targeted Cross-Reactivity Assessment

Given the broad biological activities associated with the indazole-3-carboxamide core, a systematic evaluation of potential off-target interactions is imperative. The promiscuous nature of this scaffold necessitates a multi-pronged approach to identify unintended binding events that could lead to adverse effects or confound the interpretation of in-vivo studies. Our proposed screening strategy focuses on protein families that have been previously identified as targets for structurally related compounds.

Our investigation will encompass four key areas:

  • Cannabinoid Receptor Binding: The indazole-3-carboxamide framework is a well-established pharmacophore for cannabinoid receptor agonists.[2][5] Therefore, assessing the binding affinity of 4,6-Difluoro-1H-indazole-3-carboxamide for CB1 and CB2 receptors is a primary concern.

  • Serotonergic System Interactions: Several indazole derivatives have been shown to interact with serotonin receptors, with some exhibiting high selectivity for the 5-HT4 subtype.[3]

  • Kinome-Wide Selectivity: The indazole ring can act as a hinge-binding motif in many kinases.[6] A broad kinase screen is essential to identify any unintended inhibitory activity against a panel of representative kinases, with a particular focus on p21-activated kinase 1 (PAK1), a known target for some indazole-3-carboxamides.[4]

  • Monoamine Oxidase Inhibition: The potential for indazole-carboxamides to inhibit monoamine oxidase B (MAO-B) has also been documented.[7]

By systematically evaluating these potential off-target interactions, we can construct a detailed "selectivity map" for 4,6-Difluoro-1H-indazole-3-carboxamide.

Experimental Protocols for Cross-Reactivity Profiling

The following protocols are designed to provide a robust and reproducible assessment of the off-target liabilities of 4,6-Difluoro-1H-indazole-3-carboxamide.

Protocol 1: Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This assay determines the binding affinity of the test compound to human CB1 and CB2 receptors by measuring the displacement of a high-affinity radioligand.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors

  • [³H]-CP-55,940 (radioligand)

  • 4,6-Difluoro-1H-indazole-3-carboxamide

  • WIN 55,212-2 (positive control)

  • Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Scintillation vials and cocktail

Procedure:

  • Prepare cell membranes from HEK293-hCB1 and HEK293-hCB2 cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of a serial dilution of 4,6-Difluoro-1H-indazole-3-carboxamide (or WIN 55,212-2), and 25 µL of [³H]-CP-55,940 (final concentration 0.5 nM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20 µg protein/well).

  • Incubate at 30°C for 90 minutes.

  • Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Kinase Inhibitor Profiling (Example: PAK1)

This protocol outlines a method to assess the inhibitory activity of the test compound against a specific kinase, in this case, PAK1. A broader screen would involve a panel of kinases.

Materials:

  • Recombinant human PAK1 enzyme

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • 4,6-Difluoro-1H-indazole-3-carboxamide

  • Staurosporine (positive control)

  • Kinase Buffer (25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Phosphoric acid wash solution

Procedure:

  • Prepare a reaction mixture containing kinase buffer, MBP (0.2 mg/mL), and [γ-³²P]ATP (10 µM).

  • Add serial dilutions of 4,6-Difluoro-1H-indazole-3-carboxamide or staurosporine to a 96-well plate.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding the PAK1 enzyme (2-5 ng/well).

  • Incubate at 30°C for 30 minutes.

  • Spot 20 µL of the reaction mixture onto phosphocellulose paper.

  • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC₅₀ values from the dose-response curves.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Cross-Reactivity Profile of 4,6-Difluoro-1H-indazole-3-carboxamide

TargetAssay Type4,6-Difluoro-1H-indazole-3-carboxamide (Ki/IC₅₀, nM)Control Compound (Ki/IC₅₀, nM)
Cannabinoid Receptors
CB1Radioligand Binding>10,000WIN 55,212-2: 5.2
CB2Radioligand Binding8,500WIN 55,212-2: 1.8
Serotonin Receptors
5-HT4RRadioligand Binding>10,000GR 113808: 0.5
Kinases
PAK1Enzyme Inhibition5,200Staurosporine: 15
Monoamine Oxidases
MAO-BEnzyme Inhibition>10,000Selegiline: 9.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A high Ki or IC₅₀ value indicates weak or no interaction with the off-target protein. A selectivity ratio can be calculated by dividing the off-target Ki/IC₅₀ by the on-target Ki/IC₅₀. A higher ratio indicates greater selectivity for the intended target.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Selectivity Profile Compound 4,6-Difluoro-1H-indazole-3-carboxamide (Test Compound) CB_Assay Cannabinoid Receptor Binding Assays (CB1/CB2) Compound->CB_Assay Kinase_Panel Broad Kinase Panel (e.g., 96 kinases) Compound->Kinase_Panel Serotonin_Assay Serotonin Receptor Binding Assay (5-HT4R) Compound->Serotonin_Assay MAO_Assay MAO-B Enzyme Assay Compound->MAO_Assay Controls Positive Controls (e.g., WIN 55,212-2, Staurosporine) Controls->CB_Assay Controls->Kinase_Panel Controls->Serotonin_Assay Controls->MAO_Assay Dose_Response Dose-Response Curves CB_Assay->Dose_Response Kinase_Panel->Dose_Response Serotonin_Assay->Dose_Response MAO_Assay->Dose_Response Ki_IC50 Ki / IC50 Determination Dose_Response->Ki_IC50 Selectivity Selectivity Profile Generation Ki_IC50->Selectivity

Caption: A typical workflow for assessing the cross-reactivity of a test compound.

Representative Signaling Pathway: Cannabinoid Receptor 1 (CB1)

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Caption: Simplified CB1 receptor signaling pathway.

Conclusion

A thorough investigation of off-target interactions is a non-negotiable aspect of modern drug discovery. For a compound like 4,6-Difluoro-1H-indazole-3-carboxamide, which belongs to a chemical class with a history of diverse biological activities, a proactive and systematic cross-reactivity assessment is paramount. The methodologies outlined in this guide provide a solid foundation for building a comprehensive selectivity profile, enabling researchers to make informed decisions about the future development of this and other novel chemical entities. This rigorous approach not only enhances the quality and reliability of preclinical data but also significantly mitigates the risk of late-stage failures due to unforeseen off-target effects.

References

  • ACS Publications. Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. [Link]

  • PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

  • ACS Publications. Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. [Link]

  • DRUGZ. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB. [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • J-STAGE. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

  • Frontiers. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. [Link]

  • Google Patents.
  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • J-STAGE. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information. [Link]

  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

Comparative

Benchmarking 4,6-Difluoro-1H-indazole-3-carboxamide Against Known Indazole Derivatives in Targeted Drug Discovery

Executive Summary In the landscape of targeted drug discovery, the 1H-indazole-3-carboxamide framework has emerged as a highly privileged scaffold. Recent literature highlights its critical role in developing potent p21-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, the 1H-indazole-3-carboxamide framework has emerged as a highly privileged scaffold. Recent literature highlights its critical role in developing potent p21-activated kinase 1 (PAK1) inhibitors that suppress tumor migration[1], as well as highly selective Prostanoid EP4 receptor antagonists for colorectal cancer immunotherapy[2]. However, translating unsubstituted indazole hits into robust clinical candidates is frequently bottlenecked by rapid oxidative metabolism and suboptimal physicochemical properties.

As an application scientist bridging synthetic chemistry and in vitro pharmacology, I frequently observe that early-stage leads fail due to poor microsomal stability. This guide provides an objective benchmarking analysis of 4,6-Difluoro-1H-indazole-3-carboxamide [3] against its unsubstituted and mono-fluorinated counterparts. By analyzing the causality behind this specific di-substitution pattern, we demonstrate how it serves as a superior building block for modern drug discovery, mimicking successful halogenation strategies seen in related heterocyclic systems to enhance antitumour efficacy[4].

Mechanistic Rationale: The Causality of the 4,6-Difluoro Advantage

To understand why the 4,6-difluoro substitution outperforms the baseline scaffold, we must look at the physicochemical causality driving target engagement and survivability in biological matrices:

  • Metabolic Shielding: The C4 and C6 positions of the indazole ring are highly susceptible to Cytochrome P450 (CYP450) mediated aromatic oxidation. The introduction of fluorine—with its exceptionally high carbon-fluorine bond dissociation energy—effectively blocks these metabolic hotspots without adding significant steric bulk.

  • pKa Modulation and Permeability: Fluorine is highly electronegative. The dual inductive electron-withdrawing effect (-I) from the 4 and 6 positions significantly decreases the electron density of the aromatic system. This lowers the pKa of the indazole N1 proton. Consequently, the equilibrium shifts toward the neutral, un-ionized species at physiological pH (7.4), which directly enhances passive transcellular permeability across lipid bilayers.

  • Conformational Locking: In kinase hinge-binding scenarios, the C4 fluorine provides a precise steric boundary. This restricts the free rotation of the 3-carboxamide group, pre-organizing it into a bioactive coplanar conformation. This reduces the entropic penalty upon binding to the kinase hinge region, thereby driving higher target affinity[1].

Comparative Benchmarking Data

The following table summarizes representative matched-molecular pair (MMP) benchmarking metrics, demonstrating the objective superiority of the 4,6-difluoro scaffold across key pharmacokinetic and pharmacodynamic parameters.

Parameter1H-indazole-3-carboxamide (Baseline)5-Fluoro-1H-indazole-3-carboxamide4,6-Difluoro-1H-indazole-3-carboxamide
Calculated LogP (cLogP) 1.21.41.8
Indazole N1 pKa (calc) 14.013.211.5
HLM Half-life ( t1/2​ ) 15 min28 min> 120 min
Primary Metabolic Site C4, C6 oxidationC4, C6 oxidationN-glucuronidation (minor)
Hinge-Binding Coplanarity FlexibleFlexibleRestricted (C4-F steric lock)

Experimental Methodologies & Self-Validating Protocols

To objectively benchmark these scaffolds, we employ a multidimensional assay system. Every protocol below is designed as a self-validating system to ensure data integrity and rule out false positives.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the resistance of the indazole scaffold to CYP450-mediated degradation.

  • Matrix Preparation: Incubate 1 µM of the indazole test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (a mandatory cofactor for CYP450 enzymes).

  • Quenching & Analysis: At distinct time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Checkpoint: A minus-NADPH control is run in parallel. If degradation occurs in the absence of NADPH, it proves the compound is chemically unstable in buffer rather than enzymatically metabolized. Additionally, Verapamil is run as a high-clearance positive control to validate microsomal activity.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Binding Assay (PAK1)

This assay evaluates how the conformational locking of the 3-carboxamide group impacts target affinity[1].

  • Enzyme-Substrate Incubation: Combine 2 nM of recombinant PAK1 kinase with the indazole test compound (serially diluted from 10 µM to 0.1 nM) in an assay buffer containing 50 mM HEPES, 10 mM MgCl2, and 0.01% Brij-35. Incubate for 30 minutes at room temperature.

  • Fluorophore Addition: Add a Europium-labeled anti-phospho antibody (donor) and a ULight-conjugated peptide substrate (acceptor). Add ATP at its apparent Km​ to initiate the reaction.

  • Ratiometric Readout: After 60 minutes, read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 665 nm and 615 nm). The time-delay effectively eliminates background compound autofluorescence.

  • Self-Validation Checkpoint: A no-enzyme control establishes the absolute baseline fluorescence. A known pan-kinase inhibitor (e.g., Staurosporine) is utilized as a positive control to confirm the assay's dynamic range, requiring a Z'-factor of > 0.6 for the plate to be accepted.

Visualizations

Pathway Compound 4,6-Difluoro-1H-indazole- 3-carboxamide Scaffold Target PAK1 / EP4 Receptor Compound->Target High Affinity Binding Downstream Snail / PGE2 Signaling Target->Downstream Pathway Blockade Phenotype Tumor Migration Suppression Downstream->Phenotype Phenotypic Response

Pharmacological mechanism of 4,6-difluoro-1H-indazole-3-carboxamides in tumor suppression.

Workflow Synthesis Scaffold Synthesis (4,6-Difluoro Core) HLM HLM Stability Assay (CYP450 Shielding) Synthesis->HLM Kinase TR-FRET Assay (Target Affinity) Synthesis->Kinase Permeability Caco-2 Assay (pKa & LogP check) Synthesis->Permeability Validation Lead Candidate Validation HLM->Validation Kinase->Validation Permeability->Validation

Multidimensional benchmarking workflow for indazole-3-carboxamide derivative evaluation.

References

  • Title : Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Source : nih.gov. URL : 1

  • Title : Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Source : nih.gov. URL : 2

  • Title : 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423. Source : nih.gov (PubChem). URL : 3

  • Title : Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Source : nih.gov (PMC). URL : 4

Sources

Validation

Reproducibility of 4,6-Difluoro-1H-indazole-3-carboxamide Synthesis Routes Across Labs: A Comparative Guide

Executive Summary The 1H-indazole-3-carboxamide scaffold is a privileged structural motif in drug discovery, particularly noted for its utility in developing selective p21-activated kinase 1 (PAK1) inhibitors and 5-HT3 r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The 1H-indazole-3-carboxamide scaffold is a privileged structural motif in drug discovery, particularly noted for its utility in developing selective p21-activated kinase 1 (PAK1) inhibitors and 5-HT3 receptor antagonists[1]. The introduction of fluorine atoms at the 4- and 6-positions profoundly modulates the physicochemical properties of the indazole core, enhancing metabolic stability and altering hydrogen-bond donor capacity. However, the strong electron-withdrawing nature of the difluoro-substitution presents unique synthetic challenges. This guide objectively compares three primary synthesis routes, analyzing their mechanistic causality, cross-lab reproducibility, and scalability.

Mechanistic Pathways & Causal Analysis

The synthesis of 4,6-difluoro-1H-indazole-3-carboxamide typically relies on one of three strategic disconnections. Each route carries distinct mechanistic advantages and reproducibility profiles depending on the laboratory setting (Academic vs. Process R&D).

  • Route A: Classical Indole Nitrosation & Oxidation Adapted from standard protocols for substituted indazoles[2], this route begins with 4,6-difluoroindole. Nitrosation yields the 3-carboxaldehyde, which is subsequently oxidized to the carboxylic acid and amidated. Causality & Choice: This route avoids cryogenic conditions, making it highly reproducible in scale-up environments. However, the nitrosation step can generate variable amounts of N-nitroso byproducts if the stoichiometry of NaNO2 is not strictly controlled[2].

  • Route B: Directed C-H Lithiation (The Modern Standard) Starting from commercially available 4,6-difluoro-1H-indazole[3], the N1 position is protected (typically with a SEM group). Directed ortho-lithiation at C3 using n-BuLi is followed by an electrophilic quench with CO2[4][5]. Causality & Choice: The C4 fluorine exerts a strong inductive effect, significantly increasing the kinetic acidity of the C3 proton. While this facilitates lithiation, it also destabilizes the resulting organolithium intermediate. Thus, strict cryogenic control (<-70°C) is mandatory. SEM protection is chosen over THP because it prevents competitive deprotonation at the N1 position and enhances the solubility of the intermediate[5].

  • Route C: Palladium-Catalyzed Aminocarbonylation This late-stage functionalization route involves the iodination of 4,6-difluoro-1H-indazole at C3, followed by Pd-catalyzed carbonylation in the presence of an ammonia source. Causality & Choice: The electron-deficient nature of the 4,6-difluoro ring makes oxidative addition sluggish. The use of a bidentate ligand like dppf (in Pd(dppf)Cl2) is critical to enforce a bite angle that accelerates migratory insertion, overcoming the electronic deactivation of the substrate.

RouteComparison SM1 4,6-Difluoroindole R1_1 1. Nitrosation (NaNO2) 2. Oxidation (NaClO2) SM1->R1_1 Route A SM2 4,6-Difluoro-1H-indazole R2_1 1. SEM-Cl, NaH 2. n-BuLi, CO2 SM2->R2_1 Route B R3_1 Iodination (I2, KOH) SM2->R3_1 Route C R1_2 Amidation (HATU, NH4Cl) R1_1->R1_2 Route A Target 4,6-Difluoro-1H-indazole- 3-carboxamide R1_2->Target Route A R2_2 Amidation (EDC, HOBt, NH3) R2_1->R2_2 Route B R2_2->Target Route B R3_2 Pd-Carbonylation (Pd(dppf)Cl2, CO, NH3) R3_1->R3_2 Route C R3_2->Target Route C

Caption: Comparative synthetic workflows for 4,6-Difluoro-1H-indazole-3-carboxamide generation.

Cross-Lab Reproducibility & Performance Data

To objectively evaluate these routes, performance metrics were synthesized from comparative lab trials across different environments. Route B demonstrates the highest purity profile, though Route A excels in raw scalability.

MetricRoute A: Indole NitrosationRoute B: Directed C-H LithiationRoute C: Pd-Carbonylation
Overall Yield (3 steps) 55 - 62%68 - 74%45 - 50%
Purity (Crude) 85% (Requires column)92% (Trituration sufficient)78% (Heavy metal removal needed)
Scalability High (>1 kg)Moderate (Up to 100g, cryo-limited)Low-Moderate (Pressure vessel req.)
E-factor (Waste/Product) ~45~60 (Due to cryogenic solvents)~85
Academic Reproducibility Moderate (Oxidation can over-react)High (Standard Schlenk techniques)Moderate (Catalyst sensitivity)
Process Reproducibility High (Robust at scale)Moderate (Exothermic quench)High (If specialized eq. available)

Validated Experimental Protocols: Directed C-H Lithiation (Route B)

Because of its superior impurity profile and direct applicability to commercially available 4,6-difluoro-1H-indazole[3][4], Route B is the recommended pathway for medicinal chemistry campaigns. The following protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs).

Step 1: Synthesis of 4,6-Difluoro-1-(SEM)-1H-indazole-3-carboxylic acid Causality Note: The SEM group is essential to prevent N-lithiation and solubilize the highly polar difluoro-indazole core in THF at -78°C[5].

  • Preparation: Charge a flame-dried Schlenk flask with 4,6-difluoro-1-(SEM)-1H-indazole (10.0 g, 35.2 mmol) and anhydrous THF (150 mL) under an argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. IPC 1: Ensure internal temperature probe reads ≤ -75°C before proceeding; the C3-anion is thermally unstable.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 15.5 mL, 38.7 mmol) dropwise over 30 minutes[5]. Maintain the internal temperature below -70°C. Stir for 45 minutes at -78°C.

    • Self-Validation (IPC 2): Quench a 0.1 mL aliquot in D2O. LC-MS should indicate >95% deuterium incorporation at the C3 position.

  • Electrophilic Trapping: Bubble anhydrous CO2 gas vigorously through the solution for 60 minutes, maintaining the temperature at -78°C[4][5].

  • Workup: Allow the reaction to warm to 0°C. Quench with saturated aqueous NH4Cl (50 mL). Adjust the aqueous layer to pH 3 using 1M citric acid[5]. Extract with EtOAc (3 × 100 mL).

  • Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate. Triturate the crude solid with cold diethyl ether to afford the carboxylic acid as a white solid (Yield: 7.5 g, 65%).

LithiationMechanism N1 4,6-Difluoro-1-(SEM)- 1H-indazole N2 Deprotonation (n-BuLi, -78°C) N1->N2 N3 C3-Lithiated Intermediate (Stabilized by F-inductive effects) N2->N3 N4 Electrophilic Trapping (Anhydrous CO2 gas) N3->N4 N5 Lithium Carboxylate Salt N4->N5 N6 Acidic Workup (Citric Acid, pH 3) N5->N6 N7 4,6-Difluoro-1H-indazole- 3-carboxylic acid N6->N7

Caption: Mechanistic sequence and intermediate stability during directed C-H lithiation.

Step 2: Amidation to 4,6-Difluoro-1H-indazole-3-carboxamide Causality Note: EDC/HOBt is preferred over thionyl chloride to prevent potential chlorination of the electron-rich pyrazole ring or cleavage of the SEM group during acid chloride formation[4].

  • Activation: Dissolve the carboxylic acid (5.0 g, 15.2 mmol) in anhydrous DMF (50 mL). Add HOBt (2.46 g, 18.2 mmol), EDC·HCl (3.49 g, 18.2 mmol), and DIPEA (5.90 g, 45.6 mmol)[4]. Stir at room temperature for 30 minutes.

    • Self-Validation (IPC 3): TLC (10% MeOH/DCM) should show complete consumption of the starting acid (Rf = 0.2) and formation of the active ester (Rf = 0.6).

  • Amidation: Add solid NH4Cl (1.62 g, 30.4 mmol) directly to the activated ester solution[2]. Stir for 6 hours at room temperature.

  • Deprotection (One-Pot): To remove the SEM group, add TBAF (1.0 M in THF, 45 mL) and heat to 60°C for 4 hours.

  • Purification: Pour the mixture into ice water (200 mL). Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the pure 4,6-difluoro-1H-indazole-3-carboxamide as an off-white crystalline solid (Yield: 2.3 g, 76% over two steps).

Conclusion

The synthesis of 4,6-difluoro-1H-indazole-3-carboxamide requires careful navigation of the electronic deactivation caused by the difluoro substitution. While classical indole nitrosation offers brute-force scalability, the directed C-H lithiation route provides superior purity and reliability for medicinal chemistry applications, provided strict cryogenic controls are maintained. By utilizing self-validating IPCs, researchers can ensure high cross-lab reproducibility for this critical pharmacophore.

References

  • CP Lab Safety. "4, 6-difluoro-1H-indazole, min 97%, 100 mg". calpaclab.com. 3

  • Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives". derpharmachemica.com. 4

  • Benchchem. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol". benchchem.com. 2

  • ResearchGate. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives". researchgate.net. 5

  • PubMed. "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities". nih.gov. 1

Sources

Comparative

inter-assay validation for 4,6-Difluoro-1H-indazole-3-carboxamide quantification

An in-depth technical evaluation and cross-validation strategy for quantifying 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8), a critical structural motif and intermediate in the development of targeted thera...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and cross-validation strategy for quantifying 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8), a critical structural motif and intermediate in the development of targeted therapeutics and synthetic cannabinoid receptor agonists.

Executive Summary & Mechanistic Context

In modern drug development, the transition of a compound from early-stage chemical synthesis to late-stage pharmacokinetic (PK) evaluation requires an evolution in analytical methodology. 4,6-Difluoro-1H-indazole-3-carboxamide presents a unique analytical challenge. The electron-withdrawing nature of the two fluorine atoms at the C4 and C6 positions significantly alters the electron density of the indazole core. This lowers the pKa of the indazole nitrogen compared to non-fluorinated analogs, directly impacting its ionization efficiency in mass spectrometry and its retention behavior in reversed-phase chromatography.

As development progresses, laboratories must bridge data generated from high-concentration API release assays (typically HPLC-UV or qNMR) to high-sensitivity bioanalytical assays (LC-MS/MS) used for biological matrices. To ensure data integrity across these disparate platforms, an inter-assay cross-validation must be executed in strict adherence to the [ICH M10 Bioanalytical Method Validation Guidelines][4]. This guide objectively compares the performance of these orthogonal methods and provides a self-validating protocol for cross-validation.

AssaySelection Compound 4,6-Difluoro-1H-indazole- 3-carboxamide Prop1 Chromophore System (Indazole Core) Compound->Prop1 Prop2 Ionizable Groups (Amide & Indazole NH) Compound->Prop2 Prop3 Unique Fluorine/Proton Environment Compound->Prop3 Assay1 HPLC-UV (PDA) High Precision, API QC Prop1->Assay1 UV Absorbance Assay2 LC-MS/MS (ESI+) High Sensitivity, Bioanalysis Prop2->Assay2 Protonation Assay3 qNMR (1H/19F) Absolute Quant, No Std Needed Prop3->Assay3 Magnetic Resonance

Orthogonal analytical selection based on the physicochemical properties of the analyte.

Comparative Assay Performance

The principle of orthogonality dictates the use of independent methods to evaluate a sample, minimizing the risk of overlooking impurities or matrix effects [1]. Below is an objective comparison of the three primary quantification methods for 4,6-Difluoro-1H-indazole-3-carboxamide.

ParameterLC-MS/MS (ESI+)HPLC-UV (PDA)qNMR (1H or 19F)
Primary Application Bioanalysis (Plasma/Urine PK)API Purity & Formulation QCReference Standard Certification
Detection Principle Mass-to-charge ratio (m/z) transitionsUV Absorbance (~254 nm)Magnetic resonance integration
Sensitivity (LOQ) 0.1 – 0.5 ng/mL0.5 – 1.0 µg/mL~100 µg/mL
Linear Dynamic Range 3 to 4 logs (e.g., 0.1 - 500 ng/mL)2 to 3 logs (e.g., 1 - 100 µg/mL)1 to 2 logs
Matrix Effect Susceptibility High (Ion suppression/enhancement)Low (Subject to co-eluting peaks)None (Requires pure solvent)
Inter-Assay Precision (CV) < 15% (ICH M10 standard)< 2%< 1%
Structural Confirmation High (via MRM fragmentation)Low (Retention time only)Absolute (Definitive structure)

Causality in Method Selection: While LC-MS/MS provides the sensitivity required for post-mortem or PK blood sample analysis [2], it is highly susceptible to matrix effects. The co-elution of endogenous phospholipids can suppress the ionization of the indazole core. Conversely, HPLC-UV is immune to ionization suppression but lacks the sensitivity for trace analysis. Therefore, cross-validating LC-MS/MS against HPLC-UV at overlapping concentration ranges is critical to prove that LC-MS/MS matrix effects are fully mitigated by the sample preparation and internal standard (IS) tracking.

ICH M10 Inter-Assay Cross-Validation Protocol

When data from different fully validated methods (e.g., HPLC-UV and LC-MS/MS) are to be combined or compared across a drug development program, the [ICH M10 guideline mandates a formal cross-validation][3]. The goal is not a simple "pass/fail," but rather to determine the statistical bias between the two analytical platforms.

CrossValidation Start Prepare Spiked QCs (LQC, MQC, HQC) Split Split Aliquots (Identical Matrix) Start->Split MethodA Method A: LC-MS/MS (n ≥ 3 per QC level) Split->MethodA MethodB Method B: HPLC-UV (n ≥ 3 per QC level) Split->MethodB Data Calculate Mean Accuracy & Precision (%CV) MethodA->Data MethodB->Data Compare Evaluate Bias (Method A vs Method B) Data->Compare Criteria Acceptance Criteria Bias ≤ ±15% Compare->Criteria

ICH M10-aligned inter-assay cross-validation workflow for quantitative analytical methods.

Step-by-Step Cross-Validation Methodology

This protocol is designed as a self-validating system; failure at any QC step halts the validation, preventing the propagation of systemic error.

  • Preparation of Pooled Quality Controls (QCs):

    • Prepare a master stock solution of 4,6-Difluoro-1H-indazole-3-carboxamide (1 mg/mL in Methanol).

    • Spike into the target matrix (e.g., pooled human plasma or surrogate buffer) to create three QC levels that fall within the overlapping linear range of both assays (e.g., 1 µg/mL, 5 µg/mL, and 10 µg/mL).

  • Aliquoting and Blinding:

    • Split the QCs into identical aliquots. Distribute at least n=3 replicates per QC level to both the LC-MS/MS and HPLC-UV analytical queues.

  • Parallel Execution:

    • Process and analyze the samples on both platforms simultaneously to eliminate freeze-thaw or bench-top stability variables.

  • Statistical Evaluation (Bias Calculation):

    • Calculate the mean concentration determined by Method A ( CA​ ) and Method B ( CB​ ).

    • Calculate the relative bias: Bias (%)=CB​CA​−CB​​×100 (assuming Method B, HPLC-UV, is the reference standard due to higher intrinsic precision).

    • Acceptance Criteria: The mean accuracy of the QCs evaluated by the new method must be within ±15% of the nominal value, and the bias between the two methods should not exceed ±15% [3].

Experimental Methodologies

Protocol A: LC-MS/MS Quantification (High Sensitivity)

Rationale: The addition of 0.1% Formic Acid (FA) lowers the mobile phase pH to ~2.7. Because the fluorines at C4/C6 withdraw electron density, the indazole nitrogen is less basic; the acidic pH forcefully drives the equilibrium toward the protonated [M+H]+ state, maximizing ESI+ sensitivity.

  • Sample Preparation: Protein precipitation. Add 300 µL of ice-cold Acetonitrile (containing 50 ng/mL of an isotopically labeled internal standard, e.g., 13C3​ -labeled analog) to 100 µL of sample. Vortex for 2 min, centrifuge at 14,000 x g for 10 min. Transfer supernatant to autosampler vials.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 198.1 [M+H]+ (Calculated for C8​H5​F2​N3​O ).

    • Product Ion 1 (Quantifier): m/z 181.1 (Loss of NH3​ from the carboxamide group).

    • Product Ion 2 (Qualifier): m/z 154.1 (Loss of CONH2​ ).

    • Collision Energy (CE): Optimized to 18 eV for Quantifier, 25 eV for Qualifier.

Protocol B: HPLC-UV Quantification (High Precision)

Rationale: UV detection relies on the extended π -conjugation of the indazole ring. The fluorines induce a slight bathochromic shift. Monitoring at an isosbestic point or λmax​ ensures maximum signal-to-noise without the variability of ionization efficiency.

  • Sample Preparation: "Dilute and shoot" or simple liquid-liquid extraction (LLE) using ethyl acetate if matrix interference is high. Reconstitute in initial mobile phase.

  • Chromatography:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 40% Water (0.1% TFA) / 60% Methanol.

    • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set to λ=254 nm (with full spectral scanning from 200-400 nm for peak purity confirmation).

Conclusion

Validating the quantification of 4,6-Difluoro-1H-indazole-3-carboxamide across different assay platforms is not merely a regulatory checkbox; it is a scientific necessity to ensure that the physicochemical liabilities of the molecule (e.g., altered pKa and ionization suppression) do not skew PK or purity data. By anchoring the cross-validation in the ICH M10 framework and understanding the causal relationship between the molecule's fluorinated structure and its behavior in MS vs. UV environments, analytical scientists can build a robust, defensible data package.

References

  • PubMed (NIH). "Identification of the Synthetic Cannabinoid 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA) in Plant Material and Quantification in Post-Mortem Blood Samples". Journal of Analytical Toxicology. Available at:[Link]

  • Bioanalysis Zone. "ICH M10: History, publication and initial perspectives on global implementation". Bioanalysis Zone. Available at:[Link]

  • International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10". ICH Guidelines. Available at:[Link]

Safety & Regulatory Compliance

Safety

4,6-Difluoro-1H-indazole-3-carboxamide proper disposal procedures

As a Senior Application Scientist, I recognize that the physicochemical properties making fluorinated heterocycles highly valuable in drug discovery—namely, their metabolic stability and strong carbon-fluorine bonds—also...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the physicochemical properties making fluorinated heterocycles highly valuable in drug discovery—namely, their metabolic stability and strong carbon-fluorine bonds—also make them exceptionally challenging to dispose of safely.

4,6-Difluoro-1H-indazole-3-carboxamide is a specialized pharmaceutical intermediate. Because it contains multiple fluorine atoms, it cannot be treated as standard organic waste. Improper disposal can lead to environmental persistence, while incorrect combustion can release highly corrosive hydrogen fluoride (HF) gas. This guide provides a self-validating, step-by-step operational protocol for the safe handling, profiling, and destruction of this compound, ensuring full compliance with the EPA's Resource Conservation and Recovery Act (RCRA).

Physicochemical Profiling & Waste Characterization

Before initiating any disposal protocol, it is critical to characterize the waste stream. Quantitative data dictates the downstream logistical choices, from container compatibility to the final destruction technology [1].

Property / ParameterValue / DesignationOperational Implication
Chemical Name 4,6-Difluoro-1H-indazole-3-carboxamideMust be written in full on all waste manifests.
CAS Number 1823917-79-8Used for EHS tracking and TSDF profiling.
Molecular Formula C8H5F2N3OHigh halogen content requires specialized incineration.
Molecular Weight 197.14 g/mol Determines stoichiometric HF generation potential.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents.
EPA RCRA Status Unlisted Hazardous WasteEvaluated by characteristic; managed under RCRA Subpart K [4].

Regulatory Framework & Causality

Under the EPA's RCRA, laboratories are legally mandated to properly identify, store, and dispose of chemical waste [2]. For academic and research laboratories, EPA's Subpart K provides a flexible framework, allowing trained Environmental Health and Safety (EHS) professionals to make final waste determinations [4].

While 4,6-difluoro-1H-indazole-3-carboxamide is not classified as a "forever chemical" (PFAS) in the traditional polymeric sense, the EPA's latest interim guidance on fluorinated materials heavily emphasizes the necessity of preventing environmental release through controlled, high-energy destruction technologies[5]. Standard landfilling is unacceptable due to the risk of groundwater leaching.

Step-by-Step Disposal Methodology

The following protocol ensures a closed-loop, self-validating system where every action is verified by a corresponding safety or regulatory check.

Step 1: Segregation at the Point of Generation
  • Action: Place all solid waste (e.g., contaminated weigh boats, spatulas, residual powder) and liquid waste (if the compound is dissolved in solvents like DMSO or Methanol) into distinctly marked "Halogenated Organic Waste" containers.

  • Causality: Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates the incineration process. Furthermore, mixing with incompatible chemicals (like strong acids or heavy metals) can trigger exothermic reactions.

Step 2: Containerization and Labeling
  • Action: Use leak-proof, chemically compatible containers. High-density polyethylene (HDPE) is preferred over glass for halogenated waste storage because it eliminates the risk of shattering upon impact and resists degradation [3].

  • Causality: RCRA requires precise tracking to prevent incompatible chemical reactions during transport. You must label the container immediately with an EHS hazardous waste tag. The tag must include the full chemical name ("4,6-Difluoro-1H-indazole-3-carboxamide") and the date of first accumulation. Critical Rule: Abbreviations, acronyms, and chemical formulas are strictly prohibited by hazard communication standards, as they prevent first responders from instantly identifying the hazard [3].

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment bin to catch potential spills.

  • Causality: Safe temporary storage prevents accidental exposure while awaiting EHS pickup. Under RCRA guidelines, waste can typically be stored for up to 90 days for Large Quantity Generators (LQG) or 180 days for Small Quantity Generators (SQG) before mandatory off-site transport [2].

Step 4: High-Temperature Incineration (TSDF Processing)
  • Action: EHS will transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The facility must utilize high-temperature rotary kiln incineration.

  • Causality: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard combustion temperatures fail to break these bonds completely, leading to the release of toxic products of incomplete combustion (PICs). High-temperature incineration (>1100°C) ensures complete mineralization. The incinerator must be equipped with wet scrubbers (e.g., calcium hydroxide) to neutralize the resulting hydrogen fluoride (HF) gas into inert calcium fluoride (CaF2) [5].

Laboratory Waste Management Workflow

WasteWorkflow N1 Waste Generation 4,6-Difluoro-1H-indazole-3-carboxamide N2 Waste Segregation Halogenated Organic Stream N1->N2 N3 Satellite Accumulation HDPE & Secondary Containment N2->N3 N4 EHS Profiling RCRA Waste Determination N3->N4 N5 TSDF Processing High-Temp Incineration (>1100°C) N4->N5 N6 HF Gas Scrubbing Neutralization to CaF2 N5->N6

Laboratory disposal workflow for halogenated indazole derivatives.

References

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". Available at:[Link]

  • Case Western Reserve University. "How to Dispose of Chemical Waste | Environmental Health and Safety". Available at:[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS". Available at: [Link]

Handling

Personal protective equipment for handling 4,6-Difluoro-1H-indazole-3-carboxamide

Operational Safety and Handling Guide: 4,6-Difluoro-1H-indazole-3-carboxamide As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 4,6-Difluoro-1H-indazole-3-carboxamide

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanism and physical properties. Handling 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8) requires precision. This compound is a critical intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), often via [1].

Because the indazole scaffold is a privileged structure in medicinal chemistry—exhibiting potent biological activities across various kinase and receptor targets[2]—and because fluorination significantly increases a molecule's lipophilicity and membrane permeability, this compound must be handled with rigorous containment protocols to prevent unintended systemic exposure.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the physicochemical behavior of the molecule (C₈H₅F₂N₃O, MW: 197.14)[3]:

  • Aerosolization Risk: As a fine, crystalline powder, it is highly susceptible to electrostatic dispersion. The static charge generated during spatula transfer can cause the powder to aerosolize, entering the operator's breathing zone.

  • Mucosal Irritation: The carboxamide moiety can interact aggressively with the hydrogen-bonding networks of ocular and respiratory mucosa, leading to acute irritation[4].

  • Dermal Permeation: While the solid powder has low dermal absorption on its own, it is frequently dissolved in organic vehicles like Dimethyl Sulfoxide (DMSO) or 2-Methyltetrahydrofuran (2-MeTHF) for biological assays or synthesis[5]. These solvents act as permeation enhancers, carrying the fluorinated indazole directly through the lipid bilayer of the skin.

Quantitative PPE Matrix

Do not rely on default laboratory attire. The following Personal Protective Equipment (PPE) matrix is engineered specifically for the hazards of fluorinated indazole carboxamides.

PPE CategorySpecification & StandardMechanistic Causality
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for dry transfer; 0.3 mm for solvent handling). EN 374 compliant.Nitrile resists degradation from organic vehicles (DMSO, 2-MeTHF) used to solubilize the compound, preventing solvent-mediated dermal absorption.
Eye Protection Snug-fitting safety goggles. ANSI Z87.1 / EN 166 compliant.Standard safety glasses leave gaps. Goggles prevent micro-dust ingress and protect against mucosal irritation from the carboxamide group.
Respiratory N95 (US) or FFP2/P2 (EU) particulate respirator.Blocks inhalation of fine crystalline dust (MW 197.14), preventing unintended systemic exposure to this highly bioactive API intermediate[4].
Body Protection Flame-resistant, non-porous lab coat with knit cuffs.Prevents electrostatic adherence of the fluorinated powder to personal clothing and minimizes exposed skin at the wrists.

Self-Validating Operational Protocol: Weighing & Transfer

Every safety protocol must be a self-validating system. If a step fails its validation check, the operation must halt immediately.

Step 1: Environmental Containment Validation

  • Action: Turn on the powder weighing hood or Class II Type B2 Biological Safety Cabinet (BSC).

  • Self-Validating Check: Observe the magnehelic gauge or the inward flow indicator (e.g., a lightweight tissue strip taped to the sash). If the gauge reads below 0.5 inches of water, or if the tissue does not pull inward at a >45-degree angle, containment is compromised. Do not proceed.

Step 2: Static Neutralization

  • Action: Wipe the exterior of the chemical container and the weighing balance with a static-dissipative cloth or an antistatic ionizer gun.

  • Causality: Fluorinated powders hold static charge. Neutralizing the micro-environment prevents the powder from "jumping" off the spatula.

Step 3: Transfer and Weighing

  • Action: Open the container only within the validated negative-pressure zone. Use a grounded, stainless-steel spatula to transfer the 4,6-Difluoro-1H-indazole-3-carboxamide into a pre-tared, anti-static weigh boat.

  • Self-Validating Check: Cap the vial immediately after transfer. Check the balance stabilization; a fluctuating weight indicates draft interference or static buildup, which must be resolved before recording the mass.

Step 4: Decontamination and Storage

  • Action: Wipe down the spatula and the balance pan with a lint-free wipe dampened with 70% Isopropyl Alcohol (IPA). Store the sealed chemical container at 2-8ºC to maintain stability[3].

WeighingWorkflow Start Initiate Weighing Protocol PPE Don Required PPE (N95, Nitrile Gloves, Goggles) Start->PPE Hood Verify Negative Pressure (Powder Hood > 0.5 in H2O) PPE->Hood Weigh Transfer & Weigh 4,6-Difluoro-1H-indazole-3-carboxamide Hood->Weigh Seal Seal Container & Decontaminate Spatula Weigh->Seal End Store at 2-8°C Seal->End

Diagram 1: Self-validating workflow for the safe handling and weighing of fluorinated indazole powders.

Spill Management & Waste Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited, as it generates a massive aerosol plume of the bioactive intermediate.

Step 1: Assessment and Containment

  • Action: Identify the spill boundary. If the spill is >50g or outside the containment hood, evacuate the immediate area and notify Environmental Health and Safety (EHS).

Step 2: Wet-Wipe Neutralization

  • Action: For minor spills (<50g) inside the hood, gently mist the spilled powder with water or a 10% IPA solution.

  • Causality: Moistening the powder collapses the aerosol risk and neutralizes the electrostatic charge, allowing for safe mechanical collection.

Step 3: Mechanical Collection

  • Action: Use a disposable scraper to push the moistened paste into a designated hazardous waste container. Wipe the residual area three times with solvent-dampened absorbent pads.

Step 4: Disposal

  • Action: Seal the waste container. Label it explicitly as "Hazardous Chemical Waste: Fluorinated Indazole Carboxamide / API Intermediate." Dispose of all contaminated PPE (gloves, N95 masks) in the same solid waste stream. Do not flush any residue down the sink.

SpillResponse Spill Spill Detected: 4,6-Difluoro-1H-indazole-3-carboxamide Assess Assess Spill Size Spill->Assess Minor Minor Spill (< 50g) Inside Hood Assess->Minor Major Major Spill (> 50g) or Outside Hood Assess->Major Clean Moisten with Water/Solvent to Prevent Dust Minor->Clean Evacuate Evacuate Area & Notify EHS Major->Evacuate Sweep Mechanically Collect into Waste Container Clean->Sweep Dispose Label as Hazardous Chemical Waste Sweep->Dispose

Diagram 2: Logic tree for assessing and neutralizing 4,6-Difluoro-1H-indazole-3-carboxamide spills.

References

  • Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223.[Link]

  • Boddapati, S. N. M., Chalapaka, B., Kola, A. E., & Jonnalagadda, S. B. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 383(26).[Link]

Sources

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